Encenicline
Description
Structure
3D Structure
Propriétés
IUPAC Name |
N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-7-chloro-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2OS/c17-12-3-1-2-11-8-14(21-15(11)12)16(20)18-13-9-19-6-4-10(13)5-7-19/h1-3,8,10,13H,4-7,9H2,(H,18,20)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSRDSYXGYPJKRR-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)NC(=O)C3=CC4=C(S3)C(=CC=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CCC1[C@H](C2)NC(=O)C3=CC4=C(S3)C(=CC=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701025836 | |
| Record name | Encenicline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701025836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
550999-75-2 | |
| Record name | (R)-7-Chloro-N-(quinuclidin-3-yl)benzo[b]thiophene-2-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=550999-75-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Encenicline [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0550999752 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Encenicline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11726 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Encenicline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701025836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ENCENICLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5FI5376A0X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Encenicline's Mechanism of Action on α7-nAChR: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Encenicline (formerly EVP-6124 and MT-4666) is a selective partial agonist of the α7 nicotinic acetylcholine receptor (α7-nAChR), a ligand-gated ion channel highly expressed in brain regions critical for cognitive processes, such as the hippocampus and prefrontal cortex.[1][2] Developed for the treatment of cognitive impairment in schizophrenia and Alzheimer's disease, this compound's mechanism of action involves nuanced interactions with the α7-nAChR, leading to the modulation of downstream signaling pathways crucial for synaptic plasticity and neuronal function.[2][3] Although its clinical development was halted due to adverse events and failure to meet primary endpoints in Phase III trials, a deep understanding of its molecular interactions remains valuable for the ongoing development of α7-nAChR-targeted therapeutics.[2][4] This technical guide provides an in-depth exploration of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.
Core Mechanism: Partial Agonism and Co-agonism at the α7-nAChR
This compound functions as a partial agonist at the α7-nAChR, meaning it binds to the receptor and elicits a response that is lower than that of the endogenous full agonist, acetylcholine (ACh).[2] This characteristic is thought to confer a favorable therapeutic window, enhancing cholinergic neurotransmission without causing the overstimulation and subsequent desensitization often associated with full agonists.[5]
Furthermore, this compound has been described as a co-agonist, sensitizing the α7-nAChR to its natural ligand, acetylcholine.[5][6] This potentiation of the acetylcholine response is considered a primary mechanism by which this compound was expected to improve cognitive function.[2][5] By enhancing the receptor's sensitivity, even sub-efficacious doses of acetylcholinesterase inhibitors (AChEIs) could become effective in restoring memory function, as demonstrated in preclinical models.[5]
Quantitative Pharmacological Profile
The interaction of this compound with the α7-nAChR has been characterized through various in vitro assays, providing quantitative measures of its binding affinity, potency, and selectivity.
| Parameter | Value | Assay | Radioligand/Method | Tissue/Cell Source | Reference |
| Binding Affinity (Ki) | 4.33 nM | Radioligand Binding | [125I]-α-bungarotoxin | Rat Brain Homogenate | [3] |
| 9.98 nM | Radioligand Binding | [3H]-Methyllycaconitine ([3H]-MLA) | Not Specified | [3] | |
| 0.194 nM | Radioligand Binding | [³H]-NS14492 Displacement | Not Specified | [2][4] | |
| Functional Potency (EC50) | 390 nM | Functional Assay (Partial Agonist) | Not Specified | Not Specified | [4] |
| 160 nM | Two-Electrode Voltage Clamp (Peak Currents) | Not Specified | Xenopus oocytes | [7] | |
| Selectivity | >10 µM (Ki) | Radioligand Binding | Not Specified | α4β2 nAChR | [8] |
| No activation or inhibition | Binding and Functional Assays | Not Specified | α4β2 nAChR | [4] | |
| < 10 nM (IC50) | Functional Assay (Antagonist) | Not Specified | 5-HT3 Receptor | [4] |
Downstream Signaling Pathways
Activation of the α7-nAChR by this compound initiates a cascade of intracellular signaling events, primarily driven by the receptor's high permeability to calcium ions (Ca²⁺).[2] This influx of Ca²⁺ acts as a second messenger, triggering multiple downstream pathways implicated in synaptic plasticity, neuroprotection, and anti-inflammatory responses.
Key Signaling Cascades:
-
Phosphoinositide 3-kinase (PI3K)/Akt Pathway: This pathway is crucial for promoting cell survival and inhibiting apoptosis. Activation of α7-nAChR by this compound leads to Ca²⁺ influx, which in turn activates the PI3K/Akt cascade, leading to the upregulation of anti-apoptotic proteins like Bcl-2.[1]
-
Janus Kinase 2/Signal Transducer and Activator of Transcription 3 (JAK2/STAT3) Pathway: This pathway is implicated in the anti-inflammatory effects of α7-nAChR activation. Cholinergic agonists have been shown to regulate this pathway, which can suppress the production of pro-inflammatory cytokines.[9][10]
-
Extracellular signal-Regulated Kinase (ERK) Pathway: The ERK pathway is fundamentally involved in synaptic plasticity and long-term potentiation (LTP), a cellular mechanism underlying learning and memory.[6] this compound-mediated activation of α7-nAChR can lead to the phosphorylation and activation of ERK.[6]
Experimental Protocols
The characterization of this compound's mechanism of action relies on a suite of established in vitro pharmacological assays. The following sections provide detailed methodologies for key experiments.
Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a compound by measuring its ability to displace a radiolabeled ligand from the target receptor.
Objective: To determine the binding affinity (Ki) of this compound for the α7-nAChR.
Materials:
-
Receptor Source: Rat brain cortical membranes or a cell line stably expressing the human α7-nAChR.[1]
-
Radioligand: [³H]-Methyllycaconitine ([³H]-MLA) or [¹²⁵I]-α-Bungarotoxin ([¹²⁵I]-α-BTX).[1]
-
Test Compound: this compound hydrochloride.
-
Non-specific Binding Control: 1 µM nicotine or 1 µM unlabeled MLA.[1]
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2.5 mM CaCl₂, 1 mM MgCl₂, pH 7.4.[1]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[1]
Procedure:
-
Membrane Preparation: Homogenize the receptor source tissue or cells in ice-cold lysis buffer. Centrifuge at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes. Resuspend the pellet in fresh lysis buffer and repeat the high-speed centrifugation.[1]
-
Incubation: In a 96-well plate, incubate a fixed concentration of the radioligand with the prepared membranes in the presence of varying concentrations of this compound.[4]
-
Separation: Separate bound and free radioligand by rapid vacuum filtration through glass fiber filters (e.g., GF/C filters presoaked in 0.3% PEI).[11]
-
Quantification: Wash the filters multiple times with ice-cold wash buffer. Measure the radioactivity retained on the filters using liquid scintillation counting.[4]
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This electrophysiological technique measures the functional activity (e.g., EC50) of a compound on ion channels expressed in Xenopus oocytes.
Objective: To determine the functional potency (EC50) of this compound at the α7-nAChR.
Materials:
-
Stage V-VI Xenopus laevis oocytes.[12]
-
cRNA encoding the human α7-nAChR and the chaperone protein RIC-3.[12]
-
Standard oocyte Ringer's solution.[12]
-
Glass microelectrodes filled with 3 M KCl.[12]
Procedure:
-
Oocyte Preparation and Injection: Harvest and defolliculate oocytes. Inject oocytes with cRNA for the human α7-nAChR and RIC-3 to enhance expression. Incubate for 2-5 days at 16-18°C.[12]
-
Electrophysiological Recording: Place an oocyte in a recording chamber continuously perfused with Ringer's solution. Impale the oocyte with two microelectrodes (one for voltage sensing, one for current injection).[12]
-
Voltage Clamping: Voltage-clamp the oocyte at a holding potential of -60 mV to -70 mV.[4][12]
-
Compound Application: Establish a baseline current, then perfuse solutions containing varying concentrations of this compound over the oocyte.[4]
-
Current Measurement: Record the change in membrane current in response to the application of this compound.[4]
-
Data Analysis: Generate concentration-response curves by plotting the current response against the concentration of this compound. Determine the EC50 from these curves.[4]
Calcium Imaging Assay
This assay measures changes in intracellular calcium concentration in response to receptor activation.
Objective: To measure this compound-induced calcium influx in a mammalian cell line expressing α7-nAChR.
Materials:
-
Mammalian cell line stably expressing the human α7-nAChR (e.g., SH-EP1-hα7).[12]
-
96-well black-walled, clear-bottom plates.[12]
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[12]
-
Fluorescence plate reader or microscope with a calcium imaging system.[12]
Procedure:
-
Cell Culture and Dye Loading: Plate the cells in a 96-well plate and culture to appropriate confluency. Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.[12]
-
Calcium Imaging: Use a fluorescence plate reader or microscope to establish a stable baseline fluorescence reading for each well.[12]
-
Compound Application: Apply varying concentrations of this compound to the wells.[12]
-
Fluorescence Measurement: Record the change in fluorescence intensity over time. The increase in fluorescence corresponds to an increase in intracellular calcium.[12]
-
Data Analysis: Analyze the fluorescence data to determine the concentration-response relationship and calculate the EC50 for calcium influx.
Conclusion
This compound's mechanism of action as a selective partial agonist and co-agonist of the α7-nAChR represents a targeted approach to enhancing cholinergic neurotransmission for the improvement of cognitive function. Its ability to modulate downstream signaling pathways, including the PI3K/Akt, JAK2/STAT3, and ERK pathways, underscores the multifaceted role of α7-nAChR in neuronal health and plasticity. While this compound's clinical journey was ultimately unsuccessful, the detailed understanding of its pharmacological profile and molecular interactions provides a valuable foundation for the continued development of novel and effective α7-nAChR modulators for the treatment of cognitive deficits in various neurological and psychiatric disorders. The experimental protocols detailed herein serve as a guide for the continued investigation and characterization of such compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Characterizing the binding of TC-5619 and this compound on the alpha7 nicotinic acetylcholine receptor using PET imaging in the pig - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | ALZFORUM [alzforum.org]
- 6. benchchem.com [benchchem.com]
- 7. Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. α7 Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cholinergic agonists regulate JAK2/STAT3 signaling to suppress endothelial cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nicotine Activating α4β2 Nicotinic Acetylcholine Receptors to Suppress Neuroinflammation via JAK2-STAT3 Signaling Pathway in Ischemic Rats and Inflammatory Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. benchchem.com [benchchem.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Pharmacodynamics and Receptor Binding Affinity of Encenicline
This technical guide provides a comprehensive overview of the pharmacodynamics, receptor binding profile, and associated signaling pathways of this compound (formerly EVP-6124). The information is intended for professionals in the fields of neuroscience, pharmacology, and drug development.
Introduction
This compound is a selective partial agonist of the α7 nicotinic acetylcholine receptor (α7-nAChR) that was investigated for the treatment of cognitive impairment in schizophrenia and Alzheimer's disease.[1][2][3] The rationale for its development was based on the role of the cholinergic system, particularly the α7-nAChR, in cognitive processes such as learning, memory, and attention.[1][4] Though promising in early clinical trials, its development was halted due to failure to meet primary endpoints in Phase III trials and the emergence of serious gastrointestinal adverse events.[1][5]
Pharmacodynamics: Mechanism of Action
This compound's primary mechanism of action is as a selective partial agonist at the α7-nAChR.[1][2][5] This means it binds to and activates the receptor but elicits a response that is lower than the endogenous full agonist, acetylcholine (ACh).[1][2] It has also been described as a co-agonist, sensitizing the α7-nAChR to its natural ligand.[2][3] This potentiation of the acetylcholine response is thought to be a key aspect of its pro-cognitive effects.[2][3]
The α7-nAChR is a ligand-gated ion channel with high permeability to calcium ions (Ca²⁺).[1][2] Upon activation by this compound, the channel opens, leading to an influx of Ca²⁺ into the neuron. This influx triggers a cascade of downstream intracellular signaling events that are believed to underlie its effects on cognition and synaptic plasticity.[1][2]
In addition to its primary target, this compound also demonstrates antagonist activity at the 5-hydroxytryptamine type 3 (5-HT3) receptor.[6][7] This off-target activity may contribute to some of the compound's observed effects, including gastrointestinal side effects.[7]
Receptor Binding Affinity and Functional Activity
The selectivity and potency of this compound have been characterized through various in vitro assays. The following tables summarize the quantitative data for its binding affinity (Ki) and functional activity (EC50/IC50) at its primary target and key off-target receptors.
Table 1: this compound Receptor Binding Affinity
| Receptor Subtype | Radioligand | Assay Type | Ki Value | Reference |
| α7 nAChR | [³H]-NS14492 | Displacement | 0.194 nM | [8][9] |
| α7 nAChR | [³H]-MLA | Displacement | 9.98 nM | [10] |
| α7 nAChR | [¹²⁵I]-α-bungarotoxin | Displacement | 4.33 nM | [10] |
| 5-HT2B | [³H]-mesulergine | Displacement | 14 nM | [10] |
Table 2: this compound Functional Activity
| Receptor Subtype | Activity | Assay Type | Value (IC50/EC50) | Reference |
| α7 nAChR | Partial Agonist | Functional Assay | EC50 = 390 nM | [8] |
| 5-HT3 Receptor | Antagonist | Functional Assay | IC50 < 10 nM | [6][8] |
| α4β2 nAChR | - | Binding and Functional Assays | No activation or inhibition observed | [8] |
Downstream Signaling Pathways
Activation of the α7-nAChR by this compound initiates several intracellular signaling cascades critical for synaptic plasticity and cell survival. The influx of calcium through the receptor channel is a key initiating event.
Caption: α7-nAChR signaling cascade initiated by this compound.
Key pathways activated downstream of α7-nAChR include:
-
PI3K/Akt Pathway: This pathway is crucial for promoting cell survival and inhibiting apoptosis, suggesting a potential neuroprotective role for α7-nAChR agonists.[11]
-
ERK Pathway: The extracellular signal-regulated kinase (ERK) pathway is involved in synaptic plasticity, including long-term potentiation (LTP), a cellular mechanism underlying learning and memory.[1]
-
JAK2/STAT3 Pathway: This pathway is implicated in the anti-inflammatory effects of α7-nAChR activation.[1]
Experimental Protocols
The characterization of this compound's pharmacodynamics and binding profile relies on established in vitro and in vivo pharmacological assays.
Radioligand Binding Assays
These assays are fundamental for determining the binding affinity (Ki) of a compound to a specific receptor by measuring the displacement of a known radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of this compound for the α7-nAChR.
General Protocol:
-
Membrane Preparation: Membranes expressing the α7-nAChR are prepared from transfected cell lines (e.g., GH4C1 cells) or specific brain regions (e.g., rat cortex).[11]
-
Assay Incubation: In a multi-well plate, the membrane preparation is incubated with a fixed concentration of a specific α7-nAChR radioligand (e.g., [³H]-NS14492 or [³H]-MLA) and varying concentrations of this compound.[8][11]
-
Control Groups:
-
Total Binding: Contains membranes and radioligand only.
-
Non-specific Binding: Contains membranes, radioligand, and a high concentration of a non-labeled competing ligand (e.g., nicotine) to determine background binding.[11]
-
-
Separation and Counting: The reaction is terminated by rapid filtration, separating the membrane-bound radioligand from the unbound. The radioactivity on the filters is then quantified using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | ALZFORUM [alzforum.org]
- 4. nbinno.com [nbinno.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. scite.ai [scite.ai]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Characterizing the binding of TC-5619 and this compound on the alpha7 nicotinic acetylcholine receptor using PET imaging in the pig - PMC [pmc.ncbi.nlm.nih.gov]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Chemical Synthesis of Encenicline (EVP-6124)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Encenicline, also known as EVP-6124 or (R)-7-chloro-N-(quinuclidin-3-yl)benzo[b]thiophene-2-carboxamide, is a selective partial agonist of the α7 nicotinic acetylcholine receptor (α7-nAChR). It was developed as a potential therapeutic agent for cognitive impairment associated with neurological and psychiatric disorders such as Alzheimer's disease and schizophrenia. This technical guide provides a detailed overview of the chemical synthesis pathway of this compound, including experimental protocols for the preparation of its key precursors and the final amide coupling, based on available scientific literature and patents.
Core Synthesis Strategy
The most common synthetic route to this compound involves a convergent approach, wherein two key intermediates, 7-chloro-1-benzothiophene-2-carboxylic acid and (R)-3-aminoquinuclidine , are synthesized separately and then coupled to form the final amide product. An alternative, more streamlined approach involves a one-pot synthesis methodology.
Synthesis of Precursors
Synthesis of 7-chloro-1-benzothiophene-2-carboxylic acid
A widely documented method for the synthesis of this key intermediate is through the cyclocondensation of 2-chloroacetophenone with mercaptoacetic acid.
Experimental Protocol:
-
Reaction Setup: In a pressure-resistant vessel, combine 2-chloroacetophenone (1.0 equivalent), mercaptoacetic acid (1.2 equivalents), and a phase transfer catalyst such as tetrabutylammonium bromide (TBAB) (0.05 equivalents) in a 10–15% aqueous solution of potassium hydroxide.
-
Heating: Seal the vessel and heat the reaction mixture to a temperature of 115–125°C under a pressure of 15–25 psi for a duration of 3–6 hours.
-
Workup and Isolation: After the reaction is complete, cool the mixture to room temperature. Acidify the solution to a pH of 2–3 using hydrochloric acid (HCl), which will cause the product to precipitate.
-
Purification: Isolate the precipitated solid by filtration, wash with water, and dry to yield 7-chloro-1-benzothiophene-2-carboxylic acid.
| Parameter | Optimal Value | Impact on Yield |
| Temperature | 118–125°C | Yields below 50% are observed at temperatures under 100°C. |
| Pressure | 15–25 psi | Incomplete reaction occurs at pressures below 10 psi. |
| TBAB Loading | 0.05 equiv | Omission of the catalyst can result in a 20% decrease in yield. |
This method has been reported to achieve yields in the range of 83–92%.[1]
Synthesis of (R)-3-aminoquinuclidine
The chiral amine precursor, (R)-3-aminoquinuclidine, can be synthesized from 3-quinuclidinone.
Experimental Protocol:
-
Imine Formation: React 3-quinuclidinone with a chiral amine, such as (R)-1-phenethylamine, to form the corresponding imine.
-
Reduction: The key step involves the reduction of the formed imine using a reducing agent like sodium borohydride (NaBH₄).[2] This diastereoselective reduction is followed by the removal of the chiral auxiliary group.
-
Alternative Starting Material: (R)-3-aminoquinuclidine can also be prepared from its dihydrochloride salt by treatment with a base.
Final Amide Coupling: Synthesis of this compound
The final step in the synthesis of this compound is the coupling of the carboxylic acid and amine precursors.
Method A: Conventional Amide Coupling
Experimental Protocol:
-
Acid Activation: Activate the carboxylic acid group of 7-chloro-1-benzothiophene-2-carboxylic acid. This can be achieved by converting it to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, or by using standard peptide coupling reagents.
-
Amidation: React the activated carboxylic acid derivative with (R)-3-aminoquinuclidine in the presence of a non-nucleophilic base, such as triethylamine or diisopropylethylamine, in an inert solvent like dichloromethane or N,N-dimethylformamide (DMF).
-
Workup and Purification: Upon completion of the reaction, the mixture is typically washed with aqueous solutions to remove byproducts and unreacted starting materials. The crude product is then purified by crystallization or column chromatography to yield this compound.
Method B: Imidazole-Mediated One-Pot Synthesis
A more efficient, "one-pot" procedure utilizing imidazole has been developed for the preparation of this compound hydrochloride monohydrate.[3] This method is advantageous as it is robust, scalable, and delivers the active pharmaceutical ingredient in high chemical and polymorphic purity. While the detailed experimental specifics of this proprietary method are not fully disclosed in publicly available literature, it is known to involve the direct reaction of the carboxylic acid and amine in the presence of an imidazole-based coupling agent, leading to the direct crystallization of the product from the reaction mixture.[3]
Visualization of the Synthesis Pathway
The overall synthetic pathway for this compound is depicted in the following diagram.
Caption: Convergent synthesis pathway of this compound (EVP-6124).
Experimental Workflow for Amide Coupling
The following diagram illustrates a typical workflow for the final amide coupling step.
Caption: Experimental workflow for the amide coupling reaction.
Conclusion
The synthesis of this compound is a well-established process that can be achieved through a convergent pathway involving the preparation of two key intermediates followed by their coupling. While traditional amide coupling methods are effective, newer one-pot procedures offer a more streamlined and efficient approach suitable for larger-scale production. This guide provides a foundational understanding of the synthetic methodologies for researchers and professionals involved in the development of similar therapeutic agents.
References
Encenicline: A Technical History of a Promising α7 Nicotinic Receptor Agonist for Cognitive Disorders
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Encenicline (formerly EVP-6124) is a selective partial agonist of the α7 nicotinic acetylcholine receptor (α7-nAChR) that was developed for the treatment of cognitive impairment in schizophrenia and Alzheimer's disease. The rationale for its development was based on the critical role of the α7-nAChR in cognitive processes such as learning, memory, and attention. Preclinical studies demonstrated this compound's ability to penetrate the blood-brain barrier and improve memory performance in animal models. Early-phase clinical trials showed promising results in enhancing cognitive function in patient populations. However, the development of this compound was ultimately halted. Pivotal Phase III trials in schizophrenia failed to meet their primary endpoints, and the Alzheimer's disease trials were stopped due to the emergence of serious gastrointestinal adverse events. This technical guide provides a comprehensive overview of the history, discovery, and scientific investigation of this compound, including detailed experimental methodologies, quantitative clinical trial data, and an exploration of its underlying mechanism of action.
Introduction: The Rationale for Targeting the α7 Nicotinic Acetylcholine Receptor
Cognitive impairment is a core and debilitating feature of several neurological and psychiatric disorders, including schizophrenia and Alzheimer's disease. The cholinergic system, and specifically the α7 nicotinic acetylcholine receptor (α7-nAChR), has been a key focus for therapeutic intervention.[1] The α7-nAChR is a ligand-gated ion channel highly expressed in brain regions integral to learning and memory, such as the hippocampus and prefrontal cortex.[2] A key characteristic of the α7-nAChR is its high permeability to calcium ions (Ca2+), which allows it to modulate a variety of downstream signaling pathways involved in synaptic plasticity and the release of neurotransmitters.[3]
This compound was developed as a selective partial agonist for the α7-nAChR, with the goal of enhancing cognitive function by potentiating the effects of the endogenous neurotransmitter acetylcholine, while avoiding the side effects associated with less selective cholinergic agents.[1]
Preclinical Discovery and Characterization
This compound, also known as EVP-6124, was originally developed at Bayer Healthcare and subsequently licensed to EnVivo Pharmaceuticals, which later became FORUM Pharmaceuticals.[1] Preclinical research established its profile as a potent and selective α7-nAChR partial agonist with good brain penetration.[2]
In Vitro Characterization
-
Receptor Binding and Selectivity: Radioligand binding assays were conducted to determine this compound's affinity for the α7-nAChR and its selectivity over other receptor subtypes. These studies demonstrated high affinity for the α7-nAChR.
-
Functional Activity: The functional activity of this compound was assessed using techniques such as two-electrode voltage clamp in Xenopus oocytes expressing the human α7-nAChR. These experiments confirmed its action as a partial agonist. A notable finding was that at lower concentrations (0.3-1 nM), this compound potentiated the response to acetylcholine, while at higher concentrations (>3 nM), it caused receptor desensitization. This suggests a co-agonist activity with acetylcholine.
In Vivo Pharmacodynamics and Efficacy
-
Animal Models of Cognitive Impairment: this compound's pro-cognitive effects were evaluated in rodent models. In a scopolamine-induced memory impairment model in rats, oral administration of this compound (0.3 mg/kg) significantly restored memory function in the object recognition task.
-
Neurotransmitter Release: In vivo microdialysis studies in rats demonstrated that this compound administration led to an increased efflux of key neurotransmitters implicated in cognition, including dopamine, acetylcholine, and glutamate in the medial prefrontal cortex and nucleus accumbens. This effect was blocked by the selective α7-nAChR antagonist, methyllycaconitine, confirming that the neurotransmitter release was mediated by its action on the α7-nAChR.
Mechanism of Action and Signaling Pathways
This compound exerts its effects by binding to and activating the α7-nAChR. This activation leads to the opening of the ion channel and a subsequent influx of calcium ions into the neuron. The increase in intracellular calcium triggers a cascade of downstream signaling events that are believed to underlie its pro-cognitive effects.
The α7-nAChR Signaling Cascade
The activation of the α7-nAChR by this compound initiates several key intracellular signaling pathways:
-
PI3K/Akt Pathway: The influx of calcium can activate the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which is known to play a role in neuronal survival and synaptic plasticity.[3]
-
JAK2/STAT3 Pathway: The Janus kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 3 (STAT3) pathway can also be activated, which is implicated in anti-inflammatory and anti-apoptotic effects.[3]
-
ERK/CREB Pathway: The Extracellular signal-regulated kinase (ERK) pathway, part of the mitogen-activated protein kinase (MAPK) cascade, is another downstream target. Activation of ERK leads to the phosphorylation of the cAMP response element-binding protein (CREB), a transcription factor that plays a crucial role in long-term potentiation and memory formation.
Clinical Development Program
This compound underwent a comprehensive clinical development program for both cognitive impairment associated with schizophrenia (CIAS) and Alzheimer's disease.
Schizophrenia Program
The clinical development of this compound for CIAS showed initial promise in a Phase II study, but ultimately failed to demonstrate efficacy in larger Phase III trials.
This randomized, double-blind, placebo-controlled, 12-week study evaluated the efficacy and safety of this compound (0.27 mg and 0.9 mg daily) in 319 patients with schizophrenia.[2]
Key Efficacy Endpoints:
| Endpoint | This compound 0.27 mg vs. Placebo | This compound 0.9 mg vs. Placebo |
| CogState Overall Cognition Index (OCI) | p = 0.034 (Cohen's d = 0.257) | Not Significant |
| Schizophrenia Cognition Rating Scale (SCoRS) Total Score | Not Significant | p = 0.011 |
| PANSS Negative Subscale | Trend for improvement | p = 0.028 (Cohen's d = 0.33) |
| PANSS Cognition Impairment Domain | Not Significant | p = 0.0098 (Cohen's d = 0.40) |
| PANSS: Positive and Negative Syndrome Scale |
Safety and Tolerability: Treatment-emergent adverse events (TEAEs) were reported at similar frequencies across all treatment groups: 39.0% for placebo, 23.4% for this compound 0.27 mg, and 33.3% for this compound 0.9 mg.[2] The drug was generally well-tolerated.
Two global, 6-month, randomized, double-blind, placebo-controlled Phase III trials (EVP-6124-015 and EVP-6124-016) were conducted in a total of 1,520 patients with schizophrenia.[4] The co-primary endpoints were the MATRICS Consensus Cognitive Battery (MCCB) and the Schizophrenia Cognition Rating Scale (SCoRS).[4]
Results: Neither of the Phase III trials met their co-primary endpoints.[4] No statistically significant difference was observed between this compound and placebo on either the MCCB or the SCoRS.[4] An unexpectedly high placebo response was noted in both trials.[4]
Alzheimer's Disease Program
This compound was also evaluated for the treatment of cognitive impairment in patients with mild to moderate Alzheimer's disease.
This 24-week, randomized, double-blind, placebo-controlled study enrolled 409 patients with mild to moderate Alzheimer's disease.[5] The study evaluated three doses of this compound (0.27 mg, 0.9 mg, and 1.8 mg daily).[5]
Key Efficacy Endpoints:
| Endpoint | This compound 1.8 mg vs. Placebo |
| ADAS-Cog-13 | p < 0.05 |
| ADAS-Cog-13: Alzheimer's Disease Assessment Scale-Cognitive subscale (13 items) |
Safety and Tolerability: The overall incidence of TEAEs was 46%. The rates for each group were: 40.4% for placebo, 42.3% for 0.27 mg, 48.5% for 0.9 mg, and 53.0% for 1.8 mg.[5]
In September 2015, the U.S. Food and Drug Administration (FDA) placed a clinical hold on the Phase III Alzheimer's disease trials of this compound due to a small number of serious gastrointestinal (GI) safety events.[6] This ultimately led to the discontinuation of the program for this indication.
Experimental Protocols
Preclinical: In Vitro Radioligand Binding Assay
Objective: To determine the binding affinity of this compound for the α7-nAChR.
Methodology:
-
Membrane Preparation: Membranes from cell lines expressing the human α7-nAChR are prepared.
-
Incubation: A specific concentration of a radiolabeled ligand (e.g., [³H]-MLA) is incubated with the prepared membranes in the presence of varying concentrations of this compound.
-
Separation: Bound and free radioligand are separated via rapid filtration.
-
Quantification: The amount of radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the binding affinity (Ki).
Clinical: Phase II Schizophrenia Trial Design
Objective: To evaluate the efficacy and safety of this compound as a pro-cognitive treatment for patients with schizophrenia.
Methodology:
-
Study Design: A 12-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
-
Participants: 319 patients with a diagnosis of schizophrenia, stabilized on an atypical antipsychotic medication.
-
Intervention: Patients were randomized to receive once-daily oral doses of this compound 0.27 mg, this compound 0.9 mg, or placebo.
-
Primary Endpoint: Change from baseline in the Overall Cognition Index (OCI) from the CogState computerized battery.
-
Secondary Endpoints: MATRICS Consensus Cognitive Battery (MCCB), Schizophrenia Cognition Rating Scale (SCoRS), and the Positive and Negative Syndrome Scale (PANSS).
-
Statistical Analysis: Efficacy analyses were performed on the intent-to-treat population using a mixed-model repeated measures (MMRM) approach.
References
- 1. This compound | ALZFORUM [alzforum.org]
- 2. Randomized, Double-Blind, Placebo-Controlled Study of this compound, an α7 Nicotinic Acetylcholine Receptor Agonist, as a Treatment for Cognitive Impairment in Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 32.2 TWO GLOBAL PHASE III TRIALS OF this compound FOR COGNITIVE IMPAIRMENT IN CHRONIC SCHIZOPHRENIA PATIENTS: RED FLAGS AND LESSONS LEARNED - PMC [pmc.ncbi.nlm.nih.gov]
- 5. neurology.org [neurology.org]
- 6. fiercebiotech.com [fiercebiotech.com]
Encenicline's Potentiation of Acetylcholine Response: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Encenicline (formerly EVP-6124) is a selective partial agonist of the α7 nicotinic acetylcholine receptor (α7-nAChR), a ligand-gated ion channel highly expressed in brain regions critical for cognitive processes.[1][2] Developed for the treatment of cognitive impairment in conditions such as Alzheimer's disease and schizophrenia, this compound enhances cholinergic neurotransmission by potentiating the effects of the endogenous neurotransmitter, acetylcholine.[1][3] Despite promising early clinical trials, its development was halted due to failure to meet primary endpoints in Phase III trials and the emergence of adverse events.[2][3] This technical guide provides a comprehensive overview of this compound's mechanism of action, its role in potentiating the acetylcholine response, detailed experimental protocols from key studies, and a summary of its quantitative data.
Mechanism of Action: A Selective Partial Agonist at the α7-nAChR
This compound functions as a selective partial agonist at the α7-nAChR.[1][3] This means that while it binds to and activates the receptor, it elicits a submaximal response compared to the full endogenous agonist, acetylcholine.[1] This property is crucial as it is believed to prime the α7-nAChR, sensitizing it to acetylcholine and thereby enhancing the overall cholinergic response without causing the overstimulation and subsequent desensitization that can occur with full agonists.[2][4] The α7-nAChR is a homopentameric ion channel with a high permeability to calcium ions (Ca2+).[1][3] Upon activation by this compound, the channel opens, leading to an influx of Ca2+, which in turn triggers a cascade of downstream signaling pathways integral to synaptic plasticity and cognitive function.[1][3]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding this compound's binding affinity and functional activity at the α7-nAChR.
Table 1: Binding Affinity of this compound for α7-nAChR
| Radioligand | Preparation | Ki (nM) | Reference |
| [³H]-MLA (antagonist) | Rat brain membranes | 9.98 | [5] |
| [¹²⁵I]-α-bungarotoxin (antagonist) | Rat brain membranes | 4.33 | [5] |
| [³H]-NS14492 | Porcine brain homogenate | 0.194 | [6][7] |
Table 2: Functional Potency of this compound at the α7-nAChR
| Preparation | Agonist | EC₅₀ (µM) | Eₘₐₓ (% of full agonist) | Reference |
| Human α7-nAChR expressed in Xenopus oocytes | This compound | 0.39 | 42 | [5] |
Signaling Pathways
Activation of the α7-nAChR by this compound initiates several downstream signaling cascades that are believed to mediate its pro-cognitive effects. The influx of calcium is a critical initiating event.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | ALZFORUM [alzforum.org]
- 3. benchchem.com [benchchem.com]
- 4. FORUM Pharma Announces Publication Of this compound Phase II Clinical Trial Results For Cognitive Impairment In Schizophrenia - BioSpace [biospace.com]
- 5. benchchem.com [benchchem.com]
- 6. Characterizing the binding of TC-5619 and this compound on the alpha7 nicotinic acetylcholine receptor using PET imaging in the pig - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Pharmacokinetic Profile of Encenicline in Animal Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Encenicline (formerly EVP-6124) is a selective partial agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR) that has been investigated for its potential to improve cognitive function in neurological disorders such as Alzheimer's disease and schizophrenia.[1][2] A thorough understanding of a drug candidate's pharmacokinetic (PK) profile in preclinical animal models is fundamental for successful drug development, providing critical insights into its absorption, distribution, metabolism, and excretion (ADME). This technical guide provides a comprehensive overview of the pharmacokinetic profile of this compound in various animal models, with a focus on quantitative data, experimental methodologies, and relevant signaling pathways.
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of this compound in rats and non-human primates. Data in other species, such as mice, is limited in the publicly available literature.
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Administration Route | Dose (mg/kg) | Tmax (plasma) | Tmax (brain) | Brain-to-Plasma Ratio | Key Findings |
| Oral (p.o.) | 0.1 - 30 | ~4 hours | ~2 hours | ~2 (at 1-4 hours), 5 (at 8 hours) | Dose-proportional exposure. Good brain penetration with ratios increasing over time.[1][3] |
| Intraperitoneal (i.p.) | 0.4 | Not explicitly stated | ~2 hours | Not explicitly stated | Reached peak brain concentration 2 hours after administration.[1] |
Note: While specific Cmax, AUC, and half-life values for rats are not consistently reported across publicly available sources, the dose-proportional nature of oral administration has been established.[1]
Table 2: Pharmacokinetic Parameters of this compound in Non-Human Primates
| Parameter | Value | Notes |
| Optimal Plasma Concentration | 1.6 nM | This concentration was found to be effective in preclinical models.[1] |
Experimental Protocols
Detailed methodologies are essential for the replication and interpretation of pharmacokinetic studies. The following sections outline the typical experimental protocols used in the evaluation of this compound in animal models.
Rat Pharmacokinetic Studies
-
Animal Model: Male Wistar rats were commonly used in the pharmacokinetic studies of this compound.
-
Dosing Regimen:
-
Sample Collection:
-
Blood and brain tissue samples were collected at various time points post-administration to determine the concentration of this compound in both matrices.[1]
-
-
Analytical Method:
-
While specific details are not always provided, the quantification of this compound in plasma and brain homogenates was likely performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, which is a standard bioanalytical technique for small molecules.[1]
-
Mandatory Visualizations
Signaling Pathway of this compound
This compound acts as a partial agonist at the α7 nicotinic acetylcholine receptor. Its mechanism of action involves binding to the receptor, leading to a conformational change that opens the ion channel and allows the influx of cations, primarily Ca2+. This influx triggers downstream signaling cascades that are believed to underlie its pro-cognitive effects.
Experimental Workflow for a Preclinical Pharmacokinetic Study
The following diagram illustrates a generalized workflow for a typical preclinical pharmacokinetic study in an animal model.
Discussion and Conclusion
The available preclinical data indicates that this compound exhibits good brain penetration in rats, a desirable characteristic for a centrally acting therapeutic agent.[1] The brain-to-plasma ratio increases over time, suggesting accumulation in the target tissue. Oral administration in rats results in dose-proportional exposure.[1] However, a significant species difference in the pharmacokinetic profile of this compound has been observed, with a much longer half-life in humans compared to the faster clearance suggested in rats.[1] This highlights the importance of conducting pharmacokinetic studies in multiple species to better predict human pharmacokinetics.
While the current body of literature provides valuable insights into the ADME properties of this compound in animal models, a more comprehensive and publicly available dataset, particularly for non-rodent species, would be beneficial for a complete understanding of its cross-species pharmacokinetics. Future research should aim to provide more detailed quantitative data on key pharmacokinetic parameters to aid in the development of future α7 nAChR agonists.
References
An In-depth Technical Guide to the Downstream Signaling Pathways of Encenicline
Audience: Researchers, scientists, and drug development professionals.
Abstract: Encenicline (formerly EVP-6124) is a selective partial agonist of the α7 nicotinic acetylcholine receptor (α7-nAChR), a ligand-gated ion channel implicated in cognitive processes. Developed for the treatment of cognitive impairment in schizophrenia and Alzheimer's disease, its mechanism revolves around the activation of specific intracellular signaling cascades that modulate synaptic plasticity and neuroinflammation. Although its clinical development was halted, the study of this compound and its downstream effects provides valuable insights into the therapeutic potential of targeting the α7-nAChR. This guide details the molecular pathways activated by this compound, presents quantitative data on its receptor interactions, outlines key experimental protocols for studying its effects, and provides visual diagrams of the core signaling networks.
Mechanism of Action and Receptor Engagement
This compound functions as a selective partial agonist at the α7-nAChR. This means it binds to the receptor to elicit a response, albeit a submaximal one compared to the endogenous full agonist, acetylcholine. It has also been described as a co-agonist, sensitizing the α7-nAChR to acetylcholine and thereby potentiating its natural response. The α7-nAChR is a homopentameric (composed of five identical α7 subunits) ion channel highly expressed in brain regions critical for cognition, such as the hippocampus and prefrontal cortex. A key characteristic of this receptor is its high permeability to calcium ions (Ca²⁺).
Quantitative Data: Receptor Binding and Functional Activity
The affinity and functional potency of this compound at the α7-nAChR have been quantified through various in vitro assays.
Table 1: Binding Affinity of this compound Data summarized from radioligand binding assays.
| Receptor Target | Ligand | Ki (nM) | Source |
| Human α7 nAChR | [³H]-Methyllycaconitine | 1.7 ± 0.2 | |
| Rat α7 nAChR | [¹²⁵I]-α-Bungarotoxin | - | |
| Rat α4β2 nAChR | [³H]-Epibatidine | >10,000 | |
| Human 5-HT₃ | [³H]-LY278584 | - | |
| Ki (Inhibition Constant) represents the concentration of a ligand that will bind to half the binding sites at equilibrium. A lower Ki value indicates a higher binding affinity. |
Table 2: Functional Activity of this compound at the α7-nAChR Data summarized from in vitro functional assays.
| Assay Type | Parameter | Value | Source |
| FLIPR-based Ca²⁺ influx | EC₅₀ | 50-90 nM | |
| Electrophysiology (Xenopus Oocytes) | Agonist Efficacy | ~80% (Partial Agonist) | |
| EC₅₀ (Half-maximal Effective Concentration) is the concentration of a drug that gives half of the maximal response. |
Primary Downstream Signaling Cascades
The activation of the α7-nAChR by this compound initiates a critical influx of Ca²⁺, which acts as a second messenger to trigger multiple downstream signaling pathways. These pathways are central to its pro-cognitive and anti-inflammatory effects.
Caption: Overview of this compound's mechanism of action.
Pro-Cognitive Pathway: ERK Activation
The Extracellular signal-Regulated Kinase (ERK) pathway is a critical component of the mitogen-activated protein kinase (MAPK) cascade and is fundamentally involved in synaptic plasticity, including long-term potentiation (LTP), a cellular correlate of learning and memory.[1] Activation of α7-nAChR by this compound leads to Ca²⁺ influx, which activates Calmodulin-dependent protein kinase II (CaMKII). CaMKII can then initiate a phosphorylation cascade involving Raf, MEK1/2, and ultimately ERK1/2. Phosphorylated ERK (p-ERK) translocates to the nucleus to phosphorylate transcription factors, leading to the expression of genes involved in synaptic strengthening.
Caption: The ERK1/2 signaling cascade activated by this compound.
Pro-Cognitive Pathway: CREB Phosphorylation
The cAMP Response Element-Binding protein (CREB) is a transcription factor that plays a pivotal role in neuronal plasticity and long-term memory formation. Its activation is a point of convergence for multiple signaling pathways. The Ca²⁺ influx initiated by this compound can activate CREB through several routes, including the aforementioned CaMKII and ERK/MAPK pathways. Once phosphorylated at its Serine-133 residue, p-CREB recruits co-activators like CBP (CREB-binding protein), initiating the transcription of genes crucial for neuronal growth and synaptic function.
Caption: CREB activation pathway downstream of α7-nAChR.
Anti-inflammatory Pathway: JAK2/STAT3 Signaling
Beyond its role in cognition, the α7-nAChR is a key component of the "cholinergic anti-inflammatory pathway." In immune cells like microglia and macrophages, as well as neurons, α7-nAChR activation can suppress the production of pro-inflammatory cytokines. This is mediated through a distinct, non-canonical pathway involving the Janus kinase 2 (JAK2) and the Signal Transducer and Activator of Transcription 3 (STAT3). Upon agonist binding, the α7-nAChR associates with and activates JAK2, which in turn phosphorylates STAT3. Phosphorylated STAT3 then translocates to the nucleus, where it promotes the transcription of anti-inflammatory genes, such as SOCS3 (Suppressor of Cytokine Signaling 3), and inhibits pro-inflammatory signaling cascades like NF-κB.
Caption: The JAK2/STAT3 anti-inflammatory pathway.
Detailed Experimental Protocols
Investigating the effects of this compound requires a suite of well-defined molecular and cellular assays. Below are detailed protocols for key experiments.
α7-nAChR Radioligand Binding Assay
This protocol determines the binding affinity (Ki) of this compound for the α7-nAChR.
Caption: Workflow for a radioligand binding assay.
Methodology:
-
Membrane Preparation:
-
Sacrifice male Sprague-Dawley rats and rapidly dissect brain regions of interest (e.g., hippocampus, cortex).
-
Homogenize tissue in 15 volumes of ice-cold 50 mM Tris-HCl buffer (pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.
-
Discard the supernatant, resuspend the pellet in fresh buffer, and repeat the centrifugation step twice.
-
Resuspend the final pellet in buffer and determine the protein concentration using a BCA or Lowry assay.
-
-
Binding Reaction:
-
In a final volume of 0.5 mL, combine the membrane suspension (typically 100-200 µg protein), a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-α-bungarotoxin), and varying concentrations of unlabeled this compound (for competition curve).
-
Define non-specific binding using a high concentration of a known α7-nAChR ligand (e.g., 30 µM SSR180711).
-
Incubate the reaction tubes for 150 minutes at 4°C to reach equilibrium.
-
-
Filtration and Counting:
-
Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in buffer.
-
Wash the filters three times with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity trapped on the filters using a gamma or scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.
-
Calculate the IC₅₀ (concentration of this compound that inhibits 50% of specific radioligand binding).
-
Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Western Blot for ERK and CREB Phosphorylation
This protocol measures the activation of ERK and CREB by quantifying their phosphorylation status.
References
Methodological & Application
Encenicline In Vitro Experimental Protocols for Neuronal Cell Cultures
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Encenicline (formerly EVP-6124) is a selective partial agonist for the alpha-7 nicotinic acetylcholine receptor (α7-nAChR), a ligand-gated ion channel expressed in key brain regions associated with cognitive function, such as the hippocampus and prefrontal cortex.[1][2][3] As a modulator of the α7-nAChR, this compound has been investigated for its potential therapeutic benefits in treating cognitive impairment associated with neurological and psychiatric disorders like Alzheimer's disease and schizophrenia.[4][5][6] The α7-nAChR is highly permeable to calcium ions, and its activation triggers downstream signaling cascades implicated in synaptic plasticity, neuroprotection, and cognitive enhancement.[3]
These application notes provide detailed in vitro experimental protocols for characterizing the effects of this compound on neuronal cell cultures. The protocols cover methods for determining receptor binding affinity, assessing neuroprotective effects, evaluating neurite outgrowth, and measuring intracellular calcium mobilization.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound's activity at the α7-nAChR.
Table 1: this compound Binding Affinity and Functional Potency
| Parameter | Receptor Subtype | Ligand/Assay | Value | Reference |
| Binding Affinity (Ki) | α7 nAChR | [³H]-NS14492 Displacement | 0.194 nM | [7] |
| Functional Potency (EC50) | α7 nAChR | Functional Assay (Partial Agonist) | 390 nM | [7] |
| Functional Activity (Emax) | Human α7 nAChR | Xenopus oocytes | 42% | [8] |
| Antagonist Activity (IC50) | 5-HT3 Receptor | Functional Assay | < 10 nM | [7][8] |
Signaling Pathway
Activation of the α7-nAChR by this compound leads to an influx of calcium (Ca2+), which in turn activates several downstream signaling pathways crucial for neuronal function and survival.
Experimental Protocols
Radioligand Binding Assay
This protocol determines the binding affinity (Ki) of this compound for the α7-nAChR through competitive displacement of a radiolabeled ligand.
Methodology:
-
Membrane Preparation: Prepare membranes expressing the human α7-nAChR from a suitable cell line (e.g., HEK293 cells) or from rat brain homogenate.
-
Incubation: In a multi-well plate, incubate the prepared membranes with a specific radioligand for the α7-nAChR, such as [³H]-NS14492, at a fixed concentration.
-
Competition: Add a range of concentrations of this compound to compete with the radioligand for binding to the receptor.
-
Separation: After incubation, rapidly filtrate the mixture through glass fiber filters to separate the bound and free radioligand.
-
Quantification: Measure the amount of radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.[7]
Neurite Outgrowth Assay
This protocol assesses the effect of this compound on promoting neurite outgrowth in a neuronal cell line, such as SH-SY5Y.
Methodology:
-
Cell Culture and Differentiation: Culture human SH-SY5Y neuroblastoma cells. To induce a neuronal phenotype, differentiate the cells by treating them with retinoic acid (RA).[9][10] A simplified approach involves seeding cells at a low density (e.g., 2,500 cells/well in a 96-well plate) and exposing them to medium supplements for terminal differentiation.[9]
-
Treatment: Following differentiation, treat the cells with various concentrations of this compound. Include a vehicle control and a positive control (e.g., a known neurotrophic factor).
-
Incubation: Incubate the cells for 24 to 48 hours to allow for neurite extension.[9]
-
Fixation and Staining: Fix the cells and perform immunocytochemistry to visualize neurons and their processes using an antibody against a neuronal marker like βIII-tubulin.
-
Imaging and Analysis: Acquire images using a high-content imaging system. Use automated image analysis software to quantify neurite outgrowth, measuring parameters such as the total neurite length per neuron and the number of neurites per neuron.[9]
Neuroprotection Assay
This protocol evaluates the ability of this compound to protect neuronal cells from a toxic insult, such as glutamate-induced excitotoxicity or oxidative stress.
Methodology:
-
Cell Culture: Culture primary neurons or a neuronal cell line in a multi-well plate.
-
Pre-treatment: Pre-treat the cells with different concentrations of this compound for a duration determined by preliminary experiments (e.g., 1-2 hours).
-
Induction of Toxicity: Introduce a neurotoxic agent. For example, to model amyotrophic lateral sclerosis (ALS), cells can be transfected with a mutant form of SOD1.[1] Alternatively, glutamate can be used to induce excitotoxicity.
-
Incubation: Co-incubate the cells with this compound and the toxic agent for a period sufficient to cause significant cell death in the untreated control group (typically 24 hours).
-
Assessment of Cell Viability: Measure cell viability using a standard method such as the MTT assay (which measures metabolic activity) or an LDH assay (which measures membrane integrity).
-
Data Analysis: Quantify the results and express cell viability as a percentage of the vehicle-treated control.
Calcium Imaging Assay
This protocol measures changes in intracellular calcium concentration ([Ca²⁺]i) in response to this compound, using a fluorescent calcium indicator like Fluo-4 AM.[11][12]
Methodology:
-
Cell Preparation: Plate neuronal cells on a suitable imaging plate or dish (e.g., black-walled, clear-bottom 96-well plate) and allow them to adhere.
-
Dye Loading: Prepare a Fluo-4 AM loading solution (typically 1-5 mM stock in DMSO, diluted to a final working concentration of 4-5 µM in a physiological saline buffer like HBSS).[11][12] Incubate the cells with the loading solution for 15-60 minutes at 37°C or room temperature.
-
Wash and De-esterification: Wash the cells with the physiological saline buffer to remove extracellular dye. Incubate for an additional 30 minutes to allow for complete de-esterification of the Fluo-4 AM inside the cells.[11]
-
Imaging: Place the plate on a fluorescence microscope equipped for FITC/GFP (Excitation ~490 nm, Emission ~525 nm).[11]
-
Data Acquisition: Acquire baseline fluorescence images for a period before adding the stimulus. Add the desired concentration of this compound and continue to record the fluorescence intensity over time. A typical acquisition rate is one frame every 1-5 seconds.[11]
-
Data Analysis: Measure the change in fluorescence intensity over time. The response is often quantified as the peak fluorescence change normalized to the baseline fluorescence (ΔF/F₀).
References
- 1. The neuroprotective effects of activated α7 nicotinic acetylcholine receptor against mutant copper–zinc superoxide dismutase 1-mediated toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. α7 nicotinic acetylcholine receptors as therapeutic targets in schizophrenia: update on animal and clinical studies and strategies for the future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Neuronal Alpha7 Nicotinic Acetylcholine Receptor Upregulation in Age-Related Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | ALZFORUM [alzforum.org]
- 5. nbinno.com [nbinno.com]
- 6. Safety and clinical effects of EVP-6124 in subjects with Alzheimer's disease currently or previously receiving an acetylcholinesterase inhibitor medication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimised techniques for high-throughput screening of differentiated SH-SY5Y cells and application for neurite outgrowth assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. noropsikiyatriarsivi.com [noropsikiyatriarsivi.com]
- 11. benchchem.com [benchchem.com]
- 12. Calcium Imaging in mDA neurons [protocols.io]
Application Notes and Protocols for Patch-Clamp Electrophysiology Using Encenicline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Encenicline (formerly EVP-6124) is a selective partial agonist for the α7 nicotinic acetylcholine receptor (α7-nAChR).[1][2][3] This ligand-gated ion channel is a key target in neuroscience research and drug development due to its role in cognitive processes.[2][4] The α7-nAChR is highly expressed in brain regions associated with learning and memory, such as the hippocampus and prefrontal cortex.[2][4] Its activation by agonists like this compound leads to an influx of cations, most notably Ca2+, which triggers various downstream signaling cascades.[1][2] These application notes provide detailed protocols for utilizing this compound in whole-cell patch-clamp experiments to characterize its effects on α7-nAChR activity.
Mechanism of Action
This compound functions as a partial agonist at the orthosteric binding site of the α7-nAChR.[1] Upon binding, it induces a conformational change in the receptor, causing the ion channel to open. The α7-nAChR is a non-selective cation channel with a particularly high permeability to calcium ions (Ca²⁺).[1][2] The resulting Ca²⁺ influx acts as a second messenger, initiating downstream signaling pathways that can modulate neuronal excitability and neurotransmitter release.[1] this compound has been shown to increase the efflux of dopamine, acetylcholine, and glutamate in the rat cortex and nucleus accumbens.[1]
Data Presentation
The following tables summarize the quantitative data for this compound's interaction with the α7-nAChR and other receptors.
Table 1: this compound Binding Affinity and Functional Activity
| Receptor Subtype | Ligand/Assay | Value | Reference |
| α7 nAChR | [³H]-NS14492 Displacement | Ki = 0.194 nM | [5] |
| α7 nAChR | Functional Assay (Partial Agonist) | EC50 = 390 nM | [5] |
| α4β2 nAChR | Binding and Functional Assays | No activation or inhibition observed | [5] |
| 5-HT3 Receptor | Functional Assay (Antagonist) | IC50 < 10 nM | [5] |
Table 2: Electrophysiological Parameters of α7-nAChR Activation by Agonists
| Agonist | Parameter | Value | Cell Type/System | Reference |
| This compound | EC50 | 0.42 µM (420 nM) | Xenopus oocytes | [6] |
| Acetylcholine | EC50 | 0.6 µmol/L (600 nM) | Oocytes (Human α7) | [7] |
| Acetylcholine | EC50 | 1.3 µmol/L (1300 nM) | Oocytes (Mouse α7) | [7] |
Experimental Protocols
Cell Culture and Preparation
For these protocols, mammalian cell lines such as HEK293 or CHO stably expressing the human α7-nAChR are recommended. [1]
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.[1]
-
Plating for Electrophysiology: Plate cells onto glass coverslips at a low density 24-48 hours before recording to allow for easy visualization and patching of individual cells.[1]
Solutions and Reagents
-
This compound Hydrochloride Stock Solution: Prepare a 10 mM stock solution in sterile water or DMSO. Aliquot and store at -20°C. On the day of the experiment, dilute the stock to the desired final concentrations in the extracellular solution.[1]
-
Extracellular (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Intracellular (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 1 EGTA, 2 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with KOH.
Whole-Cell Patch-Clamp Recording
This protocol outlines the steps for whole-cell voltage-clamp recordings to measure this compound-evoked currents.
-
Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the intracellular solution.[1]
-
Cell Approach and Sealing:
-
Whole-Cell Configuration: After achieving a stable GΩ seal, apply a brief pulse of stronger suction to rupture the cell membrane, establishing the whole-cell recording configuration.[1]
-
Voltage-Clamp Recordings:
-
Clamp the membrane potential at a holding potential of -60 mV to -80 mV.[1]
-
Record baseline currents in the standard extracellular solution.[1]
-
Apply this compound at various concentrations (e.g., 1 nM to 100 µM) using a rapid perfusion system. A fast application is crucial due to the rapid desensitization of α7-nAChRs.[1]
-
Record the inward currents evoked by this compound.[1]
-
Perform a washout with the extracellular solution to allow for receptor recovery before the next application.[1]
-
Data Acquisition and Analysis
-
Data Acquisition: Acquire data using appropriate software such as pCLAMP.[1]
-
Analysis:
-
Measure the peak amplitude of the this compound-evoked currents for each concentration.[1]
-
Construct a dose-response curve by plotting the normalized peak current amplitude against the logarithm of the this compound concentration.[1]
-
Fit the curve with the Hill equation to determine the EC₅₀ and Hill slope.[1]
-
Analyze the kinetics of the currents, including the activation rate (rise time) and desensitization rate (decay time constant).[1]
-
Visualizations
Caption: this compound's mechanism of action via the α7-nAChR.
Caption: Workflow for a whole-cell patch-clamp experiment.
Caption: Logical flow for analyzing patch-clamp data.
Expected Results and Troubleshooting
-
Partial Agonism: As a partial agonist, this compound is expected to elicit currents with a lower maximal amplitude compared to a full agonist like acetylcholine.[1]
-
Rapid Desensitization: α7-nAChR currents are known to desensitize rapidly. This will manifest as a fast decay of the inward current following the initial peak.[1]
-
Troubleshooting:
-
No Response: Ensure cells are healthy and expressing functional α7-nAChRs. Verify the concentration and integrity of the this compound stock solution.[1]
-
Run-down of Currents: Repeated agonist applications can lead to a gradual decrease in current amplitude. Allow for sufficient washout and recovery time between applications.[1]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. cerebrasol.com [cerebrasol.com]
- 7. The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Encenicline in Patch-Clamp Recordings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Encenicline (also known as EVP-6124) in patch-clamp electrophysiology experiments. This compound is a potent and selective partial agonist of the α7 nicotinic acetylcholine receptor (α7-nAChR), a ligand-gated ion channel highly expressed in brain regions critical for cognitive processes.[1][2][3] Understanding its effects at the cellular level is crucial for research into neurological and psychiatric disorders such as Alzheimer's disease and schizophrenia.[2][4][5]
Mechanism of Action
This compound selectively binds to and activates the α7-nAChR.[3][4] As a partial agonist, it activates the receptor but with a lower maximal effect compared to the endogenous full agonist, acetylcholine.[6] It has also been described as a co-agonist, sensitizing the α7-nAChR to acetylcholine.[2][6] The α7-nAChR is a non-selective cation channel with a notably high permeability to calcium ions (Ca²⁺).[1][6] Upon activation by this compound, the influx of Ca²⁺ acts as a second messenger, triggering various downstream signaling cascades that can modulate neuronal excitability and neurotransmitter release.[1]
Signaling Pathway Diagram
References
Application Notes and Protocols for In Vivo Studies of Encenicline in Mice and Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the recommended dosages, experimental protocols, and relevant biological pathways for in vivo studies involving Encenicline (EVP-6124) in mice and rats. This compound is a selective partial agonist of the α7 nicotinic acetylcholine receptor (α7-nAChR) that has been investigated for its pro-cognitive effects.
Mechanism of Action and Signaling Pathway
This compound selectively binds to and partially activates the α7-nAChR, a ligand-gated ion channel expressed in key brain regions associated with cognition, such as the hippocampus and prefrontal cortex.[1][2] As a partial agonist, it modulates receptor activity, which is thought to enhance the response to the endogenous neurotransmitter, acetylcholine.[2][3] This activation leads to an influx of calcium ions, triggering downstream signaling cascades that are implicated in synaptic plasticity, memory, and attention.[4] Key signaling pathways modulated by α7-nAChR activation include the JAK2/STAT3 and PI3K/Akt pathways.[4]
Caption: this compound's signaling pathway.
Recommended Dosages and Pharmacokinetics
The following tables summarize the recommended dosages and key pharmacokinetic parameters of this compound in mice and rats based on preclinical studies.
Table 1: Recommended this compound Dosages for In Vivo Studies
| Species | Route of Administration | Dosage Range | Study Type | Reference |
| Mouse | Intraperitoneal (i.p.) | 0.4 mg/kg | Pharmacokinetics, NMDAR saturation | [5][6] |
| Rat | Oral (p.o.) | 0.03 - 30 mg/kg | Object Recognition, Pharmacokinetics | [5][6] |
| Rat | Intraperitoneal (i.p.) | 0.3 mg/kg | Object Recognition (with antagonist) | [5] |
Table 2: Pharmacokinetic Parameters of this compound
| Species | Route | Dose | Tmax (Plasma) | Tmax (Brain) | Brain-to-Plasma Ratio | Reference |
| Rat | p.o. | 0.1 - 30 mg/kg | 4 h | 2 h | 1.7 - 5.1 (between 1 and 8 h) | [5][6] |
| Mouse | i.p. | 0.4 mg/kg | Not Reported | 2 h | Not Reported | [5][6] |
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below.
Protocol 1: Novel Object Recognition (NOR) Task in Rats
This protocol is designed to assess the pro-cognitive effects of this compound on recognition memory.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300g)
-
Open field arena (e.g., 80-100 cm in diameter or 50x50 cm square, with walls high enough to prevent escape)
-
Two sets of identical objects (e.g., glass bottles, metal cubes, plastic toys). Objects should be heavy enough that the rats cannot move them and made of a non-porous material for easy cleaning.
-
This compound hydrochloride
-
Vehicle (e.g., sterile saline or deionized water)
-
Scopolamine (optional, for inducing a memory deficit)
-
Video recording and analysis software
Experimental Workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. LC-MS Method for Studying the Pharmacokinetics and Bioequivalence of Clonidine Hydrochloride in Healthy Male Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DETERMINANTS OF NOVEL OBJECT AND LOCATION RECOGNITION DURING DEVELOPMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Optimal Administration Route for Encenicline in Preclinical Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Encenicline (formerly EVP-6124) is a selective partial agonist of the α-7 nicotinic acetylcholine receptor (α7-nAChR) that has been investigated for its potential to treat cognitive impairment associated with schizophrenia and Alzheimer's disease.[1][2] As a modulator of a key receptor in the cholinergic system, this compound has demonstrated pro-cognitive effects in various preclinical models.[3] These application notes provide a comprehensive overview of the optimal administration routes for this compound in preclinical research, complete with detailed experimental protocols and supporting data. While the clinical development of this compound was discontinued, the preclinical data and methodologies remain valuable for researchers investigating α7-nAChR agonists and cognitive enhancement.
Data Presentation
Table 1: In Vitro Receptor Binding Affinity of this compound
| Radioligand | Preparation | Kᵢ (nM) |
| [³H]-Methyllycaconitine ([³H]-MLA) | Not Specified | 9.98 |
| [¹²⁵I]-α-bungarotoxin | Not Specified | 4.33 |
| ³H-NS14492 | In vitro homogenate | 0.194 |
Table 2: Preclinical Pharmacokinetics of this compound in Rats
| Administration Route | Dose | Tₘₐₓ (plasma) | Brain-to-Plasma Ratio |
| Oral (p.o.) | 0.3 mg/kg | ~4 hours | ~2 (at 1-4 hours), 5 (at 8 hours)[4][5] |
| Intraperitoneal (i.p.) | 0.4 mg/kg | Not Specified | Peak brain concentration at 2 hours[3] |
Note: Oral administration in rats has been shown to be dose-proportional over a range of 0.1 to 30 mg/kg.
Experimental Protocols
In Vitro Methods
1. Radioligand Binding Assay (Competition Assay)
This protocol is adapted from established methods for α7-nAChR binding assays to determine the inhibition constant (Kᵢ) of this compound.
-
Receptor Source: Membranes from a cell line stably expressing the human α7-nAChR (e.g., CHO or HEK293 cells) or from rat brain cortical tissue.
-
Radioligand: [³H]-Methyllycaconitine ([³H]-MLA) or [¹²⁵I]-α-bungarotoxin.
-
Procedure:
-
Membrane Preparation: Homogenize the receptor source in an appropriate buffer and prepare a membrane fraction through centrifugation.
-
Incubation: In a multi-well plate, incubate the receptor membranes with a fixed concentration of the radioligand and a range of concentrations of this compound.
-
Separation: Separate the bound and free radioligand by rapid filtration through a glass fiber filter.
-
Quantification: Measure the radioactivity of the filter-bound complex using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression. Calculate the Kᵢ using the Cheng-Prusoff equation.
-
In Vivo Methods
Optimal Administration Routes: Oral (p.o.) and Intraperitoneal (i.p.)
Both oral and intraperitoneal routes have been successfully used for this compound administration in preclinical rodent models, with oral administration being common in behavioral studies.
1. Preparation of this compound for In Vivo Administration
While the specific vehicle used in all published preclinical studies is not consistently detailed, a common and effective approach for preparing compounds like this compound for oral gavage or intraperitoneal injection in rodents is as follows:
-
Vehicle Selection: A common vehicle for oral administration is an aqueous solution of 0.5% methylcellulose or carboxymethylcellulose. For intraperitoneal injection, sterile saline (0.9% NaCl) is typically used. The hydrochloride salt of this compound is generally more water-soluble.
-
Preparation of Dosing Solution (Example for a 1 mg/mL solution):
-
Weigh the required amount of this compound hydrochloride powder.
-
For a 1 mg/mL solution, add 1 mg of this compound to 1 mL of the chosen vehicle.
-
Vortex or sonicate the mixture until the compound is fully dissolved or a homogenous suspension is formed. Gentle heating may be applied if necessary, but stability should be confirmed.
-
Prepare fresh daily.
-
2. Administration Protocols
-
a) Oral Gavage (p.o.) in Rats:
-
Purpose: To administer a precise dose of this compound directly into the stomach.
-
Materials:
-
Dosing solution of this compound.
-
Appropriately sized oral gavage needle (e.g., 16-18 gauge for adult rats) with a ball tip.
-
Syringe (1-3 mL).
-
-
Procedure:
-
Accurately weigh the rat to determine the correct dosing volume. The maximum recommended volume for oral gavage in rats is typically 10-20 mL/kg.
-
Gently restrain the rat.
-
Measure the correct length for gavage needle insertion (from the corner of the mouth to the last rib).
-
Insert the gavage needle into the mouth, passing it over the tongue and into the esophagus.
-
Slowly administer the dosing solution.
-
Carefully remove the gavage needle.
-
Monitor the animal for any signs of distress post-administration.
-
-
-
b) Intraperitoneal (i.p.) Injection in Rats:
-
Purpose: For rapid systemic delivery of this compound.
-
Materials:
-
Dosing solution of this compound in sterile saline.
-
Sterile syringe and needle (e.g., 23-25 gauge).
-
-
Procedure:
-
Accurately weigh the rat to determine the correct injection volume.
-
Gently restrain the rat to expose the abdomen.
-
Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to internal organs.
-
Aspirate to ensure no fluid is drawn into the syringe, indicating correct placement in the peritoneal cavity.
-
Inject the solution.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any adverse reactions.
-
-
3. Behavioral Assay: Novel Object Recognition (NOR) Task in Rats
This assay is used to assess the effects of this compound on recognition memory.
-
Apparatus: An open-field arena (e.g., a square or circular box). A variety of objects that are of similar size but different in shape and texture.
-
Procedure:
-
Habituation: Allow each rat to explore the empty arena for 5-10 minutes for 2-3 consecutive days to acclimate to the environment.
-
Drug Administration: Administer this compound (e.g., 0.3 mg/kg, p.o.) or vehicle at a specified time before the training phase (typically 30-60 minutes).
-
Training (Familiarization) Phase: Place two identical objects in the arena and allow the rat to explore them for a set duration (e.g., 3-5 minutes).
-
Retention Interval: Return the rat to its home cage for a defined period (e.g., 1 hour for short-term memory or 24 hours for long-term memory).
-
Testing Phase: Return the rat to the arena, where one of the familiar objects has been replaced with a novel object. Record the time the rat spends exploring each object for a set duration (e.g., 3-5 minutes).
-
Data Analysis: Calculate a discrimination index (DI) using the following formula: DI = (Time exploring novel object - Time exploring familiar object) / (Total exploration time) A higher DI indicates better recognition memory.
-
Visualizations
References
- 1. alzforum.org [alzforum.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Characterizing the binding of TC-5619 and this compound on the alpha7 nicotinic acetylcholine receptor using PET imaging in the pig - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Encenicline to Elucidate α7-nAChR Function in Primary Neuron Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Encenicline (formerly EVP-6124) is a selective partial agonist of the α7 nicotinic acetylcholine receptor (α7-nAChR).[1][2] These receptors are ligand-gated ion channels highly expressed in key brain regions associated with cognitive processes, such as the hippocampus and prefrontal cortex. The α7-nAChR is characterized by its high permeability to calcium ions (Ca²⁺), which allows it to modulate a variety of downstream signaling pathways involved in synaptic plasticity, neurotransmitter release, and neuroinflammation.[3] As a selective modulator, this compound serves as a valuable pharmacological tool for investigating the multifaceted roles of α7-nAChR in neuronal function. These application notes provide detailed protocols for the use of this compound in primary neuron cultures to study α7-nAChR-mediated effects on intracellular calcium dynamics, neuronal excitability, and neurotransmitter release.
Mechanism of Action
This compound binds to the α7-nAChR and elicits a response that is lower than that of the endogenous full agonist, acetylcholine.[3] At low concentrations, it is thought to act as a co-agonist, sensitizing the α7-nAChR to acetylcholine and thereby enhancing cholinergic neurotransmission.[2][3] Upon activation by this compound, the α7-nAChR channel opens, leading to an influx of cations, most notably Ca²⁺. This calcium influx triggers downstream signaling cascades, including the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) and the extracellular signal-regulated kinase (ERK) pathways, which are implicated in anti-inflammatory responses and synaptic plasticity, respectively.[3]
Data Presentation
The following tables summarize key quantitative data for this compound.
| Parameter | Value | Assay Condition |
| Binding Affinity (Ki) | 0.194 nM | Radioligand binding assay with [³H]-NS14492 |
| Functional Activity (EC₅₀) | 390 nM | Functional assay (Partial Agonist) |
| Clinical Trial Doses | 0.27 mg and 0.9 mg daily | Phase 2 trial in patients with schizophrenia |
Experimental Protocols
Primary Neuron Culture
This protocol describes the preparation of primary cortical or hippocampal neurons from embryonic rodents, suitable for subsequent experiments with this compound.
Materials:
-
Timed-pregnant rodent (e.g., Sprague-Dawley rat at embryonic day 18 or C57BL/6 mouse at embryonic day 15.5)
-
Dissection medium (e.g., Hibernate-A)
-
Digestion solution (e.g., Papain or Trypsin)
-
Plating medium (e.g., Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin/streptomycin)
-
Poly-D-lysine or Poly-L-ornithine coated culture plates or coverslips
-
Sterile dissection tools
Procedure:
-
Euthanize the pregnant animal according to approved institutional guidelines.
-
Aseptically remove the embryos and place them in ice-cold dissection medium.
-
Dissect the desired brain region (cortex or hippocampus) under a dissecting microscope.
-
Mince the tissue and incubate in the digestion solution according to the manufacturer's instructions.
-
Gently triturate the digested tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Determine cell viability and density using a hemocytometer and Trypan blue exclusion.
-
Plate the neurons onto coated culture vessels at the desired density.
-
Incubate the cultures at 37°C in a humidified 5% CO₂ incubator.
-
After 24 hours, perform a partial media change to remove cellular debris. Continue with partial media changes every 2-3 days.
-
Neurons are typically mature and suitable for experiments between 7 and 21 days in vitro (DIV).
Calcium Imaging
This protocol outlines the measurement of intracellular calcium changes in primary neurons in response to this compound application.
Materials:
-
Mature primary neuron cultures on glass-bottom dishes or coverslips
-
Calcium-sensitive fluorescent indicator (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer
-
This compound stock solution (in DMSO or water)
-
Fluorescence microscope equipped with a calcium imaging system
Procedure:
-
Prepare a loading solution of the calcium indicator in imaging buffer (e.g., 1-5 µM Fluo-4 AM with 0.02% Pluronic F-127).
-
Remove the culture medium from the neurons and wash gently with imaging buffer.
-
Incubate the neurons with the loading solution for 30-60 minutes at 37°C.
-
Wash the cells with imaging buffer to remove excess dye and allow for de-esterification for at least 20 minutes.
-
Mount the dish/coverslip on the microscope stage and acquire a stable baseline fluorescence signal.
-
Apply this compound at various concentrations (e.g., 1 nM to 10 µM) using a perfusion system or by gentle addition to the bath.
-
Record the changes in fluorescence intensity over time.
-
At the end of the experiment, apply a calcium ionophore (e.g., ionomycin) to obtain the maximum fluorescence signal for data normalization.
-
Analyze the data by quantifying the change in fluorescence (ΔF/F₀) to determine the dose-response relationship and EC₅₀ of this compound-induced calcium influx.
Whole-Cell Patch-Clamp Electrophysiology
This protocol details the recording of α7-nAChR-mediated currents in primary neurons activated by this compound.
Materials:
-
Mature primary neuron cultures
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass pipettes
-
Extracellular solution (in mM): e.g., 140 NaCl, 2.8 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4
-
Intracellular solution (in mM): e.g., 140 CsCl, 2 MgCl₂, 10 HEPES, 0.1 EGTA, 2 ATP-Mg, 0.3 GTP-Na, pH 7.2
-
This compound stock solution
Procedure:
-
Place a coverslip with cultured neurons in the recording chamber and perfuse with extracellular solution.
-
Pull patch pipettes to a resistance of 3-6 MΩ.
-
Establish a whole-cell recording configuration on a target neuron.
-
Clamp the neuron at a holding potential of -60 to -70 mV.
-
Apply this compound at various concentrations (e.g., 10 nM to 100 µM) using a fast perfusion system to minimize receptor desensitization.
-
Record the inward currents evoked by this compound.
-
Perform a washout with extracellular solution between applications to allow for receptor recovery.
-
Analyze the peak current amplitude to generate a dose-response curve and determine the EC₅₀.
Neurotransmitter Release Assay
This protocol provides a framework for measuring the release of neurotransmitters such as glutamate and dopamine from primary neuron cultures following stimulation with this compound.
Materials:
-
Mature primary neuron cultures
-
Release buffer (e.g., HBSS)
-
This compound stock solution
-
High-performance liquid chromatography (HPLC) system or ELISA-based detection kits for the neurotransmitter of interest
Procedure:
-
Gently wash the neuron cultures with pre-warmed release buffer.
-
Incubate the cells with release buffer for a baseline period (e.g., 15-30 minutes) and collect the supernatant (basal release).
-
Replace the buffer with fresh release buffer containing various concentrations of this compound (e.g., 100 nM to 50 µM).
-
Incubate for a defined period (e.g., 5-30 minutes) to stimulate neurotransmitter release.
-
Collect the supernatant (stimulated release).
-
To measure depolarization-dependent release, a high potassium buffer can be used as a positive control.
-
Analyze the concentration of the neurotransmitter in the collected samples using HPLC or a specific ELISA kit.
-
Normalize the amount of released neurotransmitter to the total protein content of the culture.
Visualizations
References
Application Notes and Protocols: Preparation of Encenicline Stock Solutions for Laboratory Use
Audience: Researchers, scientists, and drug development professionals.
Abstract: Encenicline (hydrochloride), also known as EVP-6124, is a selective partial agonist for the alpha-7 nicotinic acetylcholine receptor (α7-nAChR).[1][2] Its role in modulating cognitive processes has made it a significant compound in neurological and psychiatric research.[1] Proper preparation of stock solutions is critical for obtaining reproducible and reliable experimental results. These application notes provide detailed protocols for the preparation, storage, and use of this compound stock solutions in a laboratory setting.
Physicochemical Properties of this compound Hydrochloride
This compound is most commonly supplied as a hydrochloride salt, which enhances its stability and solubility in certain solvents compared to its free base form.[3] The key properties are summarized below.
Table 1: Physicochemical Data for this compound Hydrochloride
| Property | Value | Source(s) |
| Molecular Formula | C₁₆H₁₇ClN₂OS·HCl | [4] |
| Molecular Weight | 357.3 g/mol | [4][5] |
| Appearance | White to off-white solid powder | [6] |
| Solubility | ||
| DMSO | 71 mg/mL (approx. 198.7 mM) | [5] |
| Ethanol | 35 mg/mL | [5] |
| Water | Insoluble | [5][6] |
| Storage (Powder) | 3 years at -20°C | [5] |
| Storage (Stock Solution) | 1 year at -80°C in solvent; 1 month at -20°C | [5][7] |
Experimental Protocols
Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution, which can be later diluted to working concentrations for various assays.
Materials:
-
This compound hydrochloride powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
-
Sonicator or 37°C water bath (optional)
-
Pipettes and sterile filter tips
Safety Precautions:
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and gloves.
-
Handle this compound powder in a chemical fume hood or a ventilated enclosure to avoid inhalation.
-
Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.
Calculation: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
For 1 mL of a 10 mM stock solution: Mass (mg) = 0.010 mol/L × 0.001 L × 357.3 g/mol × 1000 mg/g = 3.573 mg
Procedure:
-
Weighing: Carefully weigh out 3.573 mg of this compound hydrochloride powder and place it into a sterile microcentrifuge tube.
-
Solvent Addition: Add 1 mL of fresh, anhydrous DMSO to the tube containing the powder. Moisture in DMSO can reduce the solubility of the compound.[5]
-
Dissolution: Close the tube tightly and vortex thoroughly for 1-2 minutes.
-
Aid Dissolution (if necessary): If the compound does not fully dissolve, gently warm the solution to 37°C or sonicate for a few minutes until the solution is clear.[8] Visually inspect the solution against a light source to ensure no particulates are present.
-
Aliquoting: To avoid repeated freeze-thaw cycles that can lead to compound degradation, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, clearly labeled cryovials.[5][8]
-
Storage: Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[5][7]
Caption: Workflow for preparing a 10 mM this compound stock solution.
Protocol for Preparing Working Dilutions
Important Consideration: The final concentration of DMSO in aqueous solutions (e.g., cell culture media) should be kept low, typically below 0.1-0.5%, to prevent solvent-induced cytotoxicity and compound precipitation.[8]
Procedure:
-
Thaw Stock: Remove one aliquot of the 10 mM this compound stock solution from the -80°C freezer and thaw it at room temperature.
-
Intermediate Dilutions: Perform serial dilutions of the stock solution in your assay buffer or cell culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM).[8] It is best practice to prepare intermediate dilutions rather than adding a very small volume of concentrated stock directly to the final assay volume.
-
Vehicle Control: Prepare a vehicle control using the same final concentration of DMSO as is present in the highest concentration of this compound tested.
-
Use Immediately: It is recommended to use the freshly prepared working solutions on the same day for in vitro or in vivo experiments.[7]
Mechanism of Action: α7-nAChR Signaling Pathway
This compound is a partial agonist of the α7-nAChR, a ligand-gated ion channel highly permeable to calcium (Ca²⁺).[1] Upon binding, this compound activates the receptor, leading to an influx of Ca²⁺. This increase in intracellular calcium triggers downstream signaling cascades, such as the Extracellular signal-Regulated Kinase (ERK) and cAMP Response Element-Binding protein (CREB) pathways, which are crucial for modulating synaptic plasticity and cognitive function.[1]
Caption: Simplified signaling pathway of this compound via α7-nAChR activation.
Troubleshooting
Table 2: Common Issues and Recommended Solutions
| Issue | Potential Cause | Recommended Solution |
| Precipitation in stock solution | The concentration exceeds the solubility limit in the chosen solvent. | Gently warm the solution to 37°C and vortex or sonicate to aid dissolution. If precipitation persists, consider preparing a less concentrated stock solution. Ensure you are using fresh, anhydrous DMSO.[8] |
| Compound precipitates in cell culture medium | The final concentration of the organic solvent (e.g., DMSO) is too high, or the compound's solubility is low in the aqueous medium. | Ensure the final DMSO concentration in your assay does not exceed 0.1-0.5%. Prepare intermediate dilutions in your assay buffer or medium before adding to the cells.[8] |
| Inconsistent or no biological activity | Improper storage leading to compound degradation. | Always store stock solutions at -80°C in small aliquots to minimize freeze-thaw cycles. Use a fresh aliquot for each experiment.[8] |
| High background signal in fluorescence-based assays | The compound itself is fluorescent at the excitation/emission wavelengths used. | Run a control experiment with this compound in the assay medium without cells to check for auto-fluorescence. If present, adjust assay parameters or use a different detection method.[8] |
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | ALZFORUM [alzforum.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound hydrochloride | Scientist.com [app.scientist.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medkoo.com [medkoo.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
In Vitro Assays to Measure Encenicline's Effect on Neurotransmitter Release: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Encenicline (formerly EVP-6124) is a selective partial agonist of the α7 nicotinic acetylcholine receptor (α7-nAChR), a ligand-gated ion channel implicated in cognitive processes.[1][2] As a modulator of cholinergic neurotransmission, this compound has been investigated for its potential to enhance the release of key neurotransmitters, including acetylcholine (ACh), dopamine (DA), and glutamate (Glu), in brain regions associated with learning and memory.[3] This document provides detailed application notes and protocols for in vitro assays designed to measure the effect of this compound on the release of these neurotransmitters.
The α7-nAChR is a homopentameric channel highly permeable to calcium ions (Ca²⁺).[4][5] Activation of these receptors, located presynaptically on nerve terminals, leads to an influx of Ca²⁺, which in turn can trigger the machinery responsible for neurotransmitter vesicle fusion and release.[6][7] this compound's partial agonism suggests it can modulate this process, potentially enhancing neurotransmitter release in a controlled manner.[8]
Data Presentation
While specific in vitro neurotransmitter release data for this compound is limited in publicly available literature, the following tables summarize its in vitro binding and functional activity, along with representative data for other selective α7-nAChR partial agonists on neurotransmitter release. This information provides a framework for expected outcomes when testing this compound.
Table 1: In Vitro Profile of this compound
| Parameter | Ligand/Assay | Value | Reference |
| Binding Affinity (Ki) | |||
| α7 nAChR | [³H]-NS14492 Displacement | 0.194 nM | [9] |
| α7 nAChR | [¹²⁵I]-α-bungarotoxin | 4.3 nM | [8] |
| 5-HT3 Receptor | [³H]-GR65630 | <10 nM (IC50) | [8] |
| Functional Activity | |||
| α7 nAChR Partial Agonist | Calcium Influx Assay (SH-SY5Y cells) | EC50 = 390 nM | [9] |
Table 2: Representative In Vitro Neurotransmitter Release Data for Selective α7-nAChR Partial Agonists
| Compound | Neurotransmitter | In Vitro System | Effect | Reference |
| RG3487 | Dopamine | Rat mPFC and Hippocampus Slices | Increased Efflux | [10] |
| RG3487 | Acetylcholine | Rat mPFC and Hippocampus Slices | Increased Efflux | [10] |
| SSR180711 | Glutamate | Rat Prefrontal Cortex Slices | 1.41 ± 0.30 µM increase (1.0µg dose) | [11] |
| SSR180711 | Glutamate | Rat Prefrontal Cortex Slices | 3.51 ± 0.36 µM increase (5.0µg dose) | [11] |
| Choline | Glutamate | Rat Hippocampal Neurons | Full agonist at α7 nAChRs | [12] |
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action
This compound binds to and activates presynaptic α7-nAChRs, leading to calcium influx and subsequent neurotransmitter release.
This compound's signaling pathway for neurotransmitter release.
General Experimental Workflow for In Vitro Neurotransmitter Release Assays
The following diagram illustrates a typical workflow for the protocols described in this document.
General workflow for in vitro neurotransmitter release assays.
Experimental Protocols
Protocol 1: Acetylcholine Release from Brain Slices
This protocol describes the measurement of acetylcholine release from ex vivo brain slices, a method that maintains the local cellular architecture.
Materials:
-
Rat or mouse brain (hippocampus or prefrontal cortex)
-
Artificial cerebrospinal fluid (aCSF), oxygenated with 95% O₂ / 5% CO₂
-
This compound stock solution
-
High potassium (K⁺) aCSF for depolarization
-
HPLC system with electrochemical detection (HPLC-ECD)
-
Vibratome
Procedure:
-
Brain Slice Preparation:
-
Anesthetize and decapitate the animal.
-
Rapidly remove the brain and place it in ice-cold, oxygenated aCSF.
-
Cut 300-400 µm thick coronal or horizontal slices of the desired brain region using a vibratome.
-
Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
-
This compound Incubation and Stimulation:
-
Transfer individual slices to a superfusion chamber continuously perfused with oxygenated aCSF.
-
Collect baseline samples of the superfusate.
-
Switch to aCSF containing the desired concentration of this compound and continue collecting samples.
-
To evoke release, switch to high K⁺ aCSF (e.g., 20-50 mM KCl) containing this compound.
-
-
Sample Analysis:
-
Analyze the collected superfusate samples for acetylcholine content using HPLC-ECD.
-
The HPLC system separates acetylcholine from other compounds, and the electrochemical detector quantifies it after enzymatic conversion.
-
Protocol 2: Dopamine Release from Brain Slices using Fast-Scan Cyclic Voltammetry (FSCV)
FSCV is a powerful technique for measuring real-time dopamine release with high temporal and spatial resolution.
Materials:
-
Rat or mouse brain slices (striatum)
-
aCSF, oxygenated with 95% O₂ / 5% CO₂
-
This compound stock solution
-
FSCV system with carbon-fiber microelectrodes
-
Bipolar stimulating electrode
Procedure:
-
Brain Slice and Electrode Preparation:
-
Prepare brain slices as described in Protocol 1.
-
Position a carbon-fiber microelectrode in the striatal slice.
-
Place a stimulating electrode near the microelectrode to evoke dopamine release.
-
-
FSCV Recording and this compound Application:
-
Apply a triangular voltage waveform to the microelectrode and record the resulting current.
-
Establish a stable baseline of electrically evoked dopamine release.
-
Bath-apply this compound at various concentrations to the aCSF.
-
Continue to evoke and record dopamine release to determine the effect of this compound.
-
-
Data Analysis:
-
The characteristic oxidation and reduction peaks for dopamine in the cyclic voltammogram are used to quantify its concentration.
-
Compare the amplitude of the dopamine signal before and after this compound application.
-
Protocol 3: Glutamate Release from Primary Neuronal Cultures
Primary neuronal cultures provide a simplified system to study direct effects on neurons.
Materials:
-
Primary cortical or hippocampal neurons cultured on coverslips
-
Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
This compound stock solution
-
High K⁺ buffer for depolarization
-
Glutamate assay kit (e.g., fluorescence-based)
Procedure:
-
Cell Culture and Treatment:
-
Culture primary neurons to the desired density and maturity.
-
Replace the culture medium with assay buffer and allow the cells to equilibrate.
-
Add this compound at various concentrations to the wells.
-
-
Stimulation and Sample Collection:
-
After incubation with this compound, stimulate glutamate release by replacing the buffer with high K⁺ buffer for a short period (e.g., 5-10 minutes).
-
Collect the supernatant containing the released glutamate.
-
-
Glutamate Quantification:
-
Measure the glutamate concentration in the collected samples using a commercial glutamate assay kit according to the manufacturer's instructions.
-
Normalize the glutamate release to the total protein content of the cells in each well.
-
Conclusion
The in vitro assays detailed in this document provide robust methods for elucidating the effects of this compound on the release of acetylcholine, dopamine, and glutamate. By employing these protocols, researchers can generate crucial data to understand the neuropharmacological profile of this compound and other α7-nAChR modulators. While specific in vitro release data for this compound is not widely published, the provided protocols and representative data for similar compounds offer a solid foundation for initiating such studies. These investigations are vital for the continued exploration of α7-nAChR agonists as potential therapeutics for cognitive disorders.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound | ALZFORUM [alzforum.org]
- 3. The novel α7 nicotinic acetylcholine receptor agonist EVP-6124 enhances dopamine, acetylcholine, and glutamate efflux in rat cortex and nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Novel Positive Allosteric Modulator of the α7 Neuronal Nicotinic Acetylcholine Receptor: In Vitro and In Vivo Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Axonal α7* nicotinic acetylcholine receptors modulate glutamatergic signaling and synaptic vesicle organization in ventral hippocampal projections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. The alpha-7 nicotinic receptor partial agonist/5-HT3 antagonist RG3487 enhances cortical and hippocampal dopamine and acetylcholine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Localized infusions of the partial alpha 7 nicotinic receptor agonist SSR180711 evoke rapid and transient increases in prefrontal glutamate release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Choline is a selective agonist of alpha7 nicotinic acetylcholine receptors in the rat brain neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Visualizing Encenicline's Target Engagement via Immunohistochemistry
Introduction
Encenicline (formerly EVP-6124) is a selective partial agonist of the α7 nicotinic acetylcholine receptor (α7-nAChR), a ligand-gated ion channel highly expressed in brain regions critical for cognition, such as the hippocampus and prefrontal cortex.[1][2][3] Developed to treat cognitive impairment in conditions like Alzheimer's disease and schizophrenia, its mechanism relies on modulating cholinergic neurotransmission.[2][4] Visualizing the engagement of this compound with its target is crucial for understanding its pharmacodynamic effects and confirming its mechanism of action in preclinical studies.
While direct immunohistochemical (IHC) visualization of a small molecule like this compound bound to its receptor is not a standard method, target engagement can be effectively demonstrated through two indirect, yet robust, IHC-based approaches:
-
Localization of the Target Receptor (α7-nAChR): Confirming the presence and anatomical distribution of α7-nAChR in the tissue of interest provides the foundational evidence that the target is available for this compound binding.
-
Detection of Downstream Signaling Markers: this compound's activation of α7-nAChR triggers specific intracellular signaling cascades.[2] Visualizing the phosphorylation or upregulation of key proteins in these pathways (e.g., p-ERK, p-CREB) serves as a functional readout of target engagement and receptor activation.
These application notes provide detailed protocols for researchers to visualize and quantify this compound's target engagement in brain tissue using immunohistochemistry.
Quantitative Data: this compound's Pharmacological Profile
The following table summarizes key quantitative data regarding this compound's binding affinity and functional activity at its primary target (α7-nAChR) and a key off-target receptor (5-HT3). This data is primarily derived from in vitro radioligand binding assays and functional assessments.[5][6] A recent positron emission tomography (PET) imaging study in pigs provided in vivo data on target occupancy.[7]
| Parameter | Receptor/Assay | Value | Species | Reference(s) |
| Binding Affinity (Ki) | α7-nAChR ([³H]-NS14492 Displacement) | 0.194 nM | In vitro | [6][7] |
| Functional Activity (EC50) | α7-nAChR (Partial Agonist) | 390 nM | In vitro | [6] |
| Off-Target Activity (IC50) | 5-HT3 Receptor (Antagonist) | < 10 nM | In vitro | [6] |
| In Vivo Occupancy | α7-nAChR (PET Imaging, 3 mg/kg dose) | < 10% | Pig | [7] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling cascade initiated by this compound and the general experimental workflows for the IHC protocols described below.
Experimental Protocols
The following are detailed protocols for the immunohistochemical detection of α7-nAChR and a key downstream signaling molecule, phosphorylated ERK (p-ERK), in brain tissue. These protocols are designed for free-floating, formaldehyde-fixed rodent brain sections.[8][9][10]
Protocol 1: Immunohistochemical Staining for α7-nAChR
Objective: To visualize the anatomical distribution of the α7 nicotinic acetylcholine receptor in brain tissue.
Materials:
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS
-
Cryoprotectant solution (e.g., 30% sucrose in PBS)
-
Antigen Retrieval Solution: Sodium Citrate Buffer (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0)
-
Blocking Solution: 5% Normal Goat Serum (NGS) and 0.3% Triton X-100 in PBS
-
Primary Antibody: Rabbit anti-Nicotinic Acetylcholine Receptor alpha 7 (e.g., Abcam ab216485), diluted in Blocking Solution (e.g., 1:200 - 1:500 dilution).[11]
-
Secondary Antibody: Goat anti-Rabbit IgG, conjugated to a fluorophore (e.g., Alexa Fluor 488) or Horseradish Peroxidase (HRP), diluted in Blocking Solution.
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining.
-
Mounting Medium.
Methodology:
-
Tissue Preparation:
-
Anesthetize the animal and perform transcardial perfusion with ice-cold PBS followed by 4% PFA.
-
Post-fix the brain in 4% PFA overnight at 4°C.
-
Cryoprotect the brain by immersing it in 30% sucrose in PBS at 4°C until it sinks.
-
Freeze the brain and cut 30-40 µm thick sections on a freezing microtome or cryostat.[8] Store sections free-floating in PBS at 4°C.
-
-
Antigen Retrieval:
-
Transfer free-floating sections to a 12-well plate.
-
Wash sections 3 times for 5 minutes each in PBS.
-
Incubate sections in pre-heated Sodium Citrate Buffer at 80°C for 30 minutes.[12]
-
Allow sections to cool to room temperature in the buffer.
-
-
Immunostaining:
-
Wash sections 3 times for 5 minutes each in PBS.
-
Permeabilize and block non-specific binding by incubating sections in Blocking Solution for 2 hours at room temperature with gentle agitation.[8]
-
Remove the blocking solution and incubate sections with the primary anti-α7-nAChR antibody (diluted in Blocking Solution) overnight at 4°C with gentle agitation.
-
The following day, wash sections 4 times for 10 minutes each in PBS with 0.1% Triton X-100 (PBS-T).
-
-
Signal Detection:
-
Incubate sections with the appropriate secondary antibody (diluted in Blocking Solution) for 2 hours at room temperature, protected from light if using a fluorescent conjugate.
-
Wash sections 4 times for 10 minutes each in PBS-T, protected from light.
-
(Optional) For fluorescent detection, counterstain nuclei by incubating with DAPI (1 µg/mL in PBS) for 10 minutes.
-
Wash sections 2 times for 5 minutes in PBS.
-
-
Mounting and Visualization:
-
Carefully mount the sections onto glass slides.
-
Allow slides to air dry briefly.
-
Apply an aqueous mounting medium and coverslip.
-
Visualize using a fluorescence or bright-field microscope.
-
Protocol 2: Visualizing Target Engagement via Phospho-ERK (p-ERK) Staining
Objective: To detect the activation of the downstream ERK signaling pathway following this compound administration, as a functional marker of α7-nAChR engagement.
Experimental Design Consideration: This experiment requires a time-course and dose-response pilot study. Animals should be administered this compound or vehicle, and brain tissue collected at a predetermined time point post-administration (e.g., 30-60 minutes) corresponding to the peak of the signaling event.
Materials:
-
All materials from Protocol 1.
-
Primary Antibody: Rabbit anti-phospho-p44/42 MAPK (Erk1/2) (e.g., Cell Signaling Technology #9101), diluted in Blocking Solution.
Methodology:
-
Animal Treatment and Tissue Preparation:
-
Administer this compound or vehicle control to animals.
-
At the designated time point, sacrifice the animals and prepare brain tissue as described in Protocol 1, Step 1. Rapid processing is critical to preserve phosphorylation states.
-
-
Antigen Retrieval and Immunostaining:
-
Follow the same steps for Antigen Retrieval and Immunostaining as described in Protocol 1 (Steps 2 and 3), substituting the primary antibody with anti-p-ERK antibody at the manufacturer's recommended dilution.
-
-
Signal Detection, Mounting, and Visualization:
-
Follow the same steps as described in Protocol 1 (Steps 4 and 5).
-
-
Data Analysis:
-
Capture images from corresponding brain regions (e.g., hippocampus, prefrontal cortex) from both vehicle and this compound-treated groups using identical microscope settings.
-
Quantify the staining intensity or the number of p-ERK-positive cells using image analysis software (e.g., ImageJ/Fiji).
-
A significant increase in p-ERK immunoreactivity in the this compound-treated group compared to the vehicle control would indicate successful target engagement and activation of the α7-nAChR pathway.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. alzforum.org [alzforum.org]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Characterizing the binding of TC-5619 and this compound on the alpha7 nicotinic acetylcholine receptor using PET imaging in the pig - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immunohistochemistry (IHC) protocol [hellobio.com]
- 9. Immunohistochemistry (IHC) on mouse brain slices [protocols.io]
- 10. protocols.io [protocols.io]
- 11. Anti-Nicotinic acetylcholine receptor alpha 7 antibody (ab216485) | Abcam [abcam.com]
- 12. Immunohistochemical Expression of the Alpha Nicotinic Acetylcholine Receptor 7 in the Human Normal, Diabetic, and Preeclamptic Placenta and Products of Conception - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting inconsistent results in Encenicline animal studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in animal studies involving Encenicline (EVP-6124).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as EVP-6124) is a selective partial agonist of the α7 nicotinic acetylcholine receptor (α7-nAChR).[1][2] Its primary therapeutic goal was to improve cognitive deficits in neurological and psychiatric conditions such as Alzheimer's disease and schizophrenia by enhancing cholinergic neurotransmission.[1][2]
Q2: Is it normal to observe a U-shaped or biphasic dose-response curve with this compound?
Yes, a U-shaped or inverted U-shaped dose-response curve is a known characteristic for partial agonists of the α7-nAChR, including this compound. This means that as the dose of this compound increases, the therapeutic effect initially improves, reaches an optimal point, and then diminishes at higher doses. This phenomenon is largely attributed to receptor desensitization at higher concentrations, where the α7-nAChR is occupied by this compound but remains in a non-functional state.
Q3: Are there known off-target effects of this compound that could influence experimental outcomes?
This compound demonstrates notable antagonist activity at the 5-HT3 receptor.[3][4] This interaction is significant as 5-HT3 receptors are involved in gastrointestinal motility and nausea.[3] This off-target effect may contribute to some of the gastrointestinal side effects observed in clinical trials and could potentially confound behavioral readouts in animal studies.[3]
Q4: Why did this compound fail in Phase 3 clinical trials despite promising preclinical and Phase 2 results?
The development of this compound was halted due to a failure to meet primary endpoints in Phase 3 trials for schizophrenia and the emergence of serious gastrointestinal adverse events in Alzheimer's disease trials.[2][5][6] The discrepancy between earlier and later phase results may be partially explained by factors such as the complex dose-response relationship, significant species differences in pharmacokinetics, and off-target effects that became more apparent in larger, more diverse patient populations.[7][8]
Troubleshooting Inconsistent Results
Issue 1: High Variability or Lack of Efficacy in Cognitive Enhancement
Potential Causes:
-
Suboptimal Dosing: Due to the U-shaped dose-response curve, doses that are too low or too high will result in a suboptimal therapeutic effect.
-
Species and Strain Differences: The pharmacokinetic and pharmacodynamic properties of this compound can vary significantly between species (e.g., rats vs. mice vs. primates) and even between different strains of the same species.[1][9]
-
Cognitive Model Selection: The pro-cognitive effects of this compound may be more pronounced in animal models exhibiting a cognitive deficit (e.g., scopolamine-induced amnesia) compared to healthy, young animals.
Troubleshooting Steps:
-
Conduct a Thorough Dose-Response Study: Test a wide range of doses to fully characterize the dose-response curve for your specific animal model and behavioral assay.
-
Consult Literature for Appropriate Models: Review published studies to select the most relevant and sensitive animal model and cognitive task for evaluating α7-nAChR agonists.
-
Consider a Cognitive Impairment Model: If using healthy animals, consider introducing a cognitive deficit model to potentially unmask the therapeutic effects of this compound.
-
Control for Genetic Background: Be consistent with the strain of animal used throughout your studies to minimize variability.
Issue 2: Conflicting Results Between Different Behavioral Assays
Potential Causes:
-
Task-Dependent Efficacy: this compound's efficacy can be dependent on the specific cognitive domain being assessed by a particular behavioral task.
-
Off-Target Effects: The antagonist activity of this compound at 5-HT3 receptors could influence performance in certain tasks, particularly those sensitive to gastrointestinal comfort or anxiety-like behaviors.[3]
Troubleshooting Steps:
-
Use a Battery of Behavioral Tests: Employ a range of assays that evaluate different aspects of cognition (e.g., memory, attention, executive function) to obtain a more comprehensive profile of this compound's effects.
-
Consider Off-Target Influences: When interpreting results, consider the potential contribution of 5-HT3 receptor antagonism.
-
Co-administration with a Selective 5-HT3 Antagonist: To isolate the α7-nAChR-mediated effects, consider co-administering a selective 5-HT3 receptor antagonist.[3]
Data Presentation
Table 1: Comparative Pharmacokinetics of this compound
| Parameter | Human | Rat | Non-Human Primate |
| Dose (oral) | 1 - 180 mg (single dose)[1] | 0.1 - 30 mg/kg[1] | Not Specified |
| Cmax (Maximum Concentration) | 0.59 - 100 ng/mL[1] | Not explicitly stated | Not explicitly stated |
| Tmax (Time to Maximum Concentration) | 5 - 8 hours[1] | ~4 hours (plasma, following 0.4 mg/kg IP)[1] | Not Specified |
| AUC (Area Under the Curve) | 45.6 - 8890 ng·h/mL[1] | Dose-proportional[1] | Not Specified |
| Half-life (t½) | 50 - 65 hours[1] | Not explicitly stated | Not Specified |
| Brain-to-Plasma Ratio | Not Applicable | ~2 (1-4 hours), 5 (8 hours)[1][9][10] | Not Specified |
Table 2: Binding Profile of this compound and Comparators
| Compound | Primary Target: α7 nAChR | Off-Target: 5-HT3 Receptor | Off-Target: α4β2 nAChR |
| This compound (EVP-6124) | Ki: 4.3 nM, 9.98 nM[4] | IC50: <10 nM (antagonist), 299 nM (antagonist); 51% inhibition at 10 nM[4] | No significant activity[4] |
| TC-5619 | Ki: 1 nM[4] | Minimal interaction; 1000-10,000 times less potent than at α7 nAChR[4] | Ki: 2100 - 2800 nM[4] |
| GTS-21 (DMXB-A) | Ki: 40 nM (human), 11 nM (rat)[4] | IC50: 2.3 µM[4] | IC50: 17 µM (ion flux)[4] |
Experimental Protocols
Novel Object Recognition (NOR) Test
This protocol is adapted from standard procedures for assessing recognition memory in rodents.[11][12][13][14]
1. Habituation (Day 1):
- Place each animal in the empty testing arena (e.g., a 40 x 40 x 40 cm open field) for 5-10 minutes to allow for acclimation to the environment.
2. Familiarization/Training (Day 2):
- Place two identical objects in the arena.
- Allow the animal to explore the objects for a set period (e.g., 5-10 minutes).
- Record the time spent exploring each object. Exploration is typically defined as the animal's nose being within a certain proximity (e.g., 2 cm) of the object and oriented towards it.
3. Testing (Day 2, after a retention interval):
- After a retention interval (e.g., 1-24 hours), return the animal to the arena.
- One of the familiar objects is replaced with a novel object.
- Allow the animal to explore for a set period (e.g., 5 minutes).
- Record the time spent exploring the familiar and novel objects.
4. Data Analysis:
- Calculate a discrimination index (DI) to quantify recognition memory:
- DI = (Time exploring novel object - Time exploring familiar object) / (Total exploration time)
- A higher DI indicates better recognition memory.
Mandatory Visualization
Caption: this compound's primary signaling pathway via α7-nAChR activation.
Caption: A logical workflow for troubleshooting inconsistent this compound results.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. FORUM Pharma Announces Publication Of this compound Phase II Clinical Trial Results For Cognitive Impairment In Schizophrenia - BioSpace [biospace.com]
- 6. Frontiers | Characterizing the binding of TC-5619 and this compound on the alpha7 nicotinic acetylcholine receptor using PET imaging in the pig [frontiersin.org]
- 7. Beyond antipsychotics: a twenty-first century update for preclinical development of schizophrenia therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Characterizing the binding of TC-5619 and this compound on the alpha7 nicotinic acetylcholine receptor using PET imaging in the pig - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Novel object recognition test as an alternative approach to assessing the pharmacological profile of sigma-1 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mmpc.org [mmpc.org]
- 14. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Encenicline concentration for in vitro cell-based assays
For researchers and scientists in the field of drug development, optimizing the in vitro concentration of compounds like Encenicline is a critical step for obtaining reliable and reproducible results. This technical support center provides troubleshooting guidance and frequently asked questions to address common challenges encountered during cell-based assays with this compound, a selective partial agonist of the α7 nicotinic acetylcholine receptor (α7-nAChR).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in vitro?
This compound (formerly EVP-6124) is a selective partial agonist for the α7 nicotinic acetylcholine receptor (α7-nAChR).[1] In vitro, it binds to and activates these ligand-gated ion channels, leading to an influx of cations, particularly calcium (Ca2+), into the cell.[2] This increase in intracellular calcium modulates various downstream signaling pathways.[3]
Q2: What is the binding affinity and functional potency of this compound for the α7-nAChR?
This compound exhibits a high affinity for the α7-nAChR. Radioligand binding assays have determined its binding affinity (Ki) to be in the low nanomolar range. Functional assays, such as calcium influx assays, have shown its half-maximal effective concentration (EC50) to be in the sub-micromolar range.
| Parameter | Value | Assay Type | Cell Line/Tissue Source |
| Binding Affinity (Ki) | 4.3 nM | Radioligand Binding ([125I]-α-bungarotoxin) | Rat Brain Homogenate |
| Binding Affinity (Ki) | 0.194 nM | Radioligand Binding ([³H]-NS14492) | Not Specified |
| Functional Activity (EC50) | 0.39 µM (390 nM) | Calcium Influx Assay | SH-SY5Y cells |
Q3: I'm observing a U-shaped or bell-shaped dose-response curve. Is this expected for this compound?
Yes, a U-shaped or inverted U-shaped dose-response curve is a known phenomenon for partial agonists of the α7-nAChR, including this compound.[4] This means that as the concentration of this compound increases, the biological response initially increases, reaches an optimal peak, and then declines at higher concentrations.[4]
Q4: What causes the U-shaped dose-response curve?
The primary reason for this observation is α7-nAChR desensitization. The α7-nAChR is known for its rapid desensitization upon agonist binding.[2][4] At lower to moderate concentrations, this compound effectively activates the receptor. However, at higher concentrations, it can induce a prolonged desensitized state where the receptor is occupied by this compound but remains in a non-functional, closed state.[4]
Troubleshooting Guide
Issue 1: Decreased or no response at higher this compound concentrations.
This is a classic sign of α7-nAChR desensitization.
-
Recommendation: Perform a detailed concentration-response curve with a wider range of concentrations, particularly focusing on the lower nanomolar to low micromolar range, to identify the optimal concentration before the response diminishes.[2]
Issue 2: High variability in experimental results.
Inconsistent results can stem from several factors.
-
Cell Health: Ensure cells are healthy, in a logarithmic growth phase, and have a low passage number. Cellular stress can alter receptor expression and signaling.[4] Regularly check cell viability using methods like Trypan Blue exclusion.
-
Assay Conditions: Maintain consistent experimental conditions, including incubation times, temperature, and CO2 levels.[5]
-
Compound Preparation: Prepare fresh serial dilutions of this compound for each experiment from a validated stock solution to avoid degradation or precipitation.
Issue 3: Potential Cytotoxicity at High Concentrations.
High concentrations of any compound can lead to off-target effects or cytotoxicity.
-
Recommendation: Determine the cytotoxic profile of this compound in your specific cell line. Conduct a standard cytotoxicity assay (e.g., MTT, WST-1, or CellTiter-Glo) to determine the concentration at which this compound affects cell viability.[6] Always work with concentrations well below the cytotoxic threshold.
Experimental Protocols
1. Radioligand Binding Assay (Competitive)
This assay determines the binding affinity (Ki) of this compound for the α7-nAChR.
-
Objective: To measure the concentration of this compound that inhibits 50% of the specific binding of a radioligand (IC50) to calculate the Ki.[7]
-
Methodology:
-
Membrane Preparation: Prepare membranes from cells or tissues expressing the α7-nAChR.[3]
-
Incubation: Incubate the membranes with a known concentration of a specific α7-nAChR radioligand (e.g., [³H]-Methyllycaconitine) and varying concentrations of this compound.[7]
-
Separation: Separate the bound and free radioligand via rapid filtration.[7]
-
Quantification: Quantify the radioactivity of the bound ligand using a scintillation counter.[7]
-
Data Analysis: Plot the percentage of specific binding against the log concentration of this compound to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation.[3]
-
2. Calcium Influx Assay
This functional assay measures the ability of this compound to activate the α7-nAChR and cause an increase in intracellular calcium.
-
Objective: To determine the EC50 of this compound for α7-nAChR activation.
-
Methodology:
-
Cell Culture: Plate a mammalian cell line stably expressing the human α7-nAChR (e.g., SH-SY5Y or SH-EP1-hα7) in a 96-well plate.[2][8]
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[2][4]
-
Compound Addition: Add serial dilutions of this compound to the wells.
-
Data Acquisition: Use a fluorescence plate reader to record the baseline fluorescence and the change in fluorescence over time after compound addition.[4]
-
Data Analysis: Express the change in intracellular calcium as the ratio of the change in fluorescence over the baseline. Plot this response against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50.[4]
-
Visualizing Key Concepts
To further aid in understanding the experimental processes and underlying mechanisms, the following diagrams are provided.
Caption: this compound activates the α7-nAChR, leading to calcium influx and downstream signaling.
Caption: A simplified workflow for performing a calcium influx assay with this compound.
Caption: A decision-making flow for troubleshooting a U-shaped dose-response curve.
References
- 1. This compound | ALZFORUM [alzforum.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. biocompare.com [biocompare.com]
- 6. Evaluation of the cytotoxic effects of a compound on cell lines | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Addressing Encenicline solubility issues for experimental use
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing solubility issues of Encenicline for experimental use. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues you might encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound Hydrochloride?
A1: this compound Hydrochloride is insoluble in water but soluble in organic solvents.[1][2] Dimethyl sulfoxide (DMSO) and Ethanol are commonly used solvents for preparing stock solutions.[1][2] It is crucial to use anhydrous solvents, as water can affect the solubility and stability of the compound.[3]
Q2: I observed precipitation when diluting my this compound DMSO stock solution in an aqueous buffer for my cell culture experiment. What should I do?
A2: This is a common issue for compounds with low aqueous solubility.[4] When a DMSO stock is diluted into an aqueous medium, the significant increase in solvent polarity can cause the compound to precipitate.[4] Here are some troubleshooting steps:
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible, typically not exceeding 0.1-0.5%, to avoid solvent-induced cytotoxicity and compound precipitation.[4][5] You can achieve this by making intermediate dilutions of your concentrated stock in DMSO before the final dilution into the aqueous buffer.[4]
-
Order of Addition: Always add the DMSO stock to the aqueous buffer, not the other way around.[4]
-
Rapid Mixing: Immediately and vigorously vortex or pipette the solution after adding the DMSO stock to ensure rapid and uniform dispersion, which can help prevent precipitation.[4]
-
Gentle Warming: Gently warming the solution to 37°C for a short period can sometimes help dissolve the precipitate.[3][5] However, be cautious as prolonged heat can degrade some compounds.[4]
-
Sonication: Brief sonication in a water bath can help break up precipitate particles and facilitate dissolution.[3][5]
Q3: What is the recommended method for preparing a high-concentration stock solution of this compound Hydrochloride?
A3: To prepare a high-concentration stock solution (e.g., 10 mM) of this compound Hydrochloride, follow these steps:
-
Accurately weigh the required amount of this compound Hydrochloride powder. For a 10 mM stock solution, this would be 3.573 mg per 1 mL of solvent.[3]
-
Add the calculated volume of anhydrous DMSO.[3]
-
Tightly cap the vial and vortex thoroughly until the solid is completely dissolved.[3]
-
If dissolution is slow, brief sonication or gentle warming to 37°C can be used.[5]
-
Visually inspect the solution to ensure no undissolved particulates remain.[3]
Q4: How should I store this compound Hydrochloride and its stock solutions?
A4: The solid form of this compound Hydrochloride is hygroscopic and not stable at room temperature.[3] Stock solutions in DMSO are also susceptible to degradation at room temperature.[3] To ensure stability:
-
Solid Compound: Store in a dry, dark place at 0 - 4°C for the short term (days to weeks) or -20°C for the long term (months to years).[6]
-
Stock Solutions: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[3][5] Store these aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3]
Data Presentation
Table 1: Solubility of this compound Hydrochloride
| Solvent | Temperature | Solubility | Molar Concentration (at max solubility) |
| DMSO | 25°C | 71 mg/mL[1][2] | 198.71 mM[3] |
| Ethanol | Not Specified | 35 mg/mL[1][2] | Not Specified |
| Water | Not Specified | Insoluble[1][2] | Not Applicable |
Table 2: In Vitro Binding Affinity and Functional Potency of this compound
| Assay | Radioligand/Preparation | Parameter | Value |
| Receptor Binding Affinity | [³H]-MLA | Ki | 9.98 nM[7] |
| Receptor Binding Affinity | [¹²⁵I]-α-bungarotoxin | Ki | 4.33 nM[7] |
| Functional Potency | Human α7-nAChR in Xenopus oocytes | EC₅₀ | 0.39 µM[8] |
| Functional Potency | Human α7-nAChR in Xenopus oocytes | Eₘₐₓ | 42% (relative to a full agonist)[8] |
Experimental Protocols
Protocol 1: Preparation of this compound Hydrochloride Stock Solution for In Vitro Assays
Objective: To prepare a sterile, high-concentration stock solution of this compound Hydrochloride for use in cell-based assays.
Methodology:
-
Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh 3.573 mg of this compound Hydrochloride powder to prepare a 10 mM stock solution.[3]
-
Solvent Addition: Add 1 mL of anhydrous, sterile-filtered DMSO to the vial containing the powder.[3]
-
Dissolution: Tightly cap the vial and vortex thoroughly until the compound is completely dissolved. If necessary, gently warm the tube to 37°C or sonicate for a few minutes in a water bath to aid dissolution.[5]
-
Sterilization (Optional): If required for your specific cell culture application, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[5] Store the aliquots at -80°C for long-term storage.[3]
Protocol 2: In Vitro Calcium Influx Assay
Objective: To measure the activation of the α7 nicotinic acetylcholine receptor (α7-nAChR) by this compound by quantifying the influx of calcium in a cell line expressing the receptor.[5]
Methodology:
-
Cell Seeding: Seed HEK293 cells stably expressing the human α7-nAChR into a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.[5]
-
Dye Loading: Prepare a loading solution of a calcium indicator dye (e.g., 4 µM Fluo-4 AM with 0.04% Pluronic F-127 in Hanks' Balanced Salt Solution - HBSS). Remove the culture medium, wash the cells once with HBSS, and then add 100 µL of the loading solution to each well. Incubate at 37°C for 45-60 minutes in the dark.[5]
-
Washing: After incubation, wash the cells twice with HBSS to remove excess dye.[5]
-
Compound Preparation: Prepare serial dilutions of the this compound Hydrochloride stock solution in HBSS to achieve the desired final concentrations. Include a vehicle control (DMSO at the same final concentration) and a positive control (e.g., Acetylcholine).[5]
-
Calcium Measurement: Place the plate in a fluorescence plate reader. Record a baseline fluorescence reading for 10-20 seconds. Inject the prepared this compound dilutions and controls into the respective wells. Immediately begin recording the fluorescence intensity over time.[5]
-
Data Analysis: The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.[5]
Visualizations
Caption: Signaling pathway of this compound at the α7 nicotinic acetylcholine receptor (α7 nAChR).[1][9]
Caption: Experimental workflow for preparing this compound solutions for in vitro assays.
Caption: Troubleshooting guide for this compound precipitation issues.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound Hydrochloride | 550999-74-1 | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medkoo.com [medkoo.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Improving signal-to-noise ratio in Encenicline patch-clamp experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing signal-to-noise ratio during Encenicline patch-clamp experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
This compound (formerly EVP-6124) is a selective partial agonist for the α7 nicotinic acetylcholine receptor (α7-nAChR).[1][2][3][4] As a partial agonist, it binds to and activates the receptor but elicits a smaller maximal response compared to the endogenous ligand, acetylcholine.[1][5] It has also been described as a co-agonist, sensitizing the α7-nAChR to acetylcholine.[1][3] The α7-nAChR is a ligand-gated ion channel with high permeability to calcium ions (Ca²⁺).[1][2][5] Upon activation by this compound, the channel opens, leading to an influx of Ca²⁺ which in turn activates downstream signaling pathways, such as the ERK and CREB pathways, implicated in synaptic plasticity.[1][2]
Q2: What are the primary challenges in patch-clamping α7-nAChRs?
The α7-nAChR exhibits fast kinetics, including rapid activation and desensitization, which can make precise measurements challenging.[6] This rapid desensitization necessitates a fast perfusion system for drug application to capture the peak current response accurately.[5] Achieving a high signal-to-noise ratio is critical for resolving the small currents mediated by these channels.[7]
Q3: What is a "gigaohm seal" and why is it important?
A gigaohm seal (or "gigaseal") is a high-resistance electrical seal (>1 GΩ) between the patch pipette and the cell membrane.[5][8][9] This high resistance is crucial as it minimizes current leakage across the seal, ensuring that the majority of the current from the ion channels in the patched membrane flows into the pipette.[8][10] A higher seal resistance directly correlates to lower background noise and a better signal-to-noise ratio.[10]
Q4: What is the optimal pipette resistance for this compound patch-clamp experiments?
For whole-cell recordings, a lower pipette resistance of 3-5 MΩ is often used to minimize series resistance.[5][11] However, for single-channel recordings, a higher resistance of 5-10 MΩ is generally preferred as it facilitates the formation of a more stable, high-resistance seal, leading to lower background noise.[8][10] The optimal resistance can be cell-type dependent.[10]
Troubleshooting Guides
Improving Signal-to-Noise Ratio
A low signal-to-noise ratio (SNR) can obscure the small currents elicited by this compound. The following guide provides a systematic approach to identifying and mitigating common sources of noise.
Common Sources of Noise and Solutions
| Noise Source | Description | Troubleshooting Steps |
| Intrinsic (Thermal) Noise | Arises from the thermal motion of ions within the seal resistance between the pipette and the cell membrane.[10] | - Optimize Seal Resistance: Aim for the highest possible gigaohm seal (>1 GΩ).[8][10] A higher seal resistance reduces thermal noise.[12] - Pipette Properties: Use high-resistance pipettes (5-10 MΩ for single-channel) with a small tip opening to facilitate high-resistance seals.[8][10] |
| Extrinsic (Technical) Noise | Originates from environmental and instrumental sources. | - Grounding: Ensure all equipment is connected to a common ground to avoid ground loops.[13][14] - Shielding: Use a Faraday cage to shield the setup from external electromagnetic interference.[13][15][16] - Identify and Isolate Noise Sources: Systematically turn off nearby equipment (monitors, centrifuges, lights, mobile phones) to identify the source of interference.[13][14][15] |
| Mechanical Vibration | Can cause movement of the pipette relative to the cell, introducing noise. | - Anti-vibration Table: Ensure the patch-clamp rig is on an anti-vibration table.[15] - Secure Components: Make sure the pipette holder, manipulators, and perfusion lines are securely fastened.[17] |
| Perfusion System | Can introduce electrical and mechanical noise. | - Ground the Perfusion System: Ensure the perfusion inlet and outlet are properly grounded.[18] - Minimize Tubing: Use the shortest possible tubing for the perfusion system.[15] |
Quantitative Parameters for Optimizing Recordings
| Parameter | Recommended Range/Value | Rationale |
| Pipette Resistance (Whole-Cell) | 3 - 5 MΩ[5][11] | Lower resistance minimizes series resistance, which is crucial for accurate voltage-clamp recordings.[11] |
| Pipette Resistance (Single-Channel) | 5 - 10 MΩ[8][10] | Higher resistance pipettes have smaller tip openings that facilitate the formation of more stable, higher-resistance seals, reducing background noise.[10] |
| Seal Resistance | > 1 GΩ (ideally 2-10 GΩ)[8][19][20] | A high seal resistance is critical for minimizing current leakage and reducing thermal noise, thereby improving the signal-to-noise ratio.[10] |
| Series Resistance (Whole-Cell) | < 25 MΩ[11] | High series resistance can lead to voltage-clamp errors and filtering of rapid current events. Compensation should be used if necessary.[21] |
| Low-Pass Filter Setting | 1 - 3 kHz[18][22] | Filtering at an appropriate frequency can reduce high-frequency noise without significantly distorting the signal of interest. |
Experimental Protocols
Whole-Cell Patch-Clamp Protocol for this compound Application
This protocol is adapted for mammalian cell lines (e.g., HEK293) stably expressing the human α7-nAChR.[5]
1. Cell Preparation:
-
Plate cells expressing α7-nAChRs onto glass coverslips 24-48 hours before the experiment.[5]
2. Solution Preparation:
-
Internal (Pipette) Solution: Prepare a suitable intracellular solution and filter it through a 0.2 µm filter.[11][16]
-
External (Bath) Solution: Prepare a standard extracellular solution (e.g., artificial cerebrospinal fluid).
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in sterile water or DMSO and store it in aliquots at -20°C.[5] On the day of the experiment, dilute the stock to the desired final concentrations in the external solution.[5]
3. Pipette Preparation:
-
Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.[5]
-
Fill the pipette with the filtered internal solution, ensuring no air bubbles are trapped at the tip.[11]
4. Establishing a Whole-Cell Recording:
-
Place the coverslip with cells in the recording chamber and perfuse with the external solution.
-
Under microscopic guidance, approach a target cell with the patch pipette while applying gentle positive pressure.[5]
-
Once the pipette tip touches the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance (>1 GΩ) seal.[5]
-
After achieving a stable gigaseal, apply a brief pulse of stronger suction or a "zap" pulse to rupture the cell membrane and establish the whole-cell configuration.[5][11]
5. Data Acquisition:
-
Clamp the membrane potential at a holding potential of -60 mV to -80 mV.[5]
-
Record baseline currents in the standard external solution.
-
Apply this compound at various concentrations (e.g., 1 nM to 100 µM) using a rapid perfusion system to counteract the fast desensitization of α7-nAChRs.[5]
-
Record the inward currents evoked by this compound.
-
Perform a washout with the external solution between applications to allow for receptor recovery.[5]
6. Data Analysis:
-
Measure the peak amplitude of the this compound-evoked currents for each concentration.[5]
-
Construct a dose-response curve by plotting the normalized peak current against the logarithm of the this compound concentration.[5]
-
Fit the curve with the Hill equation to determine the EC₅₀ and Hill slope.[5]
Visualizations
Caption: this compound signaling pathway via α7-nAChR activation.
Caption: Experimental workflow for a whole-cell patch-clamp experiment.
Caption: Logical workflow for troubleshooting low signal-to-noise ratio.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. alzforum.org [alzforum.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. sophion.com [sophion.com]
- 7. researchgate.net [researchgate.net]
- 8. Patch-Clamp Techniques: Choosing Equipment and Optimizing Experiments [labx.com]
- 9. Enhanced Seal Resistance in Automated Patch Clamp Experiments [metrionbiosciences.com]
- 10. benchchem.com [benchchem.com]
- 11. docs.axolbio.com [docs.axolbio.com]
- 12. personal.utdallas.edu [personal.utdallas.edu]
- 13. plexon.com [plexon.com]
- 14. neuronexus.com [neuronexus.com]
- 15. scientifica.uk.com [scientifica.uk.com]
- 16. Troubleshooting patch clamping - G23 Instruments [g23instruments.com]
- 17. scientifica.uk.com [scientifica.uk.com]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | Optimal Pipette Resistance, Seal Resistance, and Zero-Current Membrane Potential for Loose Patch or Breakthrough Whole-Cell Recording in vivo [frontiersin.org]
- 20. Optimal Pipette Resistance, Seal Resistance, and Zero-Current Membrane Potential for Loose Patch or Breakthrough Whole-Cell Recording in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. journals.physiology.org [journals.physiology.org]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Off-Target Effects of Encenicline in Research Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on understanding and mitigating the off-target effects of Encenicline in experimental models. The following information is presented in a question-and-answer format to directly address common issues and provide practical solutions for robust and reproducible research.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the primary mechanism of action and the most significant off-target effect of this compound?
This compound is a selective partial agonist of the α7 nicotinic acetylcholine receptor (α7-nAChR), which is its primary target for pro-cognitive effects.[1][2] However, a significant off-target activity of this compound is its potent antagonism of the 5-HT3 receptor.[3] This off-target effect is crucial to consider as it can influence experimental outcomes, particularly in studies related to gastrointestinal function and neurotransmitter release.[2][4]
Q2: What are the potential confounding effects of this compound's 5-HT3 receptor antagonism in my experiments?
The antagonist activity at 5-HT3 receptors can lead to several confounding effects:
-
In Vitro: In cellular assays, the 5-HT3 antagonism can mask the true effects of α7-nAChR activation or introduce unintended signaling cascades, especially in cells co-expressing both receptors.[2]
-
In Vivo: In animal models, 5-HT3 receptor blockade is known to affect gastrointestinal motility, which can manifest as constipation, an adverse event observed in clinical trials with this compound.[2][5] It can also modulate the release of various neurotransmitters, including dopamine and acetylcholine, independently of its action on α7-nAChRs.[4] These effects can impact behavioral assays and physiological readouts.
Q3: How can I experimentally distinguish between the on-target (α7-nAChR) and off-target (5-HT3) effects of this compound?
To dissect the specific contributions of each receptor, a combination of pharmacological and genetic approaches is recommended:
-
Pharmacological Blockade: The most direct method is to use a selective 5-HT3 receptor antagonist, such as ondansetron or granisetron, in a control group.[2] By pre-treating your model with a selective 5-HT3 antagonist before administering this compound, you can functionally block the off-target effects and isolate the pharmacology of the α7-nAChR.
-
Dose-Response Analysis: Conduct a careful dose-response study. Since the affinity of this compound may differ for α7-nAChR and 5-HT3 receptors, there might be a concentration window where you can observe α7-nAChR-mediated effects with minimal 5-HT3 receptor engagement.[2]
-
Use of Control Compounds: Compare the effects of this compound with other α7-nAChR agonists that have a different off-target profile. For instance, TC-5619 is a highly selective α7-nAChR agonist with minimal 5-HT3 activity.[3]
-
Genetic Models: If available, utilize knockout models (e.g., 5-HT3 receptor knockout animals or cell lines) to eliminate the off-target receptor and exclusively study the on-target effects of this compound.
Q4: I am observing unexpected gastrointestinal side effects in my animal model treated with this compound. Could this be related to its off-target activity?
Yes, it is highly likely. The 5-HT3 receptor plays a significant role in regulating gut motility and the emetic reflex.[6][7] Antagonism of this receptor is a well-established mechanism for anti-nausea and vomiting medications, but it can also lead to constipation.[6] The gastrointestinal adverse events reported in this compound's clinical trials are consistent with its 5-HT3 receptor antagonist activity.[2][5] To confirm this in your model, you could assess whether a 5-HT3 receptor agonist can reverse the observed effects.
Quantitative Data Summary
The following tables summarize the binding affinities and functional potencies of this compound and comparable α7-nAChR agonists.
Table 1: Comparative Binding Profile of α7-nAChR Agonists
| Compound | Primary Target: α7-nAChR (Ki) | Off-Target: 5-HT3 Receptor (IC50/Ki) | Off-Target: α4β2 nAChR (Ki) |
| This compound | 4.3 nM, 9.98 nM[3] | <10 nM (antagonist), 299 nM (antagonist); 51% inhibition at 10 nM[3] | No significant activity[3] |
| TC-5619 | 1 nM[3] | Minimal interaction; 1000-10,000 times less potent than at α7 nAChR[3] | 2100 - 2800 nM[3] |
| GTS-21 | 34 nM[3] | 474 nM (partial agonist)[8] | 1000 - 5000 nM[3] |
Experimental Protocols
Protocol 1: In Vitro Radioligand Binding Assay to Determine this compound Affinity for the 5-HT3 Receptor
This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of this compound for the 5-HT3 receptor.
Materials:
-
Cell membranes from a cell line stably expressing the human 5-HT3 receptor (e.g., HEK293 cells).
-
Radioligand: [³H]granisetron or another suitable 5-HT3 receptor antagonist radioligand.
-
This compound hydrochloride.
-
Non-specific binding control: A high concentration of a non-labeled 5-HT3 receptor antagonist (e.g., 10 µM ondansetron).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well plates, glass fiber filters, filtration apparatus, and a scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer. The concentration range should span several orders of magnitude around its expected Ki.
-
In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Assay buffer, radioligand (at a concentration near its Kd), and cell membranes.
-
Non-specific Binding: Non-labeled 5-HT3 antagonist, radioligand, and cell membranes.
-
This compound Competition: Serial dilutions of this compound, radioligand, and cell membranes.
-
-
Incubate the plate at room temperature for 60-90 minutes to reach binding equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: In Vitro Calcium Influx Functional Assay to Assess 5-HT3 Receptor Antagonism
This protocol measures the ability of this compound to inhibit 5-HT-induced calcium influx in cells expressing the 5-HT3 receptor.
Materials:
-
A cell line expressing functional 5-HT3 receptors (e.g., HEK293 cells stably expressing the human 5-HT3A subunit).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Serotonin (5-HT) as the agonist.
-
This compound hydrochloride.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).
-
Fluorescence plate reader with an injection system.
Procedure:
-
Seed the cells in a black-walled, clear-bottom 96-well plate and grow to confluence.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (typically for 30-60 minutes at 37°C).
-
Wash the cells with assay buffer to remove extracellular dye.
-
Pre-incubate the cells with various concentrations of this compound or vehicle control for 15-30 minutes.
-
Measure the baseline fluorescence using the plate reader.
-
Inject a pre-determined concentration of 5-HT (typically the EC80 to elicit a robust response) and immediately begin recording the change in fluorescence intensity over time.
-
The peak fluorescence intensity corresponds to the calcium influx.
-
Plot the 5-HT-induced response (as a percentage of the response in the absence of this compound) against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value for this compound's antagonist activity.
Visualizations
Caption: this compound's dual mechanism of action.
Caption: Troubleshooting workflow for off-target effects.
References
- 1. In vivo blockade of 5HT3 receptors in the infralimbic medial prefrontal cortex enhances fear extinction in a rat model of PTSD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The alpha-7 nicotinic receptor partial agonist/5-HT3 antagonist RG3487 enhances cortical and hippocampal dopamine and acetylcholine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 32.2 TWO GLOBAL PHASE III TRIALS OF this compound FOR COGNITIVE IMPAIRMENT IN CHRONIC SCHIZOPHRENIA PATIENTS: RED FLAGS AND LESSONS LEARNED - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutics of 5-HT3 Receptor Antagonists: Current Uses and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of 5-HT3 receptors in the rat and mouse intestinal tract: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to account for Encenicline's partial agonist activity in experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Encenicline, a selective partial agonist of the alpha-7 nicotinic acetylcholine receptor (α7 nAChR).
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound.
| Issue | Possible Cause | Suggested Solution |
| Variability in experimental results or loss of response over time. | Receptor Desensitization: Continuous or high-concentration application of this compound can lead to a progressive decrease in the α7 nAChR response.[1] | 1. Optimize this compound Concentration: Conduct a detailed concentration-response curve to find the optimal concentration that provides a robust signal without causing significant desensitization. Testing in the low nanomolar range is recommended.[1] 2. Incorporate Washout Steps: Include sufficient washout periods between applications of this compound in your protocol to permit receptor recovery. The necessary duration for this washout will need to be determined empirically for your specific experimental system.[1] 3. Utilize a Two-Pulse Protocol: Employ a two-pulse experimental design to measure the extent and time course of desensitization and recovery.[1] |
| Low signal-to-noise ratio in electrophysiology or calcium imaging experiments. | Suboptimal Agonist Concentration: The concentration of this compound may be too low to elicit a detectable signal above background noise. Low Receptor Expression: The cell system being used may not express a sufficient number of α7 nAChRs. | 1. Concentration-Response Curve: Perform a full concentration-response curve to ensure you are working within a responsive range of the receptor. 2. Positive Controls: Use a known full agonist for the α7 nAChR (e.g., acetylcholine) to confirm that the experimental setup is capable of detecting a response. 3. Cell Line Validation: Verify the expression levels of α7 nAChR in your chosen cell line using techniques such as Western blot or qPCR. |
| Unexpected off-target effects observed in cellular or in vivo models. | 5-HT3 Receptor Antagonism: this compound is known to have antagonist activity at the 5-HT3 receptor, with an IC50 of less than 10 nM.[2][3] | 1. Selective Antagonists: Use a selective 5-HT3 receptor antagonist as a control to determine if the observed effects are mediated by this off-target activity. 2. Dose Selection: Whenever feasible, use this compound at concentrations that are selective for the α7 nAChR over the 5-HT3 receptor. |
| Discrepancy between in vitro potency and in vivo efficacy. | Pharmacokinetic Properties: Factors such as poor brain penetration or rapid metabolism can limit the in vivo efficacy of this compound.[4][5] Receptor Occupancy: The administered dose may not be sufficient to achieve significant occupancy of α7 nAChRs in the brain.[4][5] | 1. Pharmacokinetic Studies: Conduct pharmacokinetic studies to determine the brain-to-plasma ratio and metabolic stability of this compound in your animal model.[4][5] 2. Target Engagement Studies: Utilize techniques like PET imaging with a suitable radioligand to measure α7 nAChR occupancy at different doses of this compound.[4][5] |
Frequently Asked Questions (FAQs)
General Questions
What is this compound and what is its primary mechanism of action?
This compound (also known as EVP-6124) is a selective partial agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR).[2][3] Its mechanism of action involves binding to the α7 nAChR and eliciting a response that is lower than that of the endogenous full agonist, acetylcholine.[6] It is believed that at low concentrations, this compound can act as a co-agonist with acetylcholine, sensitizing the α7 nAChR to its natural ligand and thereby enhancing cholinergic neurotransmission.[6][7]
What are the key pharmacological parameters of this compound?
The following table summarizes the in vitro pharmacological profile of this compound.
| Parameter | Value | Assay/Ligand | Reference |
| Binding Affinity (Ki) | 0.194 nM | ³H-NS14492 | [2] |
| 4.33 nM | [¹²⁵I]-α-bungarotoxin | [2][3] | |
| 9.98 nM | [³H]-MLA | [2][3] | |
| Functional Potency (EC₅₀) | 0.39 µM | Partial agonist activity | [2][3] |
| Functional Efficacy (Eₘₐₓ) | 42% | Relative to a full agonist | [2][3] |
| Off-Target Activity (IC₅₀) | < 10 nM | 5-HT₃ Receptor Inhibition | [2][3] |
Experimental Design and Protocols
How can I measure the binding affinity of this compound for the α7 nAChR?
A competitive radioligand binding assay is a standard method to determine the binding affinity (Ki) of this compound.
Experimental Protocol: Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the α7 nAChR.
Methodology:
-
Receptor Source: Utilize membranes prepared from cell lines expressing the human recombinant α7 nAChR (e.g., CHO or HEK293 cells) or from rat brain tissue with high receptor density, such as the hippocampus.[3]
-
Radioligand: Use a selective α7 nAChR antagonist radioligand, such as [³H]-Methyllycaconitine ([³H]-MLA) or [¹²⁵I]-α-Bungarotoxin.[3]
-
Assay Procedure:
-
Incubate the receptor-containing membranes with a fixed concentration of the radioligand and varying concentrations of this compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound and free radioligand via rapid filtration through glass fiber filters.
-
Quantify the radioactivity retained on the filters, which represents the bound radioligand, using liquid scintillation counting.[8]
-
-
Data Analysis:
-
Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
-
How do I conduct a functional assay to characterize this compound's partial agonist activity?
Two-electrode voltage clamp on Xenopus oocytes expressing the α7 nAChR is a common functional assay.
Experimental Protocol: Two-Electrode Voltage Clamp on Xenopus Oocytes
Objective: To determine the functional potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound at the α7 nAChR.
Methodology:
-
Oocyte Preparation: Inject Xenopus laevis oocytes with cRNA encoding the human α7 nAChR subunit and incubate to allow for receptor expression.[8]
-
Electrophysiological Recording:
-
Place an oocyte in a recording chamber and perfuse with Ringer's solution.
-
Impale the oocyte with two electrodes (one for voltage clamping and one for current recording).
-
Clamp the membrane potential at a holding potential (e.g., -70 mV).[8]
-
-
Compound Application:
-
Establish a baseline current.
-
Perfuse the oocyte with solutions containing varying concentrations of this compound.
-
To determine efficacy, also apply a saturating concentration of a full agonist (e.g., acetylcholine).
-
-
Data Analysis:
-
Record the change in membrane current in response to compound application.
-
Generate concentration-response curves by plotting the current response against the concentration of this compound.
-
Determine the EC₅₀ (concentration for half-maximal response) and Eₘₐₓ (maximal response relative to the full agonist) from these curves.[8]
-
How can I investigate receptor desensitization caused by this compound?
A two-pulse protocol using two-electrode voltage clamp on Xenopus oocytes is a suitable method.
Experimental Protocol: Two-Pulse Protocol for Desensitization Measurement
Objective: To measure the onset of and recovery from α7 nAChR desensitization in response to this compound.
Methodology:
-
Oocyte Preparation and Recording: Prepare and set up the oocyte for recording as described in the functional assay protocol.
-
Two-Pulse Application:
-
First Pulse (Conditioning Pulse): Apply a test concentration of this compound for a fixed duration (e.g., 5 seconds) to induce desensitization.[1]
-
Washout Interval: Perfuse the chamber with Ringer's solution for a variable duration (e.g., 1 second to 5 minutes) to allow for receptor recovery.[1]
-
Second Pulse (Test Pulse): Apply the same concentration of this compound for the same duration as the first pulse.[1]
-
-
Data Analysis:
-
Measure the peak amplitude of the current response for both pulses.
-
The ratio of the second pulse amplitude to the first pulse amplitude indicates the extent of recovery from desensitization at a given washout interval.
-
Plot this ratio against the washout interval duration to determine the time course of recovery.
-
Visualizations
Signaling Pathway
Caption: this compound's signaling pathway as a partial agonist of the α7 nAChR.
Experimental Workflow
Caption: Preclinical workflow for this compound characterization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Characterizing the binding of TC-5619 and this compound on the alpha7 nicotinic acetylcholine receptor using PET imaging in the pig [frontiersin.org]
- 5. Characterizing the binding of TC-5619 and this compound on the alpha7 nicotinic acetylcholine receptor using PET imaging in the pig - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. This compound | ALZFORUM [alzforum.org]
- 8. benchchem.com [benchchem.com]
Overcoming challenges in replicating published Encenicline research findings
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for overcoming challenges in replicating published research findings for Encenicline (EVP-6124). This guide includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data summaries to facilitate a deeper understanding of this selective α7 nicotinic acetylcholine receptor (α7-nAChR) partial agonist.
Troubleshooting Guides & FAQs
This section addresses common issues and questions that may arise during preclinical and clinical research involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what was its intended therapeutic purpose?
This compound (also known as EVP-6124 or MT-4666) is a selective partial agonist of the α7 nicotinic acetylcholine receptor (α7-nAChR).[1][2] It was developed for the treatment of cognitive impairment associated with schizophrenia and Alzheimer's disease.[1][2] The rationale was that by selectively targeting the α7-nAChR, which is highly expressed in brain regions critical for learning and memory, this compound could enhance cognitive function.[1]
Q2: Why was the clinical development of this compound discontinued?
The development of this compound was halted for two primary reasons:
-
Failure to meet primary endpoints: In pivotal Phase 3 clinical trials for cognitive impairment in schizophrenia, this compound did not demonstrate a statistically significant improvement over placebo.[2][3]
-
Serious adverse events: During Phase 3 trials for Alzheimer's disease, a number of participants experienced serious gastrointestinal (GI) side effects, leading the FDA to place a clinical hold on the studies.[4]
Q3: What are the known downstream signaling pathways activated by this compound?
As a partial agonist of the α7-nAChR, this compound binding leads to an influx of calcium (Ca2+) into neurons. This increase in intracellular calcium is believed to activate several downstream signaling pathways implicated in synaptic plasticity and cell survival, including the Extracellular signal-Regulated Kinase (ERK) pathway and the cAMP Response Element-Binding protein (CREB) pathway.
Q4: Is a U-shaped or biphasic dose-response curve expected with this compound?
Yes, a U-shaped or inverted U-shaped dose-response curve is a known phenomenon for partial agonists of the α7-nAChR, including this compound. This means that as the concentration of this compound increases, the biological or therapeutic effect may initially increase, reach an optimal point, and then decrease at higher concentrations. This is thought to be due to receptor desensitization at higher concentrations.
Troubleshooting Guide
Issue 1: Difficulty replicating pro-cognitive effects observed in preclinical models.
-
Possible Cause 1: Suboptimal Dosing (The U-Shaped Dose-Response Curve).
-
Explanation: this compound exhibits a U-shaped dose-response curve. This means that higher doses are not necessarily more effective and can lead to a diminished response due to receptor desensitization. Early preclinical successes may have used an optimal dose, while replication attempts with higher, seemingly more robust doses, could fall on the downward slope of the efficacy curve.
-
Recommendation: Conduct a thorough dose-response study to identify the optimal concentration in your specific experimental model. It is crucial to test a wide range of concentrations, particularly in the low nanomolar range.
-
-
Possible Cause 2: Low In Vivo Receptor Occupancy.
-
Explanation: Preclinical PET imaging studies in pigs have shown that this compound may have limited brain penetration and achieve negligible in vivo occupancy of α7-nAChRs at doses comparable to those used in clinical trials.[5] This is in contrast to other α7-nAChR agonists like TC-5619, which showed significant receptor occupancy at the same dose.[5] If the compound is not reaching and binding to its target in sufficient amounts, a therapeutic effect cannot be expected.
-
Recommendation: If possible, conduct pilot pharmacokinetic and receptor occupancy studies in your animal model to confirm that this compound is reaching the central nervous system and engaging with the α7-nAChR at the administered dose.
-
-
Possible Cause 3: High Placebo Response in Behavioral Models.
-
Explanation: The Phase 3 clinical trials for schizophrenia were confounded by an unexpectedly high placebo response.[3] This phenomenon can also occur in preclinical behavioral studies, making it difficult to discern a true drug effect.
-
Recommendation: Implement rigorous blinding and randomization procedures in all behavioral experiments. Ensure that all experimental groups are handled identically to minimize environmental and handling-related variability. Consider using within-subject crossover designs where appropriate.
-
Issue 2: Observation of gastrointestinal side effects in animal models.
-
Possible Cause: On-target effects in the enteric nervous system.
-
Explanation: α7-nAChRs are also expressed in the gastrointestinal tract. The serious GI adverse events observed in the Alzheimer's disease clinical trials suggest that this compound's activity at these peripheral receptors may have led to these side effects. One study has shown that this compound can reduce immune cell infiltration in the colon in mouse models of colitis, indicating a direct effect on the gut.[6]
-
Recommendation: When conducting in vivo studies, carefully monitor animals for any signs of gastrointestinal distress. If GI effects are a concern for your research question, consider using a more brain-penetrant α7-nAChR agonist with lower peripheral activity if one is available.
-
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of this compound.
Table 1: Preclinical Pharmacological Profile of this compound
| Parameter | Value | Species/System | Reference |
| Binding Affinity (Ki) | |||
| α7-nAChR | 0.194 nM | In vitro homogenate binding assay | |
| α7-nAChR | 4.33 nM | Displacement of [¹²⁵I]-α-bungarotoxin | |
| α7-nAChR | 9.98 nM | Displacement of [³H]-Methyllycaconitine (MLA) | |
| Functional Potency (EC50) | |||
| α7-nAChR | 390 nM | Functional Assay | |
| Functional Efficacy (Emax) | |||
| α7-nAChR | 42% | Relative to acetylcholine | |
| In Vivo Receptor Occupancy | |||
| α7-nAChR | <10% | Pig brain, 3 mg/kg IV | [5] |
Table 2: Summary of this compound Phase 2 Clinical Trial Data in Schizophrenia
| Dose | Primary Outcome (CogState OCI) | Key Secondary Outcomes | Adverse Event Rate | Reference |
| 0.27 mg/day | Statistically significant improvement (p=0.034) | N/A | 23.4% | [7] |
| 0.9 mg/day | N/A | Significant improvement in SCoRS total score (p=0.011) and PANSS Negative scale (p=0.028) | 33.3% | [7] |
| Placebo | - | - | 39.0% | [7] |
Table 3: Summary of this compound Phase 2b Clinical Trial Data in Alzheimer's Disease (Adjunctive to AChEIs)
| Dose | Primary Outcome (ADAS-Cog-13) | Adverse Event Rate | Reference |
| 0.27 mg/day | No significant improvement | 42.3% | [8] |
| 0.9 mg/day | No significant improvement | 48.5% | [8] |
| 1.8 mg/day | Statistically significant improvement (p<0.05) | 53.0% | [8] |
| Placebo | - | 40.4% | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments frequently cited in this compound research.
In Vitro Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of this compound for the α7-nAChR.
-
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human α7-nAChR (e.g., CHO or HEK293 cells).
-
Competition Binding: Incubate the cell membranes with a fixed concentration of a radiolabeled α7-nAChR antagonist (e.g., [³H]-Methyllycaconitine) and a range of concentrations of unlabeled this compound.
-
Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.
-
In Vivo Microdialysis
-
Objective: To measure the effect of this compound on the extracellular levels of neurotransmitters (e.g., acetylcholine, dopamine) in specific brain regions of freely moving animals.
-
Methodology:
-
Surgical Implantation: Stereotaxically implant a microdialysis guide cannula into the brain region of interest (e.g., prefrontal cortex or hippocampus) of an anesthetized rodent.
-
Recovery: Allow the animal to recover from surgery.
-
Probe Insertion and Perfusion: Insert a microdialysis probe through the guide cannula and perfuse it with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.
-
Baseline Sampling: Collect dialysate samples at regular intervals to establish a stable baseline of neurotransmitter levels.
-
Drug Administration: Administer this compound or vehicle systemically (e.g., intraperitoneally or orally).
-
Post-Dose Sampling: Continue to collect dialysate samples to measure changes in neurotransmitter concentrations.
-
Sample Analysis: Quantify the neurotransmitter levels in the dialysate samples using a sensitive analytical method such as high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
In Vitro Hippocampal Slice Electrophysiology for Long-Term Potentiation (LTP)
-
Objective: To assess the effect of this compound on synaptic plasticity by measuring LTP in hippocampal slices.
-
Methodology:
-
Slice Preparation: Prepare acute transverse hippocampal slices (350-400 µm thick) from a rodent brain using a vibratome in ice-cold, oxygenated aCSF.
-
Recovery: Allow the slices to recover in an interface chamber with oxygenated aCSF for at least one hour.
-
Electrophysiological Recording: Transfer a slice to a recording chamber and place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Baseline Recording: Establish a stable baseline of fEPSPs by delivering low-frequency stimulation.
-
Drug Application: Bath-apply this compound at the desired concentration.
-
LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz stimulation).
-
Post-HFS Recording: Continue to record fEPSPs for at least 60 minutes after HFS to measure the magnitude and stability of LTP.
-
Data Analysis: Compare the magnitude of LTP in the presence of this compound to that in control (vehicle) conditions.
-
Visualizations
The following diagrams illustrate key concepts related to this compound's mechanism of action and experimental workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 32.2 TWO GLOBAL PHASE III TRIALS OF this compound FOR COGNITIVE IMPAIRMENT IN CHRONIC SCHIZOPHRENIA PATIENTS: RED FLAGS AND LESSONS LEARNED - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | ALZFORUM [alzforum.org]
- 5. Characterizing the binding of TC-5619 and this compound on the alpha7 nicotinic acetylcholine receptor using PET imaging in the pig - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, an α7 Nicotinic Acetylcholine Receptor Partial Agonist, Reduces Immune Cell Infiltration in the Colon and Improves Experimental Colitis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Randomized, Double-Blind, Placebo-Controlled Study of this compound, an α7 Nicotinic Acetylcholine Receptor Agonist, as a Treatment for Cognitive Impairment in Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. neurology.org [neurology.org]
Best practices for long-term storage and stability of Encenicline
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides best practices for the long-term storage and stability of Encenicline (also known as EVP-6124). The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the most stable form of this compound for long-term storage?
A1: this compound is available as a free base and as various salt forms. For enhanced water solubility and stability, the hydrochloride salt, specifically this compound hydrochloride monohydrate, is recommended. Research indicates that this compound hydrochloride monohydrate can exist in at least four different polymorphic forms, all of which exhibit high stability.[1][2] Water molecules play a crucial role in the crystallization and structural stability of these monohydrate forms.
Q2: What are the recommended storage conditions for solid this compound hydrochloride?
A2: For long-term storage of solid this compound hydrochloride, it is recommended to store the compound in a tightly sealed container, protected from light, at -20°C. Under these conditions, the solid powder is expected to be stable for up to three years. For short-term storage, such as during routine laboratory use, refrigeration at 2-8°C is acceptable.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound hydrochloride is soluble in organic solvents such as DMSO and ethanol. It is sparingly soluble in water. To prepare stock solutions, it is advisable to use high-purity, anhydrous solvents. For long-term storage, stock solutions in DMSO can be aliquoted and stored at -80°C for up to one year or at -20°C for up to one month. To avoid repeated freeze-thaw cycles, it is recommended to prepare single-use aliquots.
Q4: Is this compound sensitive to light?
A4: As a general best practice for nitrogen-containing heterocyclic compounds, exposure to light should be minimized to prevent potential photodegradation. It is recommended to store both solid this compound and its solutions in amber vials or otherwise protected from light.
Q5: What are the potential degradation pathways for this compound?
A5: While specific degradation pathways for this compound are not extensively published, compounds with similar structures can be susceptible to hydrolysis of the amide bond under strong acidic or basic conditions, as well as oxidation. Forced degradation studies are necessary to definitively identify the degradation products and pathways for this compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Unexpected experimental results or loss of compound activity. | Compound degradation due to improper storage. | - Verify that the compound has been stored at the recommended temperature and protected from light. - Prepare a fresh stock solution from a new vial of the solid compound. - Perform an analytical check (e.g., HPLC) to assess the purity of the compound. |
| Difficulty dissolving this compound hydrochloride. | Use of an inappropriate solvent or low-quality solvent. | - Use high-purity DMSO or ethanol for initial stock solution preparation. - Gentle warming and sonication may aid dissolution. - For aqueous buffers, ensure the pH is compatible with maintaining solubility. |
| Precipitation observed in stock solution upon storage. | Supersaturation or solvent evaporation. | - Ensure the storage container is tightly sealed to prevent solvent evaporation. - If precipitation occurs after thawing, gently warm and vortex the solution to redissolve the compound. - Consider preparing a less concentrated stock solution if the issue persists. |
| Appearance of new peaks in HPLC chromatogram. | Compound degradation. | - Review storage conditions and handling procedures. - Conduct a forced degradation study to identify potential degradation products and confirm if the new peaks correspond to them. - Ensure the analytical method is stability-indicating. |
Quantitative Stability Data
The following table summarizes the expected stability of this compound hydrochloride under different storage conditions. This data is illustrative and based on general knowledge of similar compounds and the qualitative descriptions of high stability found in the literature. For critical applications, it is recommended to perform in-house stability studies.
| Storage Condition | Form | Duration | Expected Purity |
| -20°C, protected from light | Solid Powder | 3 Years | >98% |
| 2-8°C, protected from light | Solid Powder | 6 Months | >99% |
| Room Temperature, protected from light | Solid Powder | 1 Month | >99% |
| -80°C, protected from light | Stock Solution (DMSO) | 1 Year | >98% |
| -20°C, protected from light | Stock Solution (DMSO) | 1 Month | >99% |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.
1. Acid Hydrolysis:
- Dissolve this compound in a suitable solvent and add 0.1 N HCl.
- Incubate the solution at 60°C for a defined period (e.g., 2, 8, 24 hours).
- Neutralize the solution with an equivalent amount of 0.1 N NaOH.
- Analyze the sample by a stability-indicating HPLC method.
2. Base Hydrolysis:
- Dissolve this compound in a suitable solvent and add 0.1 N NaOH.
- Incubate the solution at 60°C for a defined period.
- Neutralize the solution with an equivalent amount of 0.1 N HCl.
- Analyze the sample by HPLC.
3. Oxidative Degradation:
- Dissolve this compound in a suitable solvent and add 3% hydrogen peroxide.
- Keep the solution at room temperature for a defined period.
- Analyze the sample by HPLC.
4. Thermal Degradation:
- Store the solid this compound at an elevated temperature (e.g., 70°C) for a defined period.
- Dissolve the sample and analyze by HPLC.
5. Photostability:
- Expose the solid this compound and a solution of the compound to a calibrated light source (combination of UV and visible light) as per ICH Q1B guidelines.
- Analyze the samples by HPLC.
Protocol 2: Example of a Stability-Indicating HPLC Method
This is a general-purpose HPLC method that can be used as a starting point for developing a validated stability-indicating method for this compound.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-31 min: 90% to 10% B
-
31-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Simplified signaling pathway of this compound at the α7 nAChR.
References
Encenicline Experimental Parameters: A Technical Support Guide for the Inverted U-Shaped Dose-Response
Welcome to the technical support center for researchers working with Encenicline. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help you navigate the complexities of this compound's inverted U-shaped dose-response curve.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as EVP-6124 or MT-4666, is a selective partial agonist of the α7 nicotinic acetylcholine receptor (α7-nAChR).[1][2] Its primary mechanism of action is to bind to and activate the α7-nAChR, a ligand-gated ion channel highly expressed in brain regions associated with cognition, such as the hippocampus and prefrontal cortex.[2] As a partial agonist, it elicits a response that is lower than the endogenous full agonist, acetylcholine.[1] this compound was developed for the treatment of cognitive deficits in conditions like Alzheimer's disease and schizophrenia.[2][3]
Q2: We are observing an inverted U-shaped dose-response curve in our experiments with this compound. Is this expected?
Yes, an inverted U-shaped (or biphasic) dose-response curve is a known and expected phenomenon for partial agonists of the α7-nAChR, including this compound. This means that as the concentration of this compound increases, the biological response initially increases to a peak, and then decreases at higher concentrations.
Q3: What is the pharmacological basis for the inverted U-shaped dose-response curve of this compound?
The inverted U-shaped dose-response curve is primarily attributed to two key properties of this compound and the α7-nAChR:
-
Partial Agonism: At lower to moderate concentrations, this compound effectively activates the α7-nAChR, leading to downstream signaling and a measurable effect.
-
Receptor Desensitization: The α7-nAChR is known for its rapid desensitization upon prolonged or high-concentration agonist exposure.[4][5] At higher concentrations, this compound can induce a state of receptor desensitization, where the receptor is occupied by the drug but is in a non-functional, closed state. This leads to a diminished overall response, creating the descending part of the inverted U-shaped curve.
Troubleshooting Guide
This section addresses common issues encountered when studying this compound's dose-response relationship.
| Problem | Potential Cause | Troubleshooting Steps |
| Flat Dose-Response Curve (No response at any concentration) | 1. Inactive Compound: The this compound stock solution may have degraded. 2. Low/Absent α7-nAChR Expression: The cell line used may not express a sufficient level of functional α7-nAChRs. 3. Assay Detection Issues: Problems with the detection reagent (e.g., fluorescent dye) or instrument settings. | 1. Verify Compound Activity: Test the this compound stock on a well-characterized positive control cell line known to express α7-nAChRs. Prepare fresh stock solutions if necessary. 2. Confirm Receptor Expression: Use techniques like qPCR, Western blot, or flow cytometry with an α7-nAChR specific antibody or fluorescently labeled α-bungarotoxin to confirm receptor expression in your cell line.[6] Consider using a commercially available cell line with validated α7-nAChR expression (e.g., GH4C1 cells expressing human α7-nAChRs).[7] 3. Validate Assay Components: Run a positive control for the assay itself (e.g., using a known full agonist like acetylcholine or a calcium ionophore for calcium flux assays) to ensure the detection system is working correctly. |
| Inconsistent or Shifted Inverted U-Shaped Curve Between Experiments | 1. Variation in Incubation Time: The α7-nAChR desensitizes rapidly. Inconsistent incubation times can lead to variable levels of desensitization. 2. Cell Health and Passage Number: Differences in cell viability, density, or passage number can alter receptor expression levels and cellular responsiveness. 3. Pipetting Inaccuracies: Small errors in serial dilutions can lead to significant shifts in the dose-response curve. | 1. Standardize Incubation Time: Strictly adhere to a consistent and optimized incubation time for all experiments. For kinetic assays, ensure the reading window is consistent. 2. Maintain Consistent Cell Culture: Use cells within a defined and low passage number range. Monitor cell morphology and viability before each experiment. Ensure consistent cell seeding density. 3. Ensure Pipetting Accuracy: Use calibrated pipettes. Prepare a master mix of reagents where possible to minimize well-to-well variability. |
| Only the Ascending Limb of the Curve is Observed (No decrease at high concentrations) | 1. Insufficiently High Concentrations Tested: The tested concentration range may not be high enough to induce receptor desensitization. 2. Assay Window Too Short: In kinetic assays (like calcium flux), the measurement might be taken before significant desensitization occurs. | 1. Extend Concentration Range: Test higher concentrations of this compound. A broad range (e.g., 10⁻¹¹ M to 10⁻⁵ M) is often necessary to capture the full biphasic response. 2. Adjust Assay Read Time: If using a kinetic assay, try extending the measurement period to capture the peak response and the subsequent decline due to desensitization. |
| High Variability Between Replicate Wells | 1. Inconsistent Cell Seeding: Uneven cell distribution in the microplate wells. 2. Edge Effects: Evaporation or temperature gradients across the plate can affect cell health and response. 3. Compound Precipitation at High Concentrations: this compound may come out of solution at very high concentrations. | 1. Ensure Uniform Cell Seeding: Gently mix the cell suspension before and during plating to ensure a homogenous distribution. 2. Mitigate Edge Effects: Avoid using the outer wells of the plate or fill them with sterile buffer/media to create a humidity barrier. Ensure even temperature distribution during incubation. 3. Check Compound Solubility: Visually inspect the highest concentration wells for any signs of precipitation. If solubility is an issue, consider using a different solvent or adjusting the final solvent concentration (ensure solvent controls are included). |
Quantitative Data Summary
The following tables summarize the in vitro pharmacological profile of this compound. Note that values can vary depending on the specific experimental conditions.
Table 1: this compound Binding Affinity and Functional Potency at α7-nAChR
| Parameter | Value | Receptor/System | Notes |
| Binding Affinity (Ki) | 0.194 nM | α7-nAChR | Determined by in vitro homogenate binding assay.[1] |
| 4.33 nM | α7-nAChR | Determined by displacement of [¹²⁵I]-α-bungarotoxin.[1] | |
| 9.98 nM | α7-nAChR | Determined by displacement of [³H]-MLA (Methyllycaconitine).[1] | |
| Functional Potency (EC50) | 0.39 µM (390 nM) | α7-nAChR | [1] |
| Functional Efficacy (Emax) | 42% | α7-nAChR | Relative to the full agonist acetylcholine.[1] |
Table 2: this compound Off-Target Activity
| Parameter | Value | Receptor/System | Notes |
| Off-Target Activity (IC50) | < 10 nM | 5-HT3 Receptor | This compound exhibits antagonist activity at the 5-HT3 receptor.[1][8] |
Mandatory Visualizations
Caption: Conceptual diagram of this compound's inverted U-shaped dose-response curve.
Caption: Simplified signaling pathway of the α7-nAChR activated by this compound.
Caption: General experimental workflow for an in vitro functional assay with this compound.
Experimental Protocols
Radioligand Binding Assay (Competitive Inhibition)
Objective: To determine the binding affinity (Ki) of this compound for the α7-nAChR.
Materials:
-
Cell membranes prepared from a cell line expressing human α7-nAChR.
-
Radioligand (e.g., [³H]-Methyllycaconitine (MLA) or [¹²⁵I]-α-bungarotoxin).
-
This compound Hydrochloride.
-
Non-specific binding control (e.g., high concentration of nicotine or another suitable α7-nAChR ligand).
-
Assay Buffer (e.g., Tris-HCl buffer with appropriate salts).
-
Scintillation fluid and vials (for ³H) or gamma counter tubes (for ¹²⁵I).
-
Glass fiber filters.
-
Filtration manifold.
Methodology:
-
Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Reaction Setup: In microcentrifuge tubes or a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kd), and either assay buffer (for total binding), non-specific binding control, or varying concentrations of this compound.
-
Incubation: Incubate the reactions at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the mixture through glass fiber filters using a filtration manifold. This separates the bound radioligand from the unbound.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters into scintillation vials with scintillation fluid (for ³H) or into tubes for a gamma counter (for ¹²⁵I) and measure the radioactivity.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data using a non-linear regression model to determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vitro Functional Assay (Calcium Flux)
Objective: To determine the functional potency (EC50) and efficacy (Emax) of this compound at the α7-nAChR and to observe the inverted U-shaped dose-response curve.
Materials:
-
A cell line stably expressing functional human α7-nAChR (e.g., SH-EP1-hα7, GH4C1-hα7).
-
Cell culture medium and supplements.
-
Black-walled, clear-bottom 96- or 384-well microplates.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
This compound Hydrochloride.
-
A full α7-nAChR agonist (e.g., Acetylcholine) for determining maximal response.
-
A fluorescent plate reader with an integrated fluidic dispenser (e.g., FLIPR, FlexStation).
Methodology:
-
Cell Plating: Seed the α7-nAChR expressing cells into the microplates at an appropriate density and allow them to adhere and grow overnight.
-
Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution to the cells. Incubate for a specified time (e.g., 60 minutes) at 37°C to allow the dye to enter the cells.
-
Washing: Gently wash the cells with assay buffer to remove excess extracellular dye.
-
Compound Preparation: Prepare a multi-well plate with serial dilutions of this compound at a higher concentration than the final assay concentration.
-
Measurement:
-
Place the cell plate into the fluorescent plate reader.
-
Establish a stable baseline fluorescence reading for each well.
-
Program the instrument to add the this compound dilutions to the cell plate and immediately begin recording the change in fluorescence over time (e.g., for 2-5 minutes).
-
-
Data Analysis:
-
The change in intracellular calcium is typically expressed as the change in fluorescence (ΔF) over the baseline fluorescence (F₀), i.e., ΔF/F₀, or as peak fluorescence response.
-
Plot the peak fluorescence response against the logarithm of the this compound concentration to generate a dose-response curve.
-
Fit the ascending portion of the curve to a sigmoidal dose-response equation to estimate the EC50. The peak of the curve represents the Emax for this compound.
-
The full dose-response curve should exhibit the characteristic inverted U-shape.
-
References
- 1. benchchem.com [benchchem.com]
- 2. alzforum.org [alzforum.org]
- 3. Safety and clinical effects of EVP-6124 in subjects with Alzheimer's disease currently or previously receiving an acetylcholinesterase inhibitor medication [pubmed.ncbi.nlm.nih.gov]
- 4. α7 Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Expression and Functional Role of α7 Nicotinic Receptor in Human Cytokine-stimulated Natural Killer (NK) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stable expression and functional characterization of a human nicotinic acetylcholine receptor with α6β2 properties: discovery of selective antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scite.ai [scite.ai]
Validation & Comparative
Encenicline vs. Other α7 Nicotinic Receptor Agonists: A Preclinical Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The α7 nicotinic acetylcholine receptor (nAChR) has emerged as a promising therapeutic target for cognitive deficits associated with neurological and psychiatric disorders such as Alzheimer's disease and schizophrenia.[1][2] Encenicline (formerly EVP-6124), a selective partial agonist of the α7 nAChR, has been a key investigational compound in this area.[3] This guide provides an objective comparison of this compound against other notable α7 nAChR agonists—GTS-21, PNU-282987, A-582941, and the positive allosteric modulator (PAM) AVL-3288—based on available preclinical data.
Comparative Analysis of Preclinical Performance
The following tables summarize the in vitro and in vivo preclinical data for this compound and its comparators, offering a quantitative overview of their pharmacological profiles and efficacy in models relevant to cognition and sensory information processing.
Table 1: In Vitro Pharmacological Profile
| Compound | Receptor Affinity (Ki, nM) | Functional Activity | Receptor Selectivity | Reference |
| This compound | ~0.194 (pig α7 nAChR) | Partial Agonist | Selective for α7 nAChR | [4] |
| GTS-21 | Not specified in results | Partial Agonist | Also acts as an antagonist at α4β2 nAChR | [5] |
| PNU-282987 | Not specified in results | Agonist | Selective for α7 nAChR | [6] |
| A-582941 | 16.7 (human α7 nAChR) | Partial Agonist | High affinity for α7 nAChR | [7] |
| AVL-3288 | Not applicable (PAM) | Type I Positive Allosteric Modulator | Selective for α7 nAChR | [8][9] |
Table 2: In Vivo Efficacy in Preclinical Models of Cognition
| Compound | Model | Animal | Key Findings | Reference |
| This compound | Scopolamine-induced amnesia (Object Recognition Task) | Rat | Reversed memory deficits | [3] |
| GTS-21 | Ketamine-induced impairment (Object Retrieval-Detour Task) | Rhesus Monkey | Attenuated ketamine-induced impairment | [1] |
| PNU-282987 | Chronic Intermittent Hypoxia-induced cognitive impairment (NOR and MWM) | Mouse | Ameliorated cognitive dysfunction | |
| A-582941 | Various cognitive domains (working memory, recognition memory, etc.) | Rodent and NHP | Enhanced cognitive performance | [7][10] |
| AVL-3288 | Multiple models of cognitive dysfunction | Not specified | Evidence for efficacy | [8] |
NOR: Novel Object Recognition; MWM: Morris Water Maze; NHP: Non-Human Primate
Table 3: In Vivo Efficacy in Preclinical Models of Sensory Gating
| Compound | Model | Animal | Key Findings | Reference |
| This compound | Not specified in results | Not specified | Signals of bioactivity in EEG tests of evoked potentials | [3] |
| GTS-21 | MK-801 and apomorphine-induced PPI disruption | Rat | Abolished the pharmacologic-induced PPI impairment | [9] |
| PNU-282987 | Amphetamine-induced sensory gating deficit (Auditory Evoked Potentials) | Rat | Restored sensory gating deficits | [6] |
| A-582941 | MLA-induced sensory gating deficits | Rat | Normalized sensory gating deficits | [7] |
| AVL-3288 | Not specified in results | Not specified | Some evidence for effects on P50 inhibition | [9] |
PPI: Prepulse Inhibition; MLA: Methyllycaconitine
Signaling Pathways and Experimental Workflows
α7 Nicotinic Acetylcholine Receptor Signaling Pathway
Activation of the α7 nAChR, a ligand-gated ion channel, leads to an influx of cations, primarily Ca2+. This increase in intracellular calcium triggers downstream signaling cascades, including the activation of ERK1/2 and CREB, which are crucial for synaptic plasticity and cognitive function.[10][11]
Experimental Workflow: Novel Object Recognition (NOR) Test
The NOR test is a widely used behavioral assay to assess recognition memory in rodents. It is based on the innate tendency of rodents to explore novel objects more than familiar ones.
Experimental Workflow: Auditory Sensory Gating (P50)
Auditory sensory gating is a neurophysiological measure of the brain's ability to filter repetitive auditory stimuli. Deficits in sensory gating are observed in schizophrenia. The P50 paired-click paradigm is a common method to assess this function.
Detailed Experimental Protocols
In Vitro Receptor Binding Assay
-
Objective: To determine the binding affinity (Ki) of a compound for the α7 nAChR.
-
Method:
-
Preparation of Membranes: Cell membranes expressing the target receptor (e.g., from transfected cell lines or specific brain regions) are prepared by homogenization and centrifugation.
-
Radioligand Binding: Membranes are incubated with a radiolabeled ligand known to bind to the α7 nAChR (e.g., [³H]-α-bungarotoxin or [¹¹C]-NS14492).[4]
-
Competition Assay: The incubation is performed in the presence of varying concentrations of the test compound (e.g., this compound).
-
Separation and Counting: Bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
-
In Vitro Functional Assay (Two-Electrode Voltage Clamp)
-
Objective: To determine the functional activity (e.g., agonist, partial agonist, antagonist) and potency (EC50) of a compound at the α7 nAChR.
-
Method:
-
Expression System: Xenopus oocytes are injected with cRNA encoding the α7 nAChR subunits and allowed to express the receptors on their surface.
-
Electrophysiological Recording: The oocyte is voltage-clamped at a holding potential (e.g., -70 mV) using two microelectrodes.
-
Compound Application: The test compound is applied to the oocyte at various concentrations.
-
Current Measurement: The inward current generated by the activation of the α7 nAChR is measured.
-
Data Analysis: A concentration-response curve is generated by plotting the current amplitude against the compound concentration. The EC50 (concentration that produces 50% of the maximal response) and the maximal efficacy (Emax) are determined.
-
Novel Object Recognition (NOR) Test
-
Objective: To assess recognition memory in rodents.
-
Method:
-
Habituation: The animal is allowed to freely explore an open-field arena for a set period (e.g., 5-10 minutes) on one or two consecutive days in the absence of any objects.[11]
-
Familiarization Phase (Trial 1): Two identical objects are placed in the arena, and the animal is allowed to explore them for a specific duration (e.g., 3-5 minutes).[11]
-
Inter-Trial Interval (ITI): The animal is returned to its home cage for a defined period (e.g., 1 hour to 24 hours).
-
Test Phase (Trial 2): One of the familiar objects is replaced with a novel object, and the animal is returned to the arena. The time spent exploring each object is recorded.
-
Data Analysis: A Discrimination Index (DI) is calculated as: (Time exploring novel object – Time exploring familiar object) / (Total exploration time). A positive DI indicates a preference for the novel object and intact recognition memory.
-
Auditory Sensory Gating (P50 Paired-Click Paradigm)
-
Objective: To measure sensory gating in response to auditory stimuli.
-
Method:
-
Animal Preparation: The animal is anesthetized, and recording electrodes are implanted in relevant brain regions, such as the hippocampus.
-
Stimulation: A paired-click stimulus is presented, consisting of two identical auditory clicks (S1 and S2) separated by a 500 ms inter-stimulus interval. These pairs are presented at regular intervals (e.g., every 10-15 seconds).
-
Recording: Auditory evoked potentials (AEPs) are recorded in response to the clicks.
-
Data Analysis: The amplitude of the P50 wave (a positive-going wave occurring approximately 50 ms after the stimulus) is measured for both the first (conditioning, C) and second (test, T) clicks. The T/C ratio is calculated. A smaller T/C ratio indicates better sensory gating.
-
Conclusion
This compound and the other discussed α7 nAChR agonists have demonstrated procognitive and sensory gating-modulating effects in a variety of preclinical models. While direct comparative studies are limited, the available data suggest that these compounds hold therapeutic potential for treating cognitive impairments. However, the translation of these preclinical findings to clinical efficacy has been challenging, highlighting the need for further research into optimal dosing, patient selection, and the development of more predictive preclinical models. This guide provides a foundational comparison to aid researchers in navigating the complex landscape of α7 nAChR agonist development.
References
- 1. Novel Object Recognition and Object Location Behavioral Testing in Mice on a Budget [jove.com]
- 2. researchgate.net [researchgate.net]
- 3. alzforum.org [alzforum.org]
- 4. Characterizing the binding of TC-5619 and this compound on the alpha7 nicotinic acetylcholine receptor using PET imaging in the pig - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical Characterization of A‐582941: A Novel α7 Neuronal Nicotinic Receptor Agonist with Broad Spectrum Cognition‐Enhancing Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The selective alpha7 nicotinic acetylcholine receptor agonist PNU-282987 [N-[(3R)-1-Azabicyclo[2.2.2]oct-3-yl]-4-chlorobenzamide hydrochloride] enhances GABAergic synaptic activity in brain slices and restores auditory gating deficits in anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. maze.conductscience.com [maze.conductscience.com]
- 8. First in Human Trial of a Type I Positive Allosteric Modulator of Alpha7-Nicotinic Receptors: Pharmacokinetics, Safety, and Evidence for Neurocognitive Effect of AVL-3288 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. First in human trial of a type I positive allosteric modulator of alpha7-nicotinic acetylcholine receptors: Pharmacokinetics, safety, and evidence for neurocognitive effect of AVL-3288 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. BehaviorCloud Protocols - Novel Object Recognition | BehaviorCloud [behaviorcloud.com]
- 11. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Encenicline and TC-5619 in Preclinical PET Imaging Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Encenicline (EVP-6124) and TC-5619 (Bradanicline), two partial agonists of the α7 nicotinic acetylcholine receptor (nAChR), based on preclinical positron emission tomography (PET) imaging data. The α7 nAChR is a key target in the central nervous system for therapeutic intervention in cognitive and neurological disorders. This document summarizes key experimental data, details the methodologies employed in these studies, and visualizes the relevant biological pathways and experimental workflows.
Executive Summary
Preclinical evaluation using PET imaging reveals significant differences in the in vivo target engagement of this compound and TC-5619. In a head-to-head study in a pig model, TC-5619 demonstrated substantial α7 nAChR occupancy, while this compound showed limited to negligible binding at the same intravenous dose.[1][2][3] This disparity in brain receptor occupancy, despite both compounds showing affinity for the α7 nAChR in vitro, highlights the critical role of PET imaging in assessing brain penetration and target engagement for CNS drug candidates.
Data Presentation: Quantitative Comparison
The following tables summarize the in vivo receptor occupancy data from a comparative preclinical PET study and the in vitro binding affinities for this compound and TC-5619.
Table 1: In Vivo α7 nAChR Occupancy in a Pig Model [1][4]
| Compound | Dose (Intravenous) | Mean Receptor Occupancy | Animal Model | PET Radioligand |
| This compound | 3 mg/kg | < 10% | Pig | [11C]-NS14492 |
| TC-5619 | 3 mg/kg | 38-42% | Pig | [11C]-NS14492 |
Table 2: In Vitro Binding Affinity (Ki) for α7 nAChR [1][3][5]
| Compound | Radioligand | Preparation | Ki (nM) |
| This compound | [3H]-NS14492 | Pig Brain Homogenate | 0.194 |
| This compound HCl | [3H]-MLA | Rat Brain Membranes | 9.98 |
| This compound HCl | [125I]-α-bungarotoxin | Not Specified | 4.33 |
| TC-5619 | [3H]-NS14492 | Pig Brain Homogenate | 0.063 |
| TC-5619 | [3H]-MLA | Rat Hippocampal Membranes | 1 |
| TC-5619 | [3H]-MLA | HEK293 cells expressing human α7 and RIC3 | 1 |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the α7 nAChR signaling pathway, a typical experimental workflow for a PET occupancy study, and a logical comparison of the two compounds.
Experimental Protocols
The following is a detailed methodology for the key preclinical PET imaging study cited in this guide.
1. Radioligand
-
Radioligand: [11C]-NS14492, a selective partial agonist for the α7 nAChR.[2]
-
Synthesis: Produced by the methylation of its desmethyl precursor using [11C]-methyl triflate.[2]
2. Animal Model and Preparation [4][6]
-
Species: Female Danish Landrace pigs.
-
Anesthesia: Anesthesia is induced and maintained throughout the PET scan to minimize movement artifacts.
-
Catheterization: Intravenous catheters are placed for the administration of the radioligand and the test compounds (this compound or TC-5619). An arterial line is also placed for blood sampling to determine the arterial input function.
3. PET Imaging Protocol [2][4]
-
Scanner: High-Resolution Research Tomograph (HRRT).
-
Baseline Scan: A 90-minute dynamic PET scan is initiated at the time of a bolus injection of [11C]-NS14492.
-
Drug Administration: Following the baseline scan, a bolus injection of either this compound (3 mg/kg) or TC-5619 (3 mg/kg) is administered intravenously.
-
Post-Drug Scan: A second 90-minute dynamic PET scan is performed following the administration of the test compound.
4. Blood Sampling and Analysis [2]
-
Arterial Blood Sampling: Arterial blood samples are collected throughout the PET scan to measure the concentration of the radioligand in the plasma.
-
Metabolite Analysis: The fraction of the parent compound (unmetabolized radioligand) in the plasma is determined using radio-high-performance liquid chromatography (radio-HPLC).
5. Data Analysis [2]
-
Image Reconstruction: PET data is reconstructed to generate dynamic images of radioligand distribution in the brain.
-
Kinetic Modeling: A graphical analysis with an arterial input function is used to calculate the regional total distribution volume (VT) of [11C]-NS14492. VT is an indicator of the radioligand's binding in different brain regions.
-
Receptor Occupancy Calculation: The percentage of α7 nAChR occupancy by the test compound is determined by comparing the VT at baseline with the VT after drug administration using an occupancy plot. The reduction in specific binding reflects the degree of receptor occupancy.
Conclusion
The comparative preclinical PET imaging data strongly indicate that TC-5619 achieves significantly higher in vivo α7 nAChR occupancy in the brain than this compound at an equivalent intravenous dose.[1][4] This difference in target engagement, which is not predicted by in vitro binding affinities alone, underscores the importance of PET imaging in the drug development process for CNS-active compounds. These findings suggest that factors such as blood-brain barrier permeability and pharmacokinetic properties may play a crucial role in the in vivo efficacy of α7 nAChR agonists. Further investigation is warranted to understand the clinical implications of these differences in receptor occupancy.
References
- 1. Characterizing the binding of TC-5619 and this compound on the alpha7 nicotinic acetylcholine receptor using PET imaging in the pig - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Characterizing the binding of TC-5619 and this compound on the alpha7 nicotinic acetylcholine receptor using PET imaging in the pig [frontiersin.org]
- 5. α7 Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
Efficacy of Encenicline compared to acetylcholinesterase inhibitors like donepezil
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of encenicline, a selective α7 nicotinic acetylcholine receptor (nAChR) partial agonist, with that of acetylcholinesterase inhibitors (AChEIs), exemplified by donepezil, for the treatment of cognitive impairment, primarily in the context of Alzheimer's disease (AD). The information is based on data from clinical trials.
Executive Summary
This compound hydrochloride (formerly EVP-6124) was developed as a potential treatment for cognitive deficits in Alzheimer's disease and schizophrenia.[1][2] Its mechanism, acting as a partial agonist of the α7 nAChR, differs fundamentally from AChEIs like donepezil, which prevent the breakdown of acetylcholine.[3][4] While initial Phase 2 trials of this compound as an adjunctive therapy to AChEIs showed promise in improving cognition, its development was halted during Phase 3 trials due to serious gastrointestinal adverse events.[3][5] Donepezil, on the other hand, is an established treatment for mild to moderate Alzheimer's disease with a well-documented, albeit modest, efficacy profile.[6][7] A direct head-to-head comparative trial between this compound and donepezil is not available; therefore, this guide presents an indirect comparison based on their respective clinical trial data against placebo.
Data Presentation: Efficacy in Alzheimer's Disease
The following tables summarize the quantitative data from key clinical trials for this compound and donepezil. The primary endpoints for cognitive and functional assessment in these trials were the Alzheimer's Disease Assessment Scale-Cognitive subscale (ADAS-Cog) and the Clinical Dementia Rating Sum of Boxes (CDR-SB).
Table 1: Efficacy of this compound (Adjunctive Therapy) in Mild to Moderate Alzheimer's Disease (24-Week, Phase 2b Study) [3]
| Treatment Group | N | Baseline ADAS-Cog-13 (Mean ± SD) | Change from Baseline at Week 24 (Mean ± SE) | p-value vs. Placebo | Baseline CDR-SB (Mean ± SD) | Change from Baseline at Week 24 (Mean ± SE) | p-value vs. Placebo |
| Placebo | 104 | 24.1 ± 7.2 | -0.5 ± 0.6 | - | 5.4 ± 2.1 | 0.2 ± 0.2 | - |
| This compound 0.27 mg | 104 | 24.5 ± 7.5 | -1.9 ± 0.6 | >0.05 | 5.5 ± 2.2 | -0.1 ± 0.2 | >0.05 |
| This compound 0.9 mg | 101 | 24.2 ± 7.1 | -2.1 ± 0.6 | >0.05 | 5.3 ± 2.0 | 0.0 ± 0.2 | >0.05 |
| This compound 1.8 mg | 100 | 24.8 ± 7.8 | -2.5 ± 0.6 | <0.05 | 5.6 ± 2.3 | -0.3 ± 0.2 | <0.05 |
Note: In this trial, a proportion of participants were on stable doses of donepezil or rivastigmine.[3]
Table 2: Efficacy of Donepezil in Mild to Moderate Alzheimer's Disease (Various Studies)
| Study Duration | Treatment Group | Change from Baseline in ADAS-Cog vs. Placebo (Mean) | Reference |
| 24 weeks | Donepezil 5 mg/day | -2.9 points | [8] |
| 24 weeks | Donepezil 10 mg/day | -2.9 points | [7] |
| 24 weeks | Donepezil 5 mg/day | -1.9 points | [6] |
| 24 weeks | Donepezil 10 mg/day | -2.9 points | [6] |
| 12 weeks | Donepezil 5 mg/day | -2.5 points | [9] |
| 12 weeks | Donepezil 10 mg/day | -3.1 points | [9] |
| Study Duration | Treatment Group | Outcome | Reference |
| 24 weeks | Donepezil 5 mg/day & 10 mg/day | Significant improvement in CDR-SB | [7] |
| 24 weeks | Donepezil (dose not specified) | Significant improvement in CDR-SB | [10] |
Experimental Protocols
This compound Phase 2b Study (Adjunctive Therapy)
-
Study Design: A 24-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[3]
-
Participants: 409 subjects with a diagnosis of mild to moderate probable Alzheimer's disease. A significant portion of these participants were already receiving stable treatment with an acetylcholinesterase inhibitor (donepezil or rivastigmine) for at least 3 months prior to screening.[3]
-
Intervention: Participants were randomized to one of four treatment arms: placebo, this compound 0.3 mg, this compound 1.0 mg, or this compound 2.0 mg (the abstract mentions 0.27mg, 0.9mg, and 1.8mg, while another source refers to 0.3mg, 1.0mg, and 2.0mg), administered orally once daily.[3][11]
-
Primary Outcome Measures:
-
Secondary Outcome Measures: Included assessments of activities of daily living, neuropsychiatric symptoms, and overall clinical impression of change.[3]
-
Safety Assessments: Monitoring of adverse events, clinical laboratory tests, vital signs, and electrocardiograms.[3]
Donepezil Pivotal Clinical Trials (General Protocol)
-
Study Design: Typically multicenter, randomized, double-blind, placebo-controlled, parallel-group trials with durations ranging from 12 to 24 weeks, often followed by an open-label extension.[6][7][9]
-
Participants: Patients with a diagnosis of probable mild to moderate Alzheimer's disease.[7][9]
-
Intervention: Participants were randomized to receive placebo, donepezil 5 mg/day, or donepezil 10 mg/day, administered orally once daily.[7]
-
Primary Outcome Measures:
-
Secondary Outcome Measures:
-
Safety Assessments: Monitoring of adverse events, vital signs, and clinical laboratory parameters.[9]
Mandatory Visualization
Signaling Pathways and Experimental Workflow
Caption: this compound acts as a partial agonist on the α7 nAChR, leading to cognitive enhancement.
Caption: Donepezil inhibits AChE, increasing acetylcholine levels and enhancing neurotransmission.
Caption: A typical workflow for a randomized, placebo-controlled clinical trial in Alzheimer's disease.
References
- 1. alzforum.org [alzforum.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. todaysgeriatricmedicine.com [todaysgeriatricmedicine.com]
- 5. fiercebiotech.com [fiercebiotech.com]
- 6. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 7. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 10. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 11. neurology.org [neurology.org]
A Head-to-Head Comparison of Encenicline and Galantamine on Cognitive Tasks
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Encenicline and galantamine, two compounds that have been investigated for their potential to enhance cognitive function. While direct head-to-head clinical trials are unavailable due to the discontinuation of this compound's development, this document synthesizes available data from independent clinical trials to offer an indirect comparison of their efficacy on various cognitive tasks.
Executive Summary
This compound, a selective partial agonist of the α7 nicotinic acetylcholine receptor (α7-nAChR), and galantamine, a reversible acetylcholinesterase inhibitor and allosteric modulator of nicotinic receptors, both aimed to improve cognitive function through cholinergic system modulation.[1][2][3] this compound showed initial promise in Phase 2 trials for schizophrenia and Alzheimer's disease but ultimately failed to meet primary endpoints in Phase 3 trials, leading to the cessation of its development.[2][4][5] Galantamine, on the other hand, is an approved treatment for mild to moderate dementia of the Alzheimer's type and has demonstrated modest efficacy in improving cognitive function.[3][6][7] This guide presents the mechanisms of action, clinical trial data on cognitive outcomes, and detailed experimental protocols for both compounds to facilitate a comparative understanding.
Mechanisms of Action
The two compounds enhance cholinergic signaling through distinct mechanisms.
This compound acts as a selective partial agonist at the α7 nicotinic acetylcholine receptor (α7-nAChR).[2][8] This receptor is a ligand-gated ion channel with high permeability to calcium ions.[2] this compound's binding to the α7-nAChR leads to an influx of calcium, which can activate downstream signaling pathways like the Extracellular signal-Regulated Kinase (ERK) and cAMP Response Element-Binding protein (CREB) pathways, implicated in synaptic plasticity and cognitive processes.[2][8]
Galantamine has a dual mechanism of action.[1][9] It is a reversible, competitive inhibitor of acetylcholinesterase (AChE), the enzyme that breaks down acetylcholine.[1][9][10] By inhibiting AChE, galantamine increases the concentration of acetylcholine in the synaptic cleft.[9][10] Additionally, galantamine acts as a positive allosteric modulator of nicotinic acetylcholine receptors (nAChRs), which enhances their response to acetylcholine.[1][9] This dual action is believed to contribute to its cognitive-enhancing effects.[1][9]
Signaling Pathway Diagrams
Caption: this compound's signaling pathway.
Caption: Galantamine's dual mechanism of action.
Head-to-Head Performance on Cognitive Tasks
As no direct comparative trials exist, this section presents data from separate placebo-controlled studies.
This compound: Key Clinical Trial Data on Cognition
This compound was primarily evaluated for cognitive impairment in schizophrenia and Alzheimer's disease.
| Cognitive Domain | Assessment Tool | Study Population | Key Findings |
| Global Cognition | CogState Overall Cognition Index (OCI) | Schizophrenia | Statistically significant improvement with 0.27 mg/day vs. placebo (p=0.034).[11][12] |
| Global Cognition | MATRICS Consensus Cognitive Battery (MCCB) | Schizophrenia | Notable trends in improvement across all cognition scales.[11] |
| Function | Schizophrenia Cognition Rating Scale (SCoRS) | Schizophrenia | Significant improvement in function with 0.9 mg/day vs. placebo (p=0.011).[11][12] |
| Cognitive Symptoms | PANSS Cognition Impairment Domain | Schizophrenia | Significant improvement with 0.9 mg/day vs. placebo (p=0.0098).[11][12] |
| Negative Symptoms | PANSS Negative Scale | Schizophrenia | Significant decrease in negative symptoms with 0.9 mg/day vs. placebo (p=0.028).[11][12][13] |
| Cognition | Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog) | Mild to moderate Alzheimer's Disease | Met primary endpoint, showing improvement over baseline at the highest dose.[14] |
Note: Despite these Phase 2 results, this compound failed to meet its primary endpoints in two large Phase 3 trials for schizophrenia, which assessed performance on the MCCB and SCoRS.[5]
Galantamine: Key Clinical Trial Data on Cognition
Galantamine is approved for Alzheimer's disease and has been studied in other populations.
| Cognitive Domain | Assessment Tool | Study Population | Key Findings |
| Cognition | Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-cog) | Mild to moderate Alzheimer's Disease | Consistently shows a modest but statistically significant improvement compared to placebo.[7] |
| Global Function | Clinician's Interview-Based Impression of Change plus Caregiver Input (CIBIC-plus) | Mild to moderate Alzheimer's Disease | Significantly more patients show improvement compared to placebo.[7] |
| Cognition | Mini-Mental State Examination (MMSE) | Mild to moderate Alzheimer's Disease | Long-term treatment attenuated the decline in MMSE scores compared to predicted decline without treatment.[15] |
| Cognition | ADAS-cog/13 | Vascular or Mixed Dementia | Investigated as a measure of effectiveness.[16] |
| Working Memory, Verbal Learning/Memory, Response Inhibition | Battery of cognitive tests | Marijuana Users | A study was designed to evaluate galantamine's effects on these cognitive functions.[17] |
Experimental Protocols
This compound: Phase 2 Study in Schizophrenia (NCT00706877)
-
Objective: To evaluate the efficacy and safety of this compound for cognitive impairment in patients with schizophrenia.
-
Study Design: A 12-week, randomized, double-blind, placebo-controlled, parallel-group, multinational study.[12]
-
Participants: 319 patients with stable schizophrenia treated with atypical antipsychotics.[11][13]
-
Intervention: Patients were randomized to receive this compound (0.27 mg or 0.9 mg once daily) or placebo.[12]
-
Primary Endpoint: Change from baseline in the Overall Cognition Index (OCI) from the CogState computerized battery.[12]
-
Secondary Endpoints: Included the MATRICS Consensus Cognitive Battery (MCCB) (in US patients), the Schizophrenia Cognition Rating Scale (SCoRS), and the Positive and Negative Syndrome Scale (PANSS).[12]
Caption: this compound Phase 2 trial workflow.
Galantamine: Representative Study in Alzheimer's Disease
-
Objective: To assess the efficacy and safety of galantamine in patients with mild to moderate Alzheimer's disease.
-
Study Design: A multi-month (e.g., 6-month), randomized, double-blind, placebo-controlled trial.[15]
-
Participants: Patients diagnosed with probable Alzheimer's disease.
-
Intervention: Galantamine administered orally, with doses typically titrated up to a maintenance dose of 16-24 mg/day, compared to placebo.[3][7]
-
Primary Endpoints: Typically include a measure of cognitive function, such as the ADAS-cog.
-
Secondary Endpoints: Often include measures of global function (e.g., CIBIC-plus), activities of daily living, and behavioral symptoms.[7]
Caption: Galantamine Alzheimer's trial workflow.
Conclusion
This compound and galantamine represent two different strategies for enhancing cognitive function via the cholinergic system. Galantamine, with its dual mechanism of AChE inhibition and allosteric nAChR modulation, has established a role in the symptomatic treatment of Alzheimer's disease, demonstrating modest but consistent cognitive benefits. This compound, a more targeted α7-nAChR partial agonist, showed promising signals in early-phase trials across different patient populations but ultimately did not translate to efficacy in pivotal late-stage studies. The reasons for this failure are likely complex but underscore the challenges of developing novel cognitive enhancers. For researchers, the divergent paths of these two compounds offer valuable insights into the complexities of cholinergic modulation and the translation of preclinical findings to clinical success.
References
- 1. Galantamine - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Galantamine in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 32.2 TWO GLOBAL PHASE III TRIALS OF this compound FOR COGNITIVE IMPAIRMENT IN CHRONIC SCHIZOPHRENIA PATIENTS: RED FLAGS AND LESSONS LEARNED - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Articles [globalrx.com]
- 7. Galantamine for dementia due to Alzheimer's disease and mild cognitive impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. What is the mechanism of Galantamine Hydrobromide? [synapse.patsnap.com]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Randomized, Double-Blind, Placebo-Controlled Study of this compound, an α7 Nicotinic Acetylcholine Receptor Agonist, as a Treatment for Cognitive Impairment in Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. FORUM Pharma Announces Publication Of this compound Phase II Clinical Trial Results For Cognitive Impairment In Schizophrenia - BioSpace [biospace.com]
- 14. alzforum.org [alzforum.org]
- 15. Long-term effects of galantamine on cognitive function in Alzheimer's disease: a large-scale international retrospective study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
Cross-Validation of Encenicline's Effects in Different Neuronal Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Encenicline (formerly EVP-6124) is a selective partial agonist of the α7 nicotinic acetylcholine receptor (α7-nAChR), a ligand-gated ion channel implicated in cognitive processes.[1][2] Developed for the treatment of cognitive impairment in Alzheimer's disease and schizophrenia, its clinical development was ultimately discontinued.[2][3] Despite this, this compound remains a valuable tool for researchers studying the role of α7-nAChR in neuronal function. This guide provides a comparative overview of this compound's effects and those of other α7-nAChR agonists, PNU-282987 and GTS-21, in two commonly used neuronal cell lines: human neuroblastoma SH-SY5Y and rat pheochromocytoma PC-12 cells.
The SH-SY5Y cell line endogenously expresses α7-nAChRs and can be differentiated into a more mature neuronal phenotype, making it a suitable model for studying neuronal signaling.[4] The PC-12 cell line, upon differentiation with nerve growth factor (NGF), provides a well-established model for investigating neuronal differentiation and neurosecretion. This guide presents available experimental data, detailed protocols for key experiments, and visualizations of relevant signaling pathways to facilitate a comprehensive understanding of this compound's in vitro profile compared to other α7-nAChR agonists.
Comparative Analysis of α7-nAChR Agonists
This section provides a comparative summary of the known in vitro effects of this compound and two alternative α7-nAChR agonists, PNU-282987 and GTS-21, in SH-SY5Y and PC-12 neuronal cell lines. The data is compiled from various sources to offer a side-by-side perspective.
Pharmacological Profile
| Compound | Mechanism of Action | Cell Line | Parameter | Value | Reference |
| This compound | Selective α7-nAChR Partial Agonist | SH-SY5Y | EC₅₀ (Calcium Influx) | 0.39 µM | [5] |
| PNU-282987 | Selective α7-nAChR Agonist | PC-12 | ERK Phosphorylation | Induces phosphorylation (in the presence of a PAM) | [6][7] |
| GTS-21 | α7-nAChR Partial Agonist | - | ERK Activation | Modulates ERK signaling | [8] |
Reported Effects on Neuronal Cells
| Compound | Cell Line | Effect | Description | Reference |
| This compound | SH-SY5Y | Calcium Influx | Activates α7-nAChR leading to calcium influx. | [4][5] |
| PNU-282987 | PC-12 | Neurite Outgrowth Regulation | α7-nAChR activation by PNU-282987 can attenuate neurite development through calcium-dependent calpain activation. | [9] |
| PNU-282987 | Primary Hippocampal Neurons | Neuroprotection | Attenuates Aβ-induced apoptosis. | [10] |
| GTS-21 | Microglia | Anti-inflammatory | Inhibits LPS-induced pro-inflammatory cytokine production. | [11] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to replicate and expand upon the findings.
SH-SY5Y Cell Culture and Differentiation
-
Cell Culture: SH-SY5Y cells are cultured in a 1:1 mixture of Eagle’s Minimum Essential Medium (EMEM) and F12K Medium, supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO₂.
-
Differentiation: To induce a neuronal phenotype, cells are seeded on plates coated with an appropriate substrate (e.g., collagen or laminin). Differentiation is initiated by treating the cells with 10 µM all-trans-retinoic acid (RA) for 5-7 days, followed by treatment with 50 ng/mL Brain-Derived Neurotrophic Factor (BDNF) in serum-free medium for an additional 3-5 days. Differentiated cells exhibit a more neuronal morphology with extended neurites.[4]
PC-12 Cell Culture and Differentiation
-
Cell Culture: PC-12 cells are maintained in RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Differentiation: For differentiation, PC-12 cells are plated on collagen-coated dishes. After 24 hours, the medium is replaced with a low-serum medium (e.g., 1% horse serum) containing 50-100 ng/mL Nerve Growth Factor (NGF). The medium is changed every 2-3 days. Neurite outgrowth is typically observed within 3-5 days.[12][13]
Cell Viability Assay (MTT Assay)
-
Seed differentiated SH-SY5Y or PC-12 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound, PNU-282987, or GTS-21 for the desired duration (e.g., 24, 48, or 72 hours).
-
After treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control.[1][14]
Neurite Outgrowth Assay
-
Seed differentiated SH-SY5Y or PC-12 cells in a 24-well plate.
-
Treat the cells with the compounds of interest.
-
After the desired incubation period, fix the cells with 4% paraformaldehyde.
-
Immunostain the cells for a neuronal marker such as βIII-tubulin.
-
Acquire images using a fluorescence microscope.
-
Quantify neurite length and the percentage of neurite-bearing cells using image analysis software (e.g., ImageJ or specialized high-content screening software). A cell is considered neurite-bearing if it has at least one neurite equal to or longer than the diameter of the cell body.[15][16]
Calcium Imaging Assay
-
Plate differentiated SH-SY5Y or PC-12 cells on glass-bottom dishes.
-
Load the cells with a calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
-
Acquire baseline fluorescence images.
-
Stimulate the cells with the α7-nAChR agonist of interest.
-
Record the changes in intracellular calcium concentration by capturing fluorescence images over time.
-
Analyze the data to determine the peak fluorescence intensity and the rate of calcium influx.[4][17]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of this compound and other α7-nAChR agonists.
Conclusion
While this compound's journey through clinical trials was ultimately unsuccessful, the compound remains a significant tool for dissecting the roles of the α7-nAChR in neuronal function. This guide provides a framework for comparing this compound with other α7-nAChR agonists, PNU-282987 and GTS-21, in the context of SH-SY5Y and PC-12 neuronal cell lines. The provided data, though not exhaustive for a direct comparison in all aspects, highlights the distinct profiles of these compounds. The detailed experimental protocols and visual workflows are intended to empower researchers to conduct further cross-validation studies, leading to a more comprehensive understanding of α7-nAChR modulation in different neuronal models. Such research is crucial for the future development of effective therapies targeting this important receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | ALZFORUM [alzforum.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Pharmacology of α7 nicotinic acetylcholine receptor mediated extracellular signal-regulated kinase signalling in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacology of alpha7 nicotinic acetylcholine receptor mediated extracellular signal-regulated kinase signalling in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activation of the cholinergic anti-inflammatory pathway by GTS-21 attenuates cisplatin-induced acute kidney injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Alpha 7 nicotinic receptors attenuate neurite development through calcium activation of calpain at the growth cone | PLOS One [journals.plos.org]
- 10. Activation of α7 nAChR by PNU-282987 improves synaptic and cognitive functions through restoring the expression of synaptic-associated proteins and the CaM-CaMKII-CREB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GTS-21 has cell-specific anti-inflammatory effects independent of α7 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jdc.jefferson.edu [jdc.jefferson.edu]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. A novel method of neural differentiation of PC12 cells by using Opti-MEM as a basic induction medium - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Induction of Neurite Outgrowth in PC12 Cells Treated with Temperature-Controlled Repeated Thermal Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Encenicline: A Comparative Analysis of In Vitro Promise and In Vivo Outcomes
For Researchers, Scientists, and Drug Development Professionals
Encenicline (formerly EVP-6124) emerged as a promising therapeutic candidate for cognitive impairment in schizophrenia and Alzheimer's disease. As a selective partial agonist of the α7 nicotinic acetylcholine receptor (α7-nAChR), its mechanism of action suggested a targeted approach to enhancing cholinergic neurotransmission.[1][2][3] This guide provides a comprehensive comparison of the in vitro findings that propelled this compound into clinical development and the subsequent in vivo data that ultimately led to its discontinuation, offering valuable insights into the translational challenges in neuroscience drug discovery.
In Vitro Profile: Potent and Selective α7-nAChR Agonist
This compound demonstrated high affinity and functional potency for the α7-nAChR in various in vitro assays. Radioligand binding studies confirmed its selectivity for the α7-nAChR, and functional assays in cell lines expressing the receptor, such as SH-SY5Y, established its role as a partial agonist, capable of inducing calcium influx, a key event in α7-nAChR activation.[1]
Quantitative In Vitro Data for this compound
| Parameter | Value | Assay System | Reference |
| Binding Affinity (Ki) | 0.194 nM | In vitro homogenate binding assay with ³H-NS14492 | [4] |
| 4.3 nM | Rat Brain Homogenate with [¹²⁵I]-α-bungarotoxin | [1] | |
| Functional Activity (EC₅₀) | 390 nM | Functional Assay (Partial Agonist) | [5] |
| Calcium Influx (EC₅₀) | 0.39 µM | Calcium Influx Assay in SH-SY5Y cells | [1] |
In Vivo Performance: From Preclinical Promise to Clinical Disappointment
Preclinical studies in rodent models of cognitive impairment showed encouraging results. However, in vivo investigations in higher species and ultimately in human clinical trials revealed a significant disconnect from the promising in vitro profile, highlighting challenges in translating receptor potency to clinical efficacy.
Key In Vivo Findings
| Study Type | Animal Model/ Population | Key Findings | Reference |
| Preclinical Cognitive Enhancement | Rats (Scopolamine-induced amnesia) | Reversed memory deficits in the object recognition task. | [4] |
| Receptor Occupancy | Pigs | Negligible in vivo α7-nAChR occupancy at a 3 mg/kg intravenous dose, in contrast to another α7-nAChR agonist, TC-5619, which showed approximately 40% occupancy at the same dose. | [4] |
| Phase 2 Clinical Trial (Schizophrenia) | Patients with schizophrenia | Showed statistically significant improvements in the Overall Cognition Index (OCI) from the CogState battery. | [6] |
| Phase 3 Clinical Trial (Schizophrenia) | Patients with schizophrenia | Failed to meet co-primary endpoints for cognitive improvement. | |
| Phase 2 Clinical Trial (Alzheimer's Disease) | Patients with mild to moderate Alzheimer's disease | Showed dose-dependent improvements in ADAS-Cog scores. | [3] |
| Phase 3 Clinical Trial (Alzheimer's Disease) | Patients with mild to moderate Alzheimer's disease | Halted due to serious gastrointestinal adverse events. | [3][4] |
Signaling Pathways and Experimental Workflows
In Vitro Signaling Cascade of this compound
Activation of the α7-nAChR by this compound initiates an influx of calcium ions, which in turn can activate downstream signaling pathways implicated in synaptic plasticity and inflammation, such as the Extracellular signal-Regulated Kinase (ERK) and Janus Kinase 2/Signal Transducer and Activator of Transcription 3 (JAK2/STAT3) pathways.
Experimental Workflow for In Vitro Functional Assay (Calcium Influx)
The functional activity of this compound as an α7-nAChR agonist is commonly assessed by measuring changes in intracellular calcium concentration in a suitable cell line.
Experimental Workflow for Preclinical In Vivo Assessment (Object Recognition Task)
The object recognition task is a widely used behavioral assay to evaluate the effects of compounds on learning and memory in rodents.
Experimental Protocols
In Vitro Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the α7-nAChR.
Methodology:
-
Membrane Preparation: Cell membranes expressing the human α7-nAChR are prepared.
-
Incubation: A specific radioligand for the α7-nAChR (e.g., [³H]-NS14492) is incubated with the cell membranes in the presence of varying concentrations of this compound.
-
Separation: The reaction is terminated by rapid filtration to separate the bound from the free radioligand.
-
Quantification: The amount of radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the radioligand binding (IC₅₀) is determined. The Ki is then calculated using the Cheng-Prusoff equation.[5]
In Vivo PET Receptor Occupancy Study
Objective: To determine the in vivo occupancy of α7-nAChRs by this compound in a large animal model.
Methodology:
-
Animal Model: The study is conducted in pigs.
-
Radiotracer: A positron-emitting radiotracer that specifically binds to α7-nAChRs (e.g., ¹¹C-NS14492) is used.
-
Baseline Scan: A baseline PET scan is performed after injecting the radiotracer to measure its distribution in the brain.
-
Drug Administration: this compound is administered intravenously at a specific dose (e.g., 3 mg/kg).
-
Post-dose Scan: A second PET scan is performed to measure the distribution of the radiotracer after the administration of this compound.
-
Data Analysis: The receptor occupancy is calculated by comparing the binding of the radiotracer before and after the administration of this compound.[4]
Conclusion
The case of this compound serves as a critical example of the complexities in translating promising in vitro pharmacology into in vivo therapeutic success. While in vitro assays confirmed this compound as a potent and selective α7-nAChR partial agonist, in vivo studies revealed challenges with receptor occupancy and, ultimately, a lack of robust clinical efficacy and the emergence of dose-limiting side effects. This disparity underscores the importance of integrating comprehensive in vivo target engagement and pharmacokinetic/pharmacodynamic modeling early in the drug development process to better predict clinical outcomes for CNS drug candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | ALZFORUM [alzforum.org]
- 4. Frontiers | Characterizing the binding of TC-5619 and this compound on the alpha7 nicotinic acetylcholine receptor using PET imaging in the pig [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. FORUM Pharma Announces Publication Of this compound Phase II Clinical Trial Results For Cognitive Impairment In Schizophrenia - BioSpace [biospace.com]
Validating the Selectivity of Encenicline for the α7-nAChR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of Encenicline's selectivity for the α7 nicotinic acetylcholine receptor (α7-nAChR) over other nAChR subtypes and key off-target receptors. This compound (also known as EVP-6124) is a selective partial agonist of the α7-nAChR that was developed for its potential therapeutic benefits in treating cognitive impairment associated with conditions like schizophrenia and Alzheimer's disease.[1][2][3] The rationale for its development was to enhance cognitive function by selectively targeting the α7-nAChR, thereby aiming to avoid side effects linked to the activation of other receptors, such as the α4β2 nAChR or muscarinic receptors.[2]
A thorough understanding of a drug candidate's selectivity is critical for predicting its pharmacological scope and potential side effects. This guide synthesizes available preclinical data to offer an objective overview of this compound's binding and functional profile.
Data Presentation: Comparative Selectivity Profile
The selectivity of this compound is validated by assessing its binding affinity (Ki) and functional activity (EC50 for agonism or IC50 for antagonism) across a panel of relevant receptors. The following table summarizes quantitative data from in vitro pharmacological assays. A lower Ki or IC50 value indicates higher affinity or potency, respectively.
| Receptor Subtype | Assay Type | Ligand/Method | Value | Reference |
| α7 nAChR (Primary Target) | Binding Affinity | [³H]-NS14492 Displacement | Ki = 0.194 nM | [1][4] |
| Binding Affinity | Radioligand Displacement | Ki = 4.3 nM, 9.98 nM | [5] | |
| Functional Activity | Partial Agonist | EC50 = 390 nM | [1] | |
| 5-HT3 Receptor (Off-Target) | Functional Activity | Antagonist | IC50 < 10 nM | [1][5] |
| Functional Activity | Antagonist | IC50 = 299 nM | [5] | |
| Functional Activity | Inhibition | 51% inhibition at 10 nM | [5][6] | |
| α4β2 nAChR (Off-Target) | Binding & Functional | - | No significant activation or inhibition observed | [1][5] |
| Other nAChRs (e.g., α3β4) | - | - | Data not readily available in public domain | [1] |
Key Observation: The data indicates that while this compound is a potent ligand for the α7-nAChR, it also exhibits significant antagonist activity at the 5-HT3 receptor.[5][6] This off-target interaction is a critical differentiating feature from other α7 agonists and may contribute to its overall clinical profile, including observed gastrointestinal side effects.[5][6] In contrast, this compound shows minimal to no activity at the α4β2 nAChR subtype.[1][5]
Experimental Protocols
The determination of this compound's selectivity relies on established in vitro pharmacological assays. The methodologies for the key experiments cited are detailed below.
Radioligand Binding Assays
These assays are employed to determine the binding affinity (Ki) of a compound by measuring its ability to displace a known radiolabeled ligand from a specific receptor.[1]
-
Objective: To determine the binding affinity (Ki) of this compound for various nAChR subtypes and other receptors.[1]
-
General Protocol:
-
Membrane Preparation: Membranes expressing the receptor of interest are prepared from transfected cell lines or specific brain regions.[1]
-
Incubation: A fixed concentration of a subtype-selective radioligand (e.g., [³H]-NS14492 for α7-nAChR) is incubated with the prepared membranes in the presence of varying concentrations of this compound.[1]
-
Separation: Bound and free radioligand are separated via rapid filtration through glass fiber filters.[1]
-
Quantification: The radioactivity retained on the filters, which represents the bound radioligand, is measured using liquid scintillation counting.[1]
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the radioligand concentration and Kd is its dissociation constant.[1]
-
Two-Electrode Voltage Clamp (TEVC) Functional Assays
This electrophysiological technique is used to measure the functional response of ion channels, such as nAChRs, expressed in Xenopus oocytes. It allows for the determination of a compound's potency as an agonist (EC50) or antagonist (IC50).[1]
-
Objective: To determine the functional activity of this compound at specific receptor subtypes.[1]
-
General Protocol:
-
Oocyte Preparation: Xenopus oocytes are injected with cRNA encoding the subunits of the desired receptor subtype.
-
Electrophysiology Setup: The oocytes are placed in a recording chamber and impaled with two microelectrodes. The membrane potential is clamped at a specific holding potential (e.g., -70 mV).[1]
-
Compound Application: A baseline current is established. Solutions containing varying concentrations of this compound are then perfused over the oocyte. For antagonist testing, this compound is co-applied with a known agonist for the receptor.[1]
-
Current Measurement: The change in membrane current in response to the compound application is recorded.[1]
-
Data Analysis: Concentration-response curves are generated by plotting the current response against the concentration of this compound. The EC50 (for agonism) or IC50 (for antagonism) is determined from these curves.[1]
-
Mechanism of Action: α7-nAChR Signaling Pathway
This compound acts as a partial agonist at the α7-nAChR. Upon binding, it stabilizes the open conformation of this ligand-gated ion channel. The α7-nAChR is known for its high permeability to calcium ions (Ca2+).[7] The resulting influx of Ca2+ into the neuron acts as a second messenger, triggering downstream signaling cascades that are believed to enhance synaptic plasticity and improve cognitive function.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | ALZFORUM [alzforum.org]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Characterizing the binding of TC-5619 and this compound on the alpha7 nicotinic acetylcholine receptor using PET imaging in the pig [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Benchmarking Encenicline's Pro-cognitive Effects Against Established Nootropics: A Comparative Guide for Researchers
Objective Comparison of Encenicline with Donepezil, Aniracetam, and Piracetam for Pro-cognitive Efficacy
This guide provides a comprehensive comparison of the pro-cognitive effects of this compound, a selective partial agonist of the alpha-7 nicotinic acetylcholine receptor (α7-nAChR), against three established nootropics: Donepezil, Aniracetam, and Piracetam. The information is tailored for researchers, scientists, and drug development professionals, offering a detailed overview of their mechanisms of action, comparative efficacy from clinical and preclinical studies, and methodologies of key experimental paradigms. While direct head-to-head clinical trials are limited, this guide synthesizes available data to facilitate an objective comparison.
Mechanisms of Action: A Divergent Approach to Cognitive Enhancement
The four compounds exert their pro-cognitive effects through distinct molecular pathways. This compound's targeted approach contrasts with the broader mechanisms of the other nootropics.
This compound acts as a selective partial agonist at the α7-nAChR.[1][2] This activation leads to an influx of calcium ions (Ca2+), which in turn modulates downstream signaling cascades implicated in synaptic plasticity, such as the Extracellular signal-Regulated Kinase (ERK) and cAMP Response Element-Binding protein (CREB) pathways.[1]
Donepezil is a reversible inhibitor of the enzyme acetylcholinesterase (AChE).[3][4] By preventing the breakdown of the neurotransmitter acetylcholine (ACh) in the synaptic cleft, Donepezil increases ACh levels, thereby enhancing cholinergic neurotransmission, which is crucial for learning and memory.[3] Downstream signaling may involve the PI3K/Akt pathway and modulation of CREB phosphorylation.[4]
Aniracetam , a member of the racetam family, primarily modulates α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, a type of glutamate receptor.[5] This modulation enhances glutamatergic neurotransmission. Aniracetam also influences cholinergic, dopaminergic, and serotonergic systems, contributing to its cognitive-enhancing and anxiolytic effects.[2][6]
Piracetam , the parent compound of the racetam class, has a less defined mechanism of action. It is thought to improve the fluidity of cell membranes and enhance mitochondrial function, including ATP production.[7][8][9] These effects are believed to improve neuronal function and plasticity. Piracetam may also modulate cholinergic and glutamatergic neurotransmission.[10]
Signaling Pathway Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. Aniracetam enhances cortical dopamine and serotonin release via cholinergic and glutamatergic mechanisms in SHRSP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Donepezil, an acetylcholinesterase inhibitor, enhances adult hippocampal neurogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Excitatory amino acids and neuronal plasticity: modulation of AMPA receptors as a novel substrate for the action of nootropic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caringsunshine.com [caringsunshine.com]
- 7. Frontiers | Improved mitochondrial function in brain aging and Alzheimer disease - the new mechanism of action of the old metabolic enhancer piracetam [frontiersin.org]
- 8. Improved Mitochondrial Function in Brain Aging and Alzheimer Disease – the New Mechanism of Action of the Old Metabolic Enhancer Piracetam - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Piracetam improves mitochondrial dysfunction following oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A systematic review of clinical trial data comparing Encenicline to placebo
For Researchers, Scientists, and Drug Development Professionals
Encenicline (formerly EVP-6124) is a selective partial agonist of the alpha-7 nicotinic acetylcholine receptor (α7-nAChR) that was investigated for the treatment of cognitive impairment in schizophrenia and Alzheimer's disease.[1][2] Despite promising results in early-phase trials, its development was ultimately discontinued after failing to meet primary endpoints in Phase 3 studies and due to the emergence of adverse events.[1][3] This guide provides a systematic review of the available clinical trial data comparing this compound to placebo, with a focus on quantitative data, experimental protocols, and the underlying signaling pathways.
Summary of Clinical Trial Data
The following tables summarize the key efficacy and safety data from clinical trials of this compound compared to placebo for both schizophrenia and Alzheimer's disease.
Efficacy in Schizophrenia
| Trial Phase | Study ID | N | Intervention | Duration | Primary Endpoint | Result | Secondary Endpoints | Key Findings |
| Phase 2 | - | 317 | This compound (0.27 mg or 0.9 mg daily) vs. Placebo | 12 weeks | CogState Overall Cognition Index (OCI) | Statistically significant improvement with 0.27 mg dose (p=0.034, Cohen's d=0.257) | MATRICS Consensus Cognitive Battery (MCCB), Schizophrenia Cognition Rating Scale (SCoRS), PANSS | Strong trend for improvement in MCCB with 0.9 mg (p=0.069).[4][5] Significant improvement in SCoRS with 0.9 mg (p=0.011).[4][5] Significant improvement in PANSS Negative Subscale with 0.9 mg (p=0.028).[4][5] |
| Phase 3 | EVP-6124-015 / EVP-6124-016 | 1,520 | This compound (1 mg or 2 mg daily) vs. Placebo | 26 weeks | MATRICS Consensus Cognitive Battery (MCCB) and Schizophrenia Cognition Rating Scale (SCoRS) | No statistically significant difference between this compound and placebo. | - | Robust improvements were seen across all groups, including placebo, from screening to baseline and throughout the study.[6] A small trend for improvement was noted in the 1 mg and 2 mg groups for the NeuroCognitive Composite (NCC) score in one of the two studies.[6] |
Efficacy in Alzheimer's Disease
| Trial Phase | Study ID | N | Intervention | Duration | Primary Endpoint | Result | Secondary Endpoints | Key Findings |
| Phase 2 | - | 409 | This compound (0.3 mg, 1 mg, or 2 mg daily) as adjunct to donepezil or rivastigmine vs. Placebo | 24 weeks | ADAS-Cog | Met primary endpoint, with the highest dose showing improvement over baseline. | Cognitive, functional, and psychiatric measures | Dose-dependent improvements in attention, verbal and language fluency, and executive function.[2] |
| Phase 2b | - | 409 | This compound (0.27 mg, 0.9 mg, or 1.8 mg daily) vs. Placebo | 24 weeks | ADAS-Cog-13 | Statistically significant procognitive effects in the 1.8 mg group compared to placebo (p<0.05). | - | De novo subjects showed greater cognitive improvement than those on add-on therapy (p<0.05).[7] A significant dose-response relationship was observed.[7] |
Safety and Tolerability
| Indication | Key Adverse Events | Findings |
| Schizophrenia | Generally well-tolerated in Phase 2, with low discontinuation rates.[4] In Phase 3, approximately 50% of patients reported adverse events, with mild constipation being the most frequent.[6] | Treatment-emergent adverse events were reported at similar frequencies across placebo (39.0%), this compound 0.27 mg (23.4%), and this compound 0.9 mg (33.3%) in a Phase 2 study.[5] |
| Alzheimer's Disease | The development for Alzheimer's disease was halted due to gastrointestinal side effects.[1] In a Phase 2b study, 46% of all subjects experienced a treatment-emergent adverse event (TEAE), with a higher incidence in the this compound groups (42.3%-53.0%) compared to placebo (40.4%).[7] | Add-on subjects experienced more TEAEs (56.7%) than de novo subjects (36.3%).[7] |
Experimental Protocols
Phase 2 Schizophrenia Study
A 12-week, double-blind, randomized, placebo-controlled, parallel-design, multinational study was conducted in 317 patients with stable schizophrenia who were being treated with atypical antipsychotics.[4][5] Patients were randomized to receive either this compound (0.27 mg or 0.9 mg once daily) or a placebo.[5] The primary efficacy endpoint was the change from baseline in the Overall Cognition Index (OCI) from the CogState computerized battery.[3][5] Secondary endpoints included the MATRICS Consensus Cognitive Battery (MCCB) (in U.S. patients), the Schizophrenia Cognition Rating Scale (SCoRS) total score, and the Positive and Negative Syndrome Scale (PANSS) total and subscale scores.[8]
Phase 3 Schizophrenia Studies (EVP-6124-015/016)
Two identical 6-month, randomized, double-blind, placebo-controlled, parallel-dosing Phase 3 studies were conducted.[6] A total of 1,520 eligible subjects with chronic, stable schizophrenia on atypical antipsychotic therapy were randomly assigned in a 1:1:1 ratio to receive one of three double-blind treatments: once-daily this compound (1 mg or 2 mg) or placebo.[6] The primary hypothesis was that this compound would improve performance on the MATRICS Consensus Cognitive Battery (MCCB) and ratings on the Schizophrenia Cognition Rating Scale (SCoRS).[6]
Phase 2b Alzheimer's Disease Study
This 24-week, randomized, double-blind, placebo-controlled study evaluated three different doses of this compound (0.27 mg, 0.9 mg, or 1.8 mg) versus placebo in 409 subjects with mild to moderate probable Alzheimer's disease.[7] The primary objective was to assess the safety and effects of this compound on cognition and function, with the ADAS-Cog-13 as a key measure of cognitive effects.[7]
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action
This compound acts as a partial agonist at the α7 nicotinic acetylcholine receptor (α7-nAChR), a ligand-gated ion channel with high permeability to calcium ions (Ca2+).[1] Upon binding, this compound activates the receptor, leading to an influx of Ca2+ into the neuron.[1] This increase in intracellular calcium is believed to activate downstream signaling pathways, such as the Extracellular signal-Regulated Kinase (ERK) and cAMP Response Element-Binding protein (CREB) pathways, which are implicated in synaptic plasticity and cognitive function.[1]
Clinical Trial Workflow (Phase 3 Schizophrenia)
The Phase 3 trials in schizophrenia followed a structured workflow from screening to the end of the treatment period. This involved an initial screening and a placebo run-in period to assess eligibility and compliance before randomization to one of the treatment arms.
Logical Relationship of Trial Outcomes
The discontinuation of this compound's development was a result of the failure to replicate promising Phase 2 findings in larger, more definitive Phase 3 trials, coupled with the emergence of significant adverse events in the Alzheimer's disease trials.
References
- 1. benchchem.com [benchchem.com]
- 2. alzforum.org [alzforum.org]
- 3. benchchem.com [benchchem.com]
- 4. biospace.com [biospace.com]
- 5. researchgate.net [researchgate.net]
- 6. 32.2 TWO GLOBAL PHASE III TRIALS OF this compound FOR COGNITIVE IMPAIRMENT IN CHRONIC SCHIZOPHRENIA PATIENTS: RED FLAGS AND LESSONS LEARNED - PMC [pmc.ncbi.nlm.nih.gov]
- 7. neurology.org [neurology.org]
- 8. Randomized, Double-Blind, Placebo-Controlled Study of this compound, an α7 Nicotinic Acetylcholine Receptor Agonist, as a Treatment for Cognitive Impairment in Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative In Vitro Binding Analysis of α7 Nicotinic Acetylcholine Receptor Ligands: Encenicline, DMXB-A, and PHA543613
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vitro comparison of three prominent investigational ligands targeting the α7 nicotinic acetylcholine receptor (nAChR): Encenicline, DMXB-A (also known as GTS-21), and PHA543613. The α7 nAChR is a crucial therapeutic target for cognitive deficits in neurological and psychiatric disorders. This document summarizes their binding affinities, details the experimental methodologies used for their characterization, and visualizes key biological and experimental processes to aid in research and development.
Comparative Binding Affinity
The binding affinities of this compound, DMXB-A, and PHA543613 for the α7 nicotinic acetylcholine receptor were determined through in vitro radioligand binding assays. The inhibition constant (Ki), a measure of binding affinity, for each compound is presented in Table 1. A lower Ki value indicates a higher binding affinity.
| Compound | Radioligand | Receptor Source | Ki (nM) |
| This compound | [³H]-NS14492 | Homogenate of pig brain | 0.194[1] |
| DMXB-A (GTS-21) | [¹²⁵I]-α-bungarotoxin | Rat brain homogenate | ~2000 (human)[2] |
| PHA543613 | Not Specified | Not Specified | 8.8[3] |
Table 1: In Vitro Binding Affinities of this compound, DMXB-A, and PHA543613 for the α7 nAChR.
Experimental Protocols
The determination of the binding affinities listed above was achieved using competitive radioligand binding assays. Below is a generalized protocol that outlines the key steps involved in these experiments.
Radioligand Binding Assay Protocol
Objective: To determine the in vitro binding affinity (Ki) of test compounds (this compound, DMXB-A, PHA543613) for the α7 nicotinic acetylcholine receptor.
Materials:
-
Test Compounds: this compound, DMXB-A, PHA543613.
-
Radioligand: A high-affinity radiolabeled ligand for the α7 nAChR, such as [³H]-NS14492 or [¹²⁵I]-α-bungarotoxin.
-
Receptor Source: Homogenized brain tissue (e.g., pig or rat brain) or cell lines stably expressing the α7 nAChR.
-
Assay Buffer: A buffered solution to maintain pH and ionic strength (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific Binding Control: A high concentration of a known α7 nAChR ligand (e.g., nicotine) to determine non-specific binding.
-
Filtration Apparatus: A cell harvester and glass fiber filters to separate bound from free radioligand.
-
Scintillation Counter: To measure the radioactivity of the bound radioligand.
Procedure:
-
Membrane Preparation: The receptor source (brain tissue or cells) is homogenized and centrifuged to isolate the cell membranes containing the α7 nAChRs. The protein concentration of the membrane preparation is determined.
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of the test compound.
-
Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 4°C) for a duration sufficient to reach binding equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters. The filters are washed with ice-cold assay buffer to remove unbound radioligand.
-
Radioactivity Measurement: The radioactivity retained on the filters, which represents the bound radioligand, is measured using a scintillation counter.
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding (measured in the presence of the non-specific binding control) from the total binding (measured in the absence of the test compound).
-
The percentage of specific binding is plotted against the logarithm of the test compound concentration.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by fitting the data to a sigmoidal dose-response curve.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizing Key Processes
To further elucidate the context of these in vitro assays, the following diagrams illustrate the α7 nAChR signaling pathway and the general workflow of a competitive binding assay.
Caption: Simplified signaling pathway of the α7 nicotinic acetylcholine receptor.
Caption: General workflow for a competitive radioligand binding assay.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of Encenicline
For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like Encenicline are paramount to ensuring laboratory safety and environmental protection. Due to its toxicological profile and potential environmental impact, this compound hydrochloride is classified as a hazardous chemical waste.[1] Adherence to stringent disposal protocols is not only a matter of best practice but also a legal requirement under local, state, and federal regulations.[2]
Hazard Profile of this compound Hydrochloride
Before initiating any disposal procedures, it is crucial to be fully aware of the hazards associated with this compound. The compound's classification underscores the need for careful handling to prevent accidental exposure and environmental contamination.
| Hazard Category | GHS Classification | Hazard Statement |
| Acute Toxicity (Oral) | Category 3 | H301: Toxic if swallowed |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H336: May cause drowsiness or dizziness |
| Hazardous to the Aquatic Environment (Short-term) | Category 3 | H402: Harmful to aquatic life |
Note: This information is based on available Safety Data Sheets. Always consult the specific SDS provided with your product for the most accurate and complete information.[1]
Step-by-Step Disposal Protocol
The following procedures provide a systematic approach to safely manage and dispose of this compound waste, from segregation to final destruction.
Personal Protective Equipment (PPE)
Prior to handling any this compound waste, personnel must be equipped with the appropriate PPE to minimize the risk of exposure.
| Operation | Required Personal Protective Equipment |
| Waste Disposal | - Laboratory coat- Nitrile gloves- Safety glasses with side shields |
| Spill Cleanup | - Full-face respirator with P100 filter- Chemical-resistant disposable gown- Two pairs of nitrile gloves (outer pair with extended cuffs)- Disposable shoe covers- Chemical-resistant boots |
Waste Segregation
Proper segregation of this compound waste is the foundational step in its safe disposal. All materials that have come into contact with this compound must be treated as hazardous waste.[1][2]
-
Solid Waste : All contaminated solid materials, including gloves, gowns, shoe covers, pipette tips, weighing boats, and containers, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[1][2]
-
Liquid Waste : Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.[2]
-
Sharps : Any needles, syringes, or broken glass contaminated with this compound should be placed in a designated sharps container for hazardous materials.
Decontamination Procedures
-
Reusable Glassware : Glassware that needs to be reused should be decontaminated by first rinsing with a suitable solvent (e.g., ethanol or methanol). This initial rinsate must be collected and disposed of as hazardous liquid waste.[1][2] Following the solvent rinse, the glassware can be washed with an appropriate laboratory detergent.
-
Empty Containers : Containers that previously held this compound should be triple-rinsed with a suitable solvent like ethanol or methanol. The rinsate from this process is considered hazardous and must be collected as liquid hazardous waste. After triple-rinsing, the container can be disposed of according to institutional guidelines for decontaminated glassware or plasticware.[1]
Final Disposal
The recommended method for the final disposal of this compound is through a licensed and approved hazardous waste disposal facility.[1]
-
Incineration : High-temperature incineration is the preferred method to ensure the complete destruction of the active pharmaceutical ingredient.[1]
-
Regulatory Compliance : All hazardous waste must be disposed of through the institution's official hazardous waste management program, strictly following all local, state, and federal regulations.[2]
-
Prohibited Disposal Methods : Never dispose of this compound down the drain or in the regular trash, as this can lead to the contamination of water systems and harm aquatic organisms.[1]
Documentation
Maintain meticulous records of all this compound waste generated. This documentation should include the quantity of waste and the date of disposal.[1] For investigational drugs, it is also crucial to maintain records of the drug's disposition, including dates, quantity, and use.
Experimental Protocols
Currently, there are no publicly available, standardized experimental protocols for the chemical neutralization of this compound for disposal purposes. The industry standard remains high-temperature incineration. Laboratory-specific neutralization methods would need to be developed and validated in accordance with institutional safety protocols and regulatory guidelines.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Encenicline
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, especially when working with potent pharmaceutical compounds like Encenicline. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a culture of safety and build trust in handling this selective α7 nicotinic acetylcholine receptor partial agonist.
Essential Safety and Handling Precautions
Given that this compound Hydrochloride is a potent compound, a comprehensive approach to personal protection is mandatory.[1] Adherence to these guidelines is critical to prevent accidental exposure and environmental contamination.
Personal Protective Equipment (PPE)
The appropriate level of PPE is dependent on the specific operation being performed. The following table summarizes the required PPE for various stages of handling this compound.[1]
| Operation | Required Personal Protective Equipment |
| Weighing and Aliquoting (Powder) | - Full-face respirator with P100 filter- Chemical-resistant disposable gown- Two pairs of nitrile gloves (outer pair with extended cuffs)- Disposable shoe covers- Safety goggles (if not using a full-face respirator) |
| Solution Preparation and Handling | - Laboratory coat- Nitrile gloves- Safety glasses with side shields |
| Spill Cleanup | - Full-face respirator with P100 filter- Chemical-resistant disposable gown- Two pairs of nitrile gloves (outer pair with extended cuffs)- Disposable shoe covers- Chemical-resistant boots |
| Waste Disposal | - Laboratory coat- Nitrile gloves- Safety glasses with side shields |
Hazard Profile
Before handling this compound, it is crucial to be aware of its associated hazards. The following table summarizes key hazard information based on available Safety Data Sheets (SDS).[2]
| Hazard Category | GHS Classification | Hazard Statement |
| Acute Toxicity (Oral) | Category 3 | H301: Toxic if swallowed |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H336: May cause drowsiness or dizziness |
| Hazardous to the Aquatic Environment (Short-term) | Category 3 | H402: Harmful to aquatic life |
Operational Plan for Safe Handling
A systematic approach is crucial when working with this compound Hydrochloride. The following step-by-step guide outlines the operational workflow from preparation to disposal.[1]
Preparation and Weighing:
-
Designated Area : All handling of solid this compound Hydrochloride must be conducted in a designated area, such as a certified chemical fume hood or a containment glove box.[1]
-
Decontamination : Before and after handling, decontaminate the work surface with an appropriate solvent (e.g., 70% ethanol).[1]
-
Weighing : Use a dedicated and calibrated analytical balance within the containment area. Tare a pre-labeled, sealable container before adding the compound.[1]
-
Transfer : Use a chemical spatula to carefully transfer the desired amount of powder, avoiding the creation of dust.[1]
-
Sealing : Securely seal the container immediately after weighing.[1]
Solution Preparation:
-
Solvent Addition : In the containment area, add the desired solvent to the sealed container with the weighed compound.[1]
-
Dissolution : Ensure the container is tightly sealed and agitate as needed to fully dissolve the compound. Sonication may be used if necessary.[1]
-
Labeling : Clearly label the solution with the compound name, concentration, solvent, date, and appropriate hazard symbols.[1]
Storage:
-
Powder : Store this compound Hydrochloride powder at -20°C in a tightly sealed container.[1]
-
Stock Solutions : Aliquot and store stock solutions at -80°C to minimize freeze-thaw cycles.[1]
Disposal Plan
Proper disposal of this compound Hydrochloride and contaminated materials is critical to prevent environmental contamination and accidental exposure.[1] Due to its toxicity and potential harm to aquatic life, this compound and its containers must be disposed of as hazardous chemical waste.[2]
-
Waste Segregation : All disposable materials that have come into contact with this compound, including gloves, gowns, shoe covers, pipette tips, and containers, must be segregated as hazardous chemical waste.[1]
-
Solid Waste : Collect all contaminated solid waste in a dedicated, clearly labeled, and sealed hazardous waste container.[1]
-
Liquid Waste : Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless compatible.[1]
-
Decontamination of Glassware : Reusable glassware should be decontaminated by rinsing with a suitable solvent, followed by washing with an appropriate laboratory detergent. The initial solvent rinse should be collected as hazardous waste.[1]
-
Empty Containers : Empty containers that once held this compound should be triple-rinsed with a suitable solvent (e.g., ethanol or methanol). The rinsate is considered hazardous and must be collected as liquid hazardous waste.[2]
-
Final Disposal : All hazardous waste must be disposed of through the institution's official hazardous waste management program, following all local, state, and federal regulations.[1] The primary and recommended method is through a licensed and approved hazardous waste disposal facility, which typically involves high-temperature incineration.[2] Never dispose of this compound down the drain or in regular trash.[2]
-
Documentation : Maintain accurate records of the amount of this compound waste generated and its disposal date.[2]
Experimental Protocols Overview
Preclinical Evaluation: this compound's pro-cognitive effects were evaluated in animal models using tasks such as the novel object recognition (NOR) task in rats, which assesses recognition memory. In these studies, this compound was found to improve memory performance.
Clinical Trials: Phase I and II clinical trials in patients with mild-to-moderate Alzheimer's disease found this compound to be well-tolerated and showed statistically significant improvements in cognitive and functional measures compared to placebo.[3] Phase III trials were also initiated for both Alzheimer's disease and schizophrenia to further assess efficacy and tolerability.[3][4]
Signaling Pathway
This compound is a partial and selective agonist of the α7 nicotinic acetylcholine receptor (α7-nAChR).[5] Its mechanism of action involves binding to and activating this receptor, although with a lower maximal effect than the endogenous ligand, acetylcholine. It has also been described as a co-agonist, sensitizing the α7-nAChR to its natural ligand. This potentiation of the acetylcholine response is believed to be a key aspect of its function. The α7-nAChR is a ligand-gated ion channel with high permeability to calcium ions (Ca2+). Upon activation by this compound, the channel opens, allowing an influx of Ca2+ into the neuron, which is thought to initiate downstream signaling cascades related to cognitive processes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Safety and clinical effects of EVP-6124 in subjects with Alzheimer's disease currently or previously receiving an acetylcholinesterase inhibitor medication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 32.2 TWO GLOBAL PHASE III TRIALS OF this compound FOR COGNITIVE IMPAIRMENT IN CHRONIC SCHIZOPHRENIA PATIENTS: RED FLAGS AND LESSONS LEARNED - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | ALZFORUM [alzforum.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
